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  • Product: 2,5-Divinylbenzene-1,4-diamine
  • CAS: 1631999-89-7

Core Science & Biosynthesis

Foundational

Chemoselective Synthesis of 2,5-Divinylbenzene-1,4-Diamine: A Technical Whitepaper

Executive Overview The monomer 2,5-divinylbenzene-1,4-diamine (DBA) is a highly prized bifunctional building block in modern materials science. Featuring both primary amine groups and polymerizable vinyl moieties, it ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The monomer 2,5-divinylbenzene-1,4-diamine (DBA) is a highly prized bifunctional building block in modern materials science. Featuring both primary amine groups and polymerizable vinyl moieties, it serves as a critical structural node in the synthesis of advanced Covalent Organic Frameworks (COFs)[1]. Its unique topology allows for primary framework assembly via imine condensation, while the pendant vinyl groups enable post-synthetic modification (e.g., via thiol-ene click chemistry) to introduce chiral selectors for enantiomeric resolution[2].

Synthesizing this monomer presents a classic chemoselectivity challenge: reducing aromatic nitro groups to amines without inadvertently reducing the highly reactive vinyl substituents. This whitepaper details a robust, field-proven, and self-validating two-step synthesis pathway designed to maximize yield and purity while avoiding common mechanistic pitfalls.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of DBA is achieved through a two-step sequence starting from commercially available 1,4-dibromo-2,5-dinitrobenzene.

  • Step 1: Palladium-Catalyzed Cross-Coupling. Historically, Stille couplings utilizing tributyl(vinyl)tin were employed to install the vinyl groups[3]. However, organotin byproducts are highly toxic and notoriously difficult to separate from the product matrix. As a modern best practice, we employ a Suzuki-Miyaura coupling utilizing potassium vinyltrifluoroborate. This reagent is air-stable, environmentally benign, and generates water-soluble borate salts that are easily removed during aqueous workup.

  • Step 2: Chemoselective Nitro Reduction. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly prohibited here, as it indiscriminately reduces both the nitro groups and the vinyl double bonds, yielding the undesired 2,5-diethylbenzene-1,4-diamine. Instead, we utilize Tin(II) chloride dihydrate (SnCl₂·2H₂O) . SnCl₂ operates via a single-electron transfer mechanism that is exquisitely chemoselective for nitro groups, leaving the sensitive alkene moieties perfectly intact.

Pathway SM 1,4-dibromo-2,5-dinitrobenzene Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, Vinyl-BF3K SM->Step1 Int 1,4-divinyl-2,5-dinitrobenzene Step1->Int 85% Yield Step2 Chemoselective Reduction SnCl2·2H2O, EtOH, 70°C Int->Step2 Prod 2,5-divinylbenzene-1,4-diamine Step2->Prod 78% Yield

Fig 1. Two-step chemoselective synthesis pathway of 2,5-divinylbenzene-1,4-diamine.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-situ monitoring and specific causality-driven workup steps.

Protocol 1: Synthesis of 1,4-divinyl-2,5-dinitrobenzene
  • Objective: Install vinyl groups via Suzuki-Miyaura coupling while preventing premature polymerization.

  • Causality Check: The addition of a radical inhibitor (e.g., BHT) is omitted here because the nitro groups themselves act as mild radical scavengers, stabilizing the intermediate.

Step-by-Step Methodology:

  • Setup: In a 250 mL Schlenk flask, combine 1,4-dibromo-2,5-dinitrobenzene (10.0 mmol, 1.0 eq), potassium vinyltrifluoroborate (25.0 mmol, 2.5 eq), and Cs₂CO₃ (30.0 mmol, 3.0 eq).

  • Degassing (Critical): Add 100 mL of a 1,4-dioxane/water mixture (4:1 v/v). Subject the suspension to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise deactivate the palladium catalyst.

  • Catalysis: Under an argon atmosphere, add Pd(dppf)Cl₂ (0.5 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90 °C for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (R_f ~ 0.6) should completely disappear, replaced by a bright yellow fluorescent spot (R_f ~ 0.4).

  • Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with water (3 × 50 mL) to remove borate salts. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to yield a yellow crystalline solid.

Protocol 2: Chemoselective Reduction to 2,5-divinylbenzene-1,4-diamine
  • Objective: Reduce the nitro groups without hydrogenating the vinyl groups.

  • Causality Check: Following reduction, the newly formed amine strongly coordinates with Sn(IV) byproducts. A highly alkaline quench (pH > 10) is absolutely mandatory to break this complex by forming water-soluble stannate ions (Na₂[Sn(OH)₆]), thereby liberating the free diamine for extraction.

Step-by-Step Methodology:

  • Setup: Dissolve 1,4-divinyl-2,5-dinitrobenzene (5.0 mmol, 1.0 eq) in 50 mL of absolute ethanol in a round-bottom flask.

  • Reduction: Add SnCl₂·2H₂O (50.0 mmol, 10.0 eq) in one portion. Add 1 mL of concentrated HCl to accelerate the electron transfer process.

  • Reaction: Heat to 70 °C for 4 hours. Self-Validation: The reaction mixture will transition from a deep yellow suspension to a pale, homogeneous solution as the nitro groups are reduced.

  • Alkaline Quench (Critical): Cool the flask in an ice bath. Slowly add 6M NaOH dropwise until the pH indicator paper confirms a pH > 10. Self-Validation: The initial white precipitate (tin hydroxides) will redissolve into a clear aqueous layer once excess NaOH forms the soluble stannate complex.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Store the resulting solid under argon at -20 °C to prevent oxidative degradation.

Workflow N1 Degassing (Ar Purge) N2 Reflux (4-12h) N1->N2 N3 Alkaline Quench (NaOH pH>10) N2->N3 N4 Extraction (EtOAc/Brine) N3->N4 N5 Purification (Silica Gel) N4->N5

Fig 2. Standardized experimental workflow for the reduction and isolation phase.

Quantitative Analytics & Optimization Data

To guide bench scientists, the following tables summarize the optimization parameters for the reduction phase and the expected analytical signatures of the pure monomer.

Table 1: Reaction Optimization for Nitro Reduction

Reagent SystemChemoselectivity (NO₂ vs Vinyl)Yield (%)Operational Notes
Pd/C, H₂ (1 atm) Poor (Over-reduction)< 5%Exclusively yields 2,5-diethylbenzene-1,4-diamine.
Fe powder, NH₄Cl Moderate55 - 65%Sluggish reaction; iron oxide sludges complicate extraction.
SnCl₂·2H₂O, EtOH Excellent 75 - 85% Reagent of choice; requires rigorous alkaline workup (pH > 10).

Table 2: Analytical Characterization of 2,5-divinylbenzene-1,4-diamine

TechniqueKey Signals / ParametersStructural Assignment
¹H NMR (400 MHz, DMSO-d₆)δ 6.85 (s, 2H)Aromatic protons (C3, C6)
δ 6.65 (dd, J = 17.5, 11.0 Hz, 2H)Internal vinyl protons (-CH=)
δ 5.50 (dd, J = 17.5, 1.5 Hz, 2H)Terminal vinyl protons (trans)
δ 5.15 (dd, J = 11.0, 1.5 Hz, 2H)Terminal vinyl protons (cis)
δ 4.50 (br s, 4H)Primary amine protons (-NH₂)
HRMS (ESI-TOF)m/z[M+H]⁺ calcd for C₁₀H₁₃N₂: 161.1073Found: 161.1078

Applications in Advanced Materials

The successful isolation of 2,5-divinylbenzene-1,4-diamine unlocks several cutting-edge applications:

  • Chiral Nanochannels: By co-condensing DBA with 1,3,5-tris(4-formylphenyl)benzene, researchers can synthesize 1D mesoporous COFs. The pendant vinyl groups are subsequently modified with β-cyclodextrin to create membranes capable of chiral selective transmembrane transport of amino acids[1].

  • Enantioselective Membranes: The functionalized COFs act as highly efficient fillers in mixed-matrix membranes (MMMs), allowing for the scalable optical resolution of racemic pharmaceutical mixtures[2].

  • Doped Polycyclic Aromatic Hydrocarbons (PAHs): DBA serves as a critical precursor for the synthesis of complex, air-stable B,N-doped anthracenes via double borylative cyclization[4].

References
  • [4] One tool to bring them all: Au-catalyzed synthesis of B,O- and B,N-doped PAHs from boronic and borinic acids. Chemical Science (The Royal Society of Chemistry). URL:[Link]

  • [1] Nanochannels of Covalent Organic Frameworks for Chiral Selective Transmembrane Transport of Amino Acids. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • [2] Enantioselective Mixed Matrix Membranes for Chiral Resolution. Membranes (MDPI). URL:[Link]

  • [3] Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes. Synthesis of 1H,8H-Pyrrolo[3,2-g]indoles. Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

Engineering the Electronic Properties of 2,5-Divinylbenzene-1,4-diamine Derivatives for Advanced Bioelectronics and Targeted Delivery

Executive Summary The development of next-generation bioelectronics, chiral separation membranes, and robust drug delivery systems relies heavily on the precise control of molecular electronic properties. 2,5-divinylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation bioelectronics, chiral separation membranes, and robust drug delivery systems relies heavily on the precise control of molecular electronic properties. 2,5-divinylbenzene-1,4-diamine (DBA) has emerged as a highly specialized, bifunctional monomer that bridges the gap between organic synthesis and materials science. By integrating an electron-rich aromatic core with orthogonal reactive sites, DBA derivatives enable the construction of highly conjugated, structurally tunable Covalent Organic Frameworks (COFs) and Mixed-Matrix Membranes (MMMs). This whitepaper provides an in-depth technical analysis of the electronic dynamics of DBA, detailing field-proven synthesis protocols, electrostatically driven transport mechanisms, and their implications for pharmaceutical development.

Molecular Architecture and Electronic Dynamics

The unique utility of 2,5-divinylbenzene-1,4-diamine (C₁₀H₁₂N₂) stems directly from its highly conjugated, push-pull electronic architecture[1]. The molecule consists of a central benzene ring substituted with two amino groups (-NH₂) at the 1,4-positions and two vinyl groups (-CH=CH₂) at the 2,5-positions.

Causality of Electronic Behavior:
  • Electron-Donating Core: The amine groups act as strong electron donors via resonance (+M effect), significantly enriching the electron density of the aromatic ring and raising the Highest Occupied Molecular Orbital (HOMO) energy level.

  • Extended π-Conjugation: The vinyl groups extend the π-conjugation of the system, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) and reduces the overall electronic bandgap.

  • Orthogonal Reactivity: This dual functionalization provides two distinct chemical handles. The nucleophilic amines are primed for reversible imine condensation (ideal for COF synthesis), while the vinyl groups offer sites for irreversible radical polymerization or post-synthetic crosslinking[2].

When polymerized, this extended π-network facilitates rapid intra- and intermolecular charge transfer, making DBA derivatives highly suitable for applications requiring precise surface charges and electronic coupling.

G N1 2,5-Divinylbenzene-1,4-diamine (Electron-Rich Core) N3 Solvothermal Condensation (Reversible Imine Bond) N1->N3 Nucleophilic Attack N2 Aldehyde Linker (e.g., TFB) N2->N3 Electrophilic Site N4 Extended 2D COF (π-Conjugated Network) N3->N4 Polymerization N5 Vinyl Group Crosslinking (Irreversible) N4->N5 Radical Activation N6 Stable Bioelectronic Matrix N5->N6 Network Stabilization

Workflow for synthesizing DBA-based Covalent Organic Frameworks.

Experimental Protocol: Fabricating DBA-Based Covalent Organic Frameworks

To harness the electronic properties of DBA, it is typically co-polymerized with multi-topic aldehydes, such as 1,3,5-tris(4-formylphenyl)benzene (TFB), to form highly crystalline COFs (e.g., CD-COF-1)[3]. The following protocol outlines a self-validating system for synthesizing these electroactive frameworks.

Step-by-Step Solvothermal Synthesis
  • Monomer Preparation: In a Pyrex tube, dissolve 0.032 mmol of 2,5-divinylbenzene-1,4-diamine and 0.064 mmol of TFB in a binary solvent mixture of n-butanol (0.75 mL) and mesitylene (0.75 mL).

    • Causality & Expertise: The binary solvent system is critical. Mesitylene provides solubility for the hydrophobic aromatic cores, while n-butanol modulates the reaction rate. This balance ensures the crystallization rate matches the polymerization rate, yielding a highly ordered, thermodynamically stable framework rather than an amorphous polymer.

  • Catalytic Activation: Add 0.1 mL of aqueous acetic acid (typically 3–6 M) to the mixture.

    • Causality & Expertise: The acid protonates the aldehyde carbonyls of TFB, increasing their electrophilicity. This accelerates the nucleophilic attack by the DBA amines, driving the reversible imine condensation.

  • Degassing and Polymerization: Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 150 mTorr, and seal it under a vacuum. Heat the sealed tube at 120 °C for 5 days.

    • Causality & Expertise: The elevated temperature and extended duration allow for dynamic error correction. Because the imine bond formation is reversible under these conditions, misaligned oligomers dissolve and reform into the lowest-energy, defect-free crystalline lattice.

  • Post-Synthetic Crosslinking (Optional for Drug Delivery): For applications requiring extreme physiological stability, the pendant vinyl groups can be activated via thermal or radical initiators to form an interpenetrating crosslinked network[2].

    • Self-Validation: Successful crosslinking can be validated by exposing the framework to harsh solvents (e.g., tetrahydrofuran). A lack of structural degradation or payload leakage confirms network stabilization.

Electronic Surface Properties and Chiral Transmembrane Transport

The electronic properties of the polymerized DBA manifest profoundly at the macroscale, particularly in the formation of nanochannels within Mixed-Matrix Membranes (MMMs)[4]. These nanochannels exhibit specific surface zeta potentials that can be exploited for the chiral selective transport of amino acids.

pH-Dependent Electrostatic Gating

The transport of zwitterionic molecules, such as histidine, tyrosine, and tryptophan, through DBA-COF nanochannels is governed by electrostatic interactions between the molecule and the negatively charged COF surface[3].

  • Mechanism of Action: The surface of CD-COF-1 exhibits a negative zeta potential (approximately -18.6 mV). When the environmental pH is higher than the isoelectric point (pI) of the target amino acid, the amino acid becomes negatively charged.

  • Self-Validating Transport: By shifting the pH to 5.7 (below the pI of histidine), both the nanochannel and the histidine molecules become positively charged. The resulting electrostatic repulsion completely halts ion current changes, validating that transport is electronically gated rather than purely size-exclusion based[3].

G N1 Amino Acid Enantiomers N2 DBA-COF Nanochannel N1->N2 Channel Entry N3 Electrostatic Interaction N2->N3 Electronic Coupling N4 Chiral Recognition N3->N4 pH > pI (Attraction) N6 Electrostatic Repulsion N3->N6 pH < pI (Repulsion) N5 Selective Transport N4->N5 L-Enantiomer Preference

Electronic and electrostatic mechanisms governing chiral transport in DBA-COFs.

Applications in Drug Development and Bioelectronics

For drug development professionals, the dual functionality of DBA solves a critical challenge in nanomedicine: carrier stability vs. functional flexibility .

Conventional polymer carriers often suffer from premature degradation or payload leakage. By utilizing DBA in COF-based delivery systems, the amino groups form the primary structural backbone, while the vinyl groups act as functional handles. This allows researchers to crosslink the matrix post-synthesis, creating a robust carrier that resists degradation in systemic circulation[2]. Furthermore, the tunable electronic environment of the pores can be matched to the electronic profile of specific active pharmaceutical ingredients (APIs), optimizing payload retention and enabling controlled, stimuli-responsive release profiles.

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters of DBA derivatives and their resulting polymeric frameworks, providing a baseline for experimental design.

Property / ParameterValue / ObservationImplication for Application
Molecular Weight 160.22 g/mol [1]Optimal size for high-density functionalization in porous materials.
Topological Polar Surface Area 52 Ų[1]Facilitates moderate aqueous interaction and solvent processability.
COF Surface Zeta Potential -18.2 to -18.6 mV[3]Drives electrostatic interactions in nanochannels; critical for molecular gating.
Chiral Separation Factor (Tyr) 2.0 (R_D / R_L)[3]Enables high-efficiency enantioselective purification of pharmaceutical intermediates.
Isoelectric Point (Trp) 5.89[3]Dictates the pH threshold required to trigger electrostatic repulsion or transport.

References

  • PubChem : 2,5-Divinylbenzene-1,4-diamine | C10H12N2 | CID 90038180. National Center for Biotechnology Information. Available at:[Link]

  • CD Bioparticles : 2,5-divinylbenzene-1,4-diamine. CD Bioparticles Product Catalog. Available at:[Link]

  • Journal of the American Chemical Society (ACS) : Nanochannels of Covalent Organic Frameworks for Chiral Selective Transmembrane Transport of Amino Acids. ACS Publications. Available at:[Link]

  • Membranes (MDPI) : Enantioselective Mixed Matrix Membranes for Chiral Resolution. MDPI. Available at:[Link]

Sources

Foundational

Spectroscopic characterization of 2,5-divinylbenzene-1,4-diamine

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-divinylbenzene-1,4-diamine Abstract 2,5-divinylbenzene-1,4-diamine (DVBD), a bifunctional monomer, is a compound of significant interest in materia...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-divinylbenzene-1,4-diamine

Abstract

2,5-divinylbenzene-1,4-diamine (DVBD), a bifunctional monomer, is a compound of significant interest in materials science and polymer chemistry.[1] Its structure, featuring a central phenylene diamine core functionalized with two reactive vinyl groups, allows it to be a key building block for advanced materials such as Covalent Organic Frameworks (COFs) and highly crosslinked polymer networks.[2] The dual reactivity imparted by the nucleophilic amino groups and polymerizable vinyl groups enables the synthesis of materials with tailored thermal, mechanical, and chemical properties.[2] A thorough and unambiguous characterization of this monomer is paramount to ensure the purity and predict the performance of the resulting polymeric materials. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS)—used to elucidate and validate the structure of DVBD. We delve into the causality behind experimental choices and provide field-proven protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

A precise understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. DVBD possesses a C₂h symmetry axis, which simplifies its NMR spectra by rendering certain atoms chemically equivalent. The key structural features to be identified are the primary amine protons (-NH₂), the aromatic protons, and the three distinct protons of the vinyl groups (-CH=CH₂).

Caption: Molecular structure of 2,5-divinylbenzene-1,4-diamine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For DVBD, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of all atoms.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for aromatic amines as it effectively solubilizes the compound and its labile amine protons can be observed as a broad singlet. The symmetry of the molecule means that the protons on opposite sides are chemically equivalent (e.g., the two aromatic protons are equivalent, as are the two -NH₂ groups and the two vinyl groups).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of DVBD in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation delay: 1-2 seconds.

    • Pulse angle: 30-45 degrees.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation: The spectrum is expected to show four distinct signals corresponding to the amine, aromatic, and vinyl protons. The vinyl group protons exhibit a characteristic AMX spin system, resulting in three distinct signals with complex splitting patterns (doublet of doublets).

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Amine (-NH₂)~4.5 - 5.5Broad Singlet (br s)4HProtons on N1 and N4
Aromatic (-CH-)~6.5 - 7.0Singlet (s)2HH3 and H6
Vinyl (-CH=)~6.6 - 6.9Doublet of Doublets (dd)2H
Vinyl (=CH₂)~5.0 - 5.7Doublet of Doublets (dd)4HHβ (cis and trans)

Causality:

  • Amine Protons: These protons are exchangeable and often appear as a broad signal. Their chemical shift is highly dependent on concentration and temperature.

  • Aromatic Protons: These are shielded by the electron-donating amine groups, causing them to appear at a relatively upfield position for aromatic protons. Their equivalence results in a singlet.

  • Vinyl Protons (Hα): This proton is coupled to both the cis and trans Hβ protons, resulting in a doublet of doublets.

  • Vinyl Protons (Hβ): The two terminal vinyl protons are diastereotopic. They are coupled to Hα and to each other (geminal coupling), leading to two separate doublet of doublets signals.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR is used to determine the number of non-equivalent carbon environments. Due to the molecule's symmetry, only five distinct carbon signals are expected. Proton-decoupled spectra are standard, where each unique carbon appears as a single line, simplifying interpretation.[3] The chemical shifts are highly predictable based on hybridization and the electronic effects of substituents.[4]

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required for faster acquisition.

  • Instrumentation: Acquire on a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Acquisition Parameters:

    • Mode: Proton-decoupled.

    • Number of scans: 512-2048 (due to the low natural abundance of ¹³C).[3]

    • Relaxation delay: 2-5 seconds.

Data Interpretation: The five expected signals correspond to the two types of aromatic carbons and the three types of vinylic carbons.

Carbon Type Predicted Chemical Shift (δ, ppm) Assignment
Aromatic (C-NH₂)~140 - 150C1, C4
Aromatic (C-Vinyl)~115 - 125C2, C5
Aromatic (C-H)~110 - 120C3, C6
Vinyl (-CH=)~130 - 140
Vinyl (=CH₂)~110 - 120

Causality:

  • C-NH₂ Carbons: These carbons are significantly deshielded due to the direct attachment of the electronegative nitrogen atom, placing them furthest downfield among the aromatic signals.

  • Aryl and Vinyl Carbons: sp² hybridized carbons typically resonate in the 100-150 ppm range.[5][6] The specific shifts are modulated by the electronic effects of the amine and vinyl substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For DVBD, we expect to see characteristic vibrations for the N-H bonds of the primary amine, the C=C bonds of the vinyl and aromatic groups, and the associated C-H bonds.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of DVBD with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

  • Acquisition Parameters:

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Data Interpretation: The spectrum provides a clear fingerprint based on molecular vibrations.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3500N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3000 - 3100C-H Stretch (sp²)Aromatic & Vinyl
1600 - 1650N-H Scissoring (Bend)Primary Amine (-NH₂)
1580 - 1620C=C StretchAromatic Ring & Vinyl Group
900 - 1000=C-H Bend (Out-of-plane)Vinyl Group
800 - 880C-H Bend (Out-of-plane)Substituted Benzene

Causality:

  • N-H Stretch: Primary amines typically show two distinct peaks in this region corresponding to the symmetric and asymmetric stretching modes.[7] Their disappearance upon derivatization is a key diagnostic tool.

  • C=C Stretches: Both the aromatic ring and the vinyl groups have C=C bonds that absorb in a similar region, often appearing as a sharp, strong band.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. DVBD has an extensive conjugated system involving the benzene ring and two vinyl groups. The two amino groups act as powerful auxochromes, which are electron-donating groups that shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) and increase the absorption intensity.[9]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of DVBD in a UV-transparent solvent such as ethanol, methanol, or dichloromethane.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Scan range: 200 - 600 nm.

    • Blank: Use the pure solvent as a reference.

Data Interpretation: The spectrum is expected to show strong absorption bands in the UV region, likely extending towards the visible range. Based on similar structures like distyrylbenzenes with amino substituents, multiple absorption maxima can be anticipated.[10]

  • Expected λ_max: One or more strong absorption bands are predicted in the range of 330 - 400 nm .

  • Causality: This absorption corresponds to π → π* electronic transitions within the extended conjugated system. The electron-donating amino groups raise the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO energy gap and shifting the absorption to longer, lower-energy wavelengths.[11]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision. The choice of ionization technique is crucial; "soft" ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for observing the intact molecular ion, while "hard" techniques like Electron Ionization (EI) can provide valuable structural information through fragmentation patterns.[12]

cluster_workflow General Spectroscopic Characterization Workflow cluster_analyses Instrumental Analysis cluster_data Data Interpretation start DVBD Sample prep Sample Preparation (Dissolution/Pelletizing) start->prep nmr NMR (¹H, ¹³C) prep->nmr ftir FT-IR prep->ftir uvvis UV-Vis prep->uvvis ms Mass Spec. prep->ms interp_nmr Structure & Connectivity nmr->interp_nmr interp_ftir Functional Groups ftir->interp_ftir interp_uvvis Electronic Transitions uvvis->interp_uvvis interp_ms Molecular Weight ms->interp_ms confirm Structure Confirmed interp_nmr->confirm interp_ftir->confirm interp_uvvis->confirm interp_ms->confirm

Caption: A typical workflow for the comprehensive spectroscopic characterization of a monomer.

Experimental Protocol (HRMS-ESI):

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of DVBD in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters:

    • Mode: Positive ion mode (to detect the protonated molecule [M+H]⁺).

    • Mass range: m/z 50 - 500.

Data Interpretation:

  • Molecular Formula: C₁₀H₁₂N₂

  • Monoisotopic Mass: 160.1000 Da[13]

  • Expected Ion: The primary ion observed in positive mode ESI will be the protonated molecule, [M+H]⁺, at m/z 161.1073 .

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Common fragmentation pathways for related structures include the loss of small neutral molecules or radical species.

References

  • Taskcm. (n.d.). 2,5-divinylbenzene-1,4-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Divinylbenzene-1,4-diamine. Retrieved from [Link]

  • MDPI. (2022). 2,5-Bis((E)-2-ferrocenylvinyl)-N,N,N′,N′-tetrapropylbenzene-1,4-diamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of the diamine (IV). Retrieved from [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2023). C NMR and Mass Spectral Analysis of 2, 5-Dianilino-3, 6 Dichloro-1, 4-Benzoquinones. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • ResearchGate. (n.d.). (A) Fourier‐transform infrared absorption spectroscopy (FT‐IR) spectra.... Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2025). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,4-diethenyl-. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and properties of liquid pyrazine dyes. Retrieved from [Link]

  • Toyota Central R&D Labs., Inc. (n.d.). MALDI Mass Spectrometry of Synthetic Polymers. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Retrieved from [Link]

  • MassBank. (2021). Benzene and substituted derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). 13C NMR spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

  • ResearchGate. (2026). N,N′-Di(p-tolyl)-1,4-benzoquinonediimine. Retrieved from [Link]

  • SciSpace. (n.d.). 13C-Nuclear Magnetic Resonance Study of 1,2- and 1,4-Naphthoquinones and their Derivatives. Retrieved from [Link]

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Exploratory

Orthogonal Polymerization Pathways of 2,5-Divinylbenzene-1,4-diamine: A Technical Guide to Bifunctional Monomer Design

Executive Summary For researchers and drug development professionals engineering advanced drug delivery systems, chiral separation membranes, or highly tailored polymer networks, 2,5-divinylbenzene-1,4-diamine (DBA) repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering advanced drug delivery systems, chiral separation membranes, or highly tailored polymer networks, 2,5-divinylbenzene-1,4-diamine (DBA) represents a paradigm-shifting building block. As a highly symmetric, bifunctional monomer, DBA possesses two distinct reactive handles: a 1,4-diamine group and a 2,5-divinyl group. This dual reactivity enables orthogonal polymerization pathways—step-growth condensation via the amines to form Covalent Organic Frameworks (COFs), or chain-growth addition via the vinyl groups to form functionalized linear polymers or crosslinked macrogels.

This whitepaper dissects the mechanistic causality behind both polymerization routes, provides self-validating experimental protocols, and explores how these pathways are leveraged to create next-generation materials for pharmaceutical applications.

The Amine Pathway: Step-Growth Condensation for Covalent Organic Frameworks

When DBA is subjected to solvothermal conditions in the presence of a multivalent aldehyde—such as 1,3,5-tris(4-formylphenyl)benzene (TFB)—it undergoes a Schiff base condensation reaction. This step-growth polymerization exclusively targets the primary amines, leaving the vinyl groups completely intact for post-synthetic modification (PSM).

Mechanistic Causality

The formation of imine-linked COFs is governed by thermodynamic control . The nucleophilic attack of the DBA amine on the TFB aldehyde forms a hemiaminal intermediate, which undergoes acid-catalyzed dehydration to form the imine (C=N) bond.

  • Solvent Selection (n-BuOH/Mesitylene): Mesitylene acts as a non-polar solvent to solubilize the aromatic monomers, while n-butanol is polar and protic. This specific mixture balances monomer solubility with the presence of water, driving the reversibility of the imine bond. This reversibility is the engine of "error correction," allowing amorphous kinetic aggregates to dissolve and recrystallize into a thermodynamically stable, highly ordered 2D lattice [1].

  • Catalyst Dynamics (Acetic Acid): A weak Brønsted acid (aqueous acetic acid) is chosen to protonate the carbonyl oxygen, increasing its electrophilicity. A stronger acid would protonate the amine, neutralizing its nucleophilicity and halting polymerization.

The preserved vinyl groups lining the 1D mesoporous channels of the resulting COF can subsequently undergo thiol-ene click chemistry. In drug development, this is used to anchor chiral selectors like β-cyclodextrin (β-CD) to the pore walls, creating mixed matrix membranes (MMMs) capable of enantioselective transmembrane transport of amino acids and chiral active pharmaceutical ingredients (APIs)[2].

The Vinyl Pathway: Chain-Growth Addition Polymerization

Alternatively, the 2,5-divinyl groups of DBA can be polymerized via chain-growth mechanisms. While free-radical polymerization typically yields insoluble, highly crosslinked macrogels due to the bifunctional nature of the vinyl groups, living anionic polymerization offers exquisite architectural control.

Mechanistic Causality

As demonstrated in foundational studies on divinylbenzene isomers [3], achieving a linear polymer from a divinyl monomer requires suppressing the crosslinking reaction.

  • Initiator System: Polymerization is initiated using oligo(α-methylstyryl)lithium.

  • The Role of KOBut: The critical experimental choice is the addition of a 10-fold excess of potassium tert-butoxide (KOBut) at –78 °C. The massive excess of K⁺ replaces the Li⁺ counterion of the propagating chain-end anion. This steric and electronic modulation almost completely suppresses the unwanted nucleophilic attack of the living carbanion on the pendant vinyl groups of adjacent chains[4].

  • Outcome: The result is a soluble, linear polymer where only one of the two vinyl groups per monomer is polymerized, yielding a predictable molecular weight, a narrow dispersity ( Mw​/Mn​<1.05 ), and a reactive pendant vinyl group on every repeating unit[5].

Pathways DBA 2,5-divinylbenzene-1,4-diamine (Bifunctional Monomer) Condensation Step-Growth Condensation (Amine Groups) DBA->Condensation Aldehydes (e.g., TFB) Addition Chain-Growth Addition (Vinyl Groups) DBA->Addition Radicals / Anions COF Imine-Linked COFs (e.g., COF-1, COF-2) Condensation->COF Reversible Schiff Base Network Crosslinked Networks or Linear Pendant-Vinyl Polymers Addition->Network Irreversible C-C Bond PSM Post-Synthetic Modification (Thiol-Ene Click) COF->PSM Preserved Vinyls

Bifunctional polymerization pathways of 2,5-divinylbenzene-1,4-diamine.

Quantitative Comparison of Polymerization Modalities

The following table summarizes the divergent properties of DBA based on the selected polymerization mechanism:

ParameterStep-Growth (Amine Pathway)Chain-Growth (Vinyl Pathway)
Reaction Type Schiff base (Imine) condensationLiving anionic addition
Active Functional Group 1,4-Diamine2,5-Divinyl
Typical Co-monomer Multivalent Aldehydes (e.g., TFB)Styrene derivatives (or homopolymerization)
Catalyst / Initiator Acetic acid (Brønsted acid)Oligo(α-methylstyryl)lithium + KOBut
Thermodynamic Control Reversible (Error-correcting)Irreversible (Kinetic control)
Typical Conditions 120 °C for 3–5 days–78 °C for 1–5 minutes
Resulting Architecture 2D/3D Crystalline Networks (COFs)Linear polymers with pendant vinyls
Preserved Group Vinyl groups (for PSM)Amine groups (requires prior protection)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to verify mechanistic success.

Protocol A: Solvothermal Synthesis of Vinyl-Functionalized COF

Adapted from the synthesis of COF-1 for chiral transmembrane transport.[6]

  • Monomer Loading: In a Pyrex tube, combine 1,3,5-tris(4-formylphenyl)benzene (TFB) (0.064 mmol) and 2,5-divinylbenzene-1,4-diamine (DBA) (0.096 mmol).

  • Solvent & Catalyst Addition: Add a solvent mixture of n-butanol (0.75 mL) and mesitylene (0.75 mL). Sonicate for 10 minutes to ensure complete dissolution. Add 0.15 mL of aqueous acetic acid (6 M) as the catalyst.

  • Degassing (Critical Step): Flash freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 150 mTorr, and seal under vacuum. Causality: Removing oxygen prevents the oxidative degradation of the electron-rich diamine at elevated temperatures.

  • Polymerization: Heat the sealed tube at 120 °C undisturbed for 5 days.

  • Isolation: Cool to room temperature. Collect the precipitate via filtration and subject it to Soxhlet extraction with tetrahydrofuran (THF) for 24 hours to remove trapped oligomers and unreacted monomers. Dry under vacuum at 80 °C.

  • Self-Validation (QC):

    • FT-IR Spectroscopy: Confirm the disappearance of the N-H stretch (~3300–3400 cm⁻¹) and the aldehyde C=O stretch (~1690 cm⁻¹), and verify the appearance of a strong imine C=N stretch at ~1620 cm⁻¹.

    • Solid-State NMR: Use ¹³C CP-MAS NMR to verify the preservation of the vinyl groups (signal at ~115 ppm)[7].

Workflow Step1 Monomer Mixing DBA + TFB Step2 Solvent Addition n-BuOH / Mesitylene Step1->Step2 Step3 Catalysis Acetic Acid (aq) Step2->Step3 Step4 Solvothermal Heating 120°C for 5 Days Step3->Step4 Step5 Isolation & Washing Filtration & Soxhlet Step4->Step5

Solvothermal workflow for synthesizing DBA-based Covalent Organic Frameworks.

Protocol B: Selective Living Anionic Polymerization of Vinyl Groups

Adapted for the selective polymerization of divinyl aromatic systems.[4]

  • Initiator Preparation: In a rigorously dried, argon-purged flask, prepare oligo(α-methylstyryl)lithium in THF at –78 °C. Add a 10-fold molar excess of KOBut relative to lithium.

  • Monomer Addition: Rapidly inject a THF solution of DBA (amine groups pre-protected if necessary, e.g., via silylation) into the initiator solution at –78 °C.

  • Termination: Allow the reaction to proceed for exactly 1 minute. Causality: The living polymer is highly reactive; extending the time beyond 5 minutes at –78 °C increases the probability of crosslinking via the pendant vinyls. Terminate the reaction by injecting degassed methanol.

  • Isolation: Precipitate the polymer in a large excess of hexane, filter, and dry under high vacuum.

  • Self-Validation (QC):

    • Size Exclusion Chromatography (SEC): Confirm a sharp, monomodal distribution ( Mw​/Mn​<1.05 ), validating the absence of crosslinking.

    • ¹H NMR Spectroscopy: Quantify the integration of the pendant vinyl protons (~5.2–5.8 ppm) against the aromatic protons to confirm 100% preservation of the unreacted vinyl group per repeating unit.

References

  • Nanochannels of Covalent Organic Frameworks for Chiral Selective Transmembrane Transport of Amino Acids. Journal of the American Chemical Society (JACS).[Link]

  • Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. Macromolecules.[Link]

Sources

Foundational

Thermodynamic Stability and Reactivity Dynamics of 2,5-Divinylbenzene-1,4-diamine: A Technical Guide

Introduction In the landscape of advanced materials and drug delivery network design, 2,5-divinylbenzene-1,4-diamine (DvPa) has emerged as a keystone bifunctional monomer[1][2]. Featuring a central aromatic ring flanked...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of advanced materials and drug delivery network design, 2,5-divinylbenzene-1,4-diamine (DvPa) has emerged as a keystone bifunctional monomer[1][2]. Featuring a central aromatic ring flanked by two electron-donating amino groups and two conjugated vinyl groups, DvPa presents a unique thermodynamic profile. While its dual reactivity allows for the synthesis of highly crosslinked, functionalized polymer networks—such as Covalent Organic Frameworks (COFs)—it also introduces inherent thermodynamic vulnerabilities[2][3].

As a Senior Application Scientist, I have structured this guide to deconstruct the thermodynamic stability of DvPa, explaining not just how to handle and polymerize this compound, but the fundamental causality behind these required methodologies.

Molecular Architecture and Thermodynamic Vulnerabilities

The thermodynamic stability of DvPa is a delicate balance between intrinsic structural stabilization and high-energy reactive functional groups.

  • Resonance and π -Conjugation: The vinyl groups at the 2 and 5 positions extend the π -conjugation of the central benzene ring[1]. This extended delocalization lowers the overall ground-state energy of the molecule, providing a degree of thermodynamic stability in an inert, solid state.

  • Oxidation Susceptibility (The p-Phenylenediamine Core): The 1,4-diamine motif is highly electron-rich. Thermodynamically, DvPa is highly susceptible to single-electron transfer (SET) oxidation when exposed to ambient oxygen, rapidly forming a radical cation that further oxidizes into a quinonediimine species.

  • Spontaneous Polymerization: The terminal vinyl groups are thermodynamically driven to relieve their unsaturation via radical-initiated auto-polymerization. Thermal or photolytic stress can easily overcome the activation energy required to initiate this process.

G cluster_0 Thermodynamic Destabilizers cluster_1 Thermodynamic Stabilizers M 2,5-Divinylbenzene-1,4-diamine (DvPa) O2 Oxidation Susceptibility (p-Phenylenediamine core) M->O2 Air / O2 Exposure Poly Spontaneous Polymerization (Vinyl groups) M->Poly Thermal / Light Stress Res Resonance Conjugation (Extended pi-system) M->Res Intrinsic Ground State Hbond Intermolecular H-Bonding (Amino groups) M->Hbond Crystal Lattice

Thermodynamic forces governing the stability and reactivity of DvPa.

Quantitative Thermodynamic Data

To rationally design experiments, we must ground our protocols in the physicochemical properties of the monomer. The table below summarizes the critical data points that dictate solvent selection, storage conditions, and stoichiometric calculations[4].

PropertyValueThermodynamic & Experimental Implication
Molecular Weight 160.22 g/mol Dictates precise stoichiometric loading for step-growth polymerizations.
Topological Polar Surface Area 52 ŲIndicates moderate polarity, requiring specific non-polar/polar solvent blends (e.g., Mesitylene/Dioxane) to achieve optimal monomer solvation without disrupting hydrogen bonding.
XLogP3-AA 2.1Hydrophobic character; influences the partitioning of the monomer during purification and extraction phases.
Storage Temperature 2–8 °C (Dark, Inert)Provides kinetic suppression of auto-polymerization and oxidative degradation pathways.
Exact Mass 160.100048 DaCrucial target for high-resolution mass spectrometry (HRMS) validation of monomer integrity prior to synthesis.

Thermodynamic Stabilization via Polymerization (The COF Paradigm)

While the isolated DvPa monomer requires stringent handling, its thermodynamic vulnerabilities become its greatest asset when synthesizing Covalent Organic Frameworks (COFs).

When DvPa is condensed with 1,3,5-triformylphloroglucinol (Tp), it undergoes a Schiff base reaction to form an intermediate enol-imine[3]. Because the enol-imine is thermodynamically reversible, the network can "error-correct" to form a highly crystalline structure. However, the true stability of the TpDvPa COF arises from an irreversible tautomerization: the enol-imine spontaneously shifts to a β -ketoenamine [3].

This tautomerization acts as a massive thermodynamic sink . It locks the reversible imine bonds into an irreversible, highly conjugated state, yielding a material with exceptional chemical and thermal stability, capable of surviving boiling water, strong acids, and bases[3]. Furthermore, the unreacted vinyl groups remain intact, providing orthogonal handles for post-synthetic modifications, such as thiol-ene "click" reactions[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes the causality behind the action and a built-in quality control checkpoint.

Protocol A: Monomer Integrity Validation & Handling

Because DvPa degrades easily, validating the monomer before synthesis prevents cascading failures in downstream polymerization.

  • Visual Inspection:

    • Action: Observe the powder under inert conditions.

    • Causality: Pure DvPa is typically a light-colored solid. If the powder is dark brown or black, the p-phenylenediamine core has undergone aerobic oxidation to a quinonediimine.

    • Validation Checkpoint: Discard dark batches. Proceed only with light-colored powder.

  • Spectroscopic Validation ( 1 H NMR):

    • Action: Dissolve a 5 mg sample in degassed DMSO- d6​ and acquire a 1 H NMR spectrum.

    • Causality: Confirms the integrity of the vinyl groups and the absence of polymeric impurities.

    • Validation Checkpoint: You must observe sharp doublet-of-doublets (dd) corresponding to the vinylic protons. Broadening of these peaks indicates premature auto-polymerization.

Protocol B: Synthesis of TpDvPa COF & Thiol-Ene Functionalization

This protocol utilizes the thermodynamic driving force of keto-enamine tautomerization to yield a robust framework.

  • Reagent Loading:

    • Action: In an anaerobic glovebox, load DvPa and Tp into a Pyrex tube.

    • Causality: Prevents premature oxidation of DvPa by ambient oxygen.

  • Solvent & Catalyst Addition:

    • Action: Add a pre-degassed mixture of mesitylene and 1,4-dioxane, followed by aqueous acetic acid (e.g., 3M).

    • Causality: Acetic acid protonates the carbonyl oxygen of Tp, increasing its electrophilicity and lowering the activation energy for the nucleophilic attack by DvPa's amines.

  • Freeze-Pump-Thaw Degassing (Critical Step):

    • Action: Submerge the tube in liquid nitrogen, evacuate to <10 mTorr, isolate, and thaw. Repeat 3 times. Seal the tube under vacuum.

    • Causality: Residual oxygen acts as a radical initiator for vinyl polymerization at high temperatures. Complete degassing ensures the reaction proceeds purely via step-growth condensation rather than uncontrolled radical degradation[3].

  • Thermal Polymerization:

    • Action: Heat the sealed tube at 120 °C for 72 hours.

    • Causality: Provides the thermal energy required to overcome the kinetic barrier of the reversible Schiff base formation, allowing the system to reach the thermodynamic sink (the β -ketoenamine tautomer)[3].

  • Post-Synthetic Thiol-Ene Click (Optional):

    • Action: React the isolated TpDvPa COF with 1,2-ethanedithiol and a radical initiator (e.g., AIBN) under UV light.

    • Causality: Capitalizes on the preserved vinyl groups to graft thiol functionalities for applications like heavy metal (Co 2+ , Ni 2+ , Cd 2+ ) adsorption[3].

  • Validation Checkpoint (FT-IR):

    • Action: Analyze the purified powder via FT-IR.

    • Validation: The disappearance of the N-H stretching bands of the DvPa monomer and the appearance of a strong C=O stretching band (~1610 cm −1 ) validates that the thermodynamic tautomerization to the keto-enamine has successfully occurred.

G Step1 1. Monomer Preparation DvPa + Tp in Mesitylene/Dioxane Step2 2. Schiff Base Condensation Catalyst: Aqueous Acetic Acid Step1->Step2 Heating (120°C, 3 days) Step3 3. Tautomerization (Thermodynamic Sink) Enol-Imine to Keto-Enamine Step2->Step3 Irreversible Driving Force Step4 4. Thiol-Ene Click (Optional) Post-synthetic modification Step3->Step4 Unreacted Vinyl Groups Step5 5. Purification & Activation Soxhlet Extraction Step3->Step5 Direct Isolation Step4->Step5 Functionalized COF

Self-validating workflow for TpDvPa COF synthesis and functionalization.

References

  • taskcm.com "2,5-divinylbenzene-1,4-diamine - Taskcm"[1]. Available at:

  • CD Bioparticles "2,5-divinylbenzene-1,4-diamine - CD Bioparticles"[2]. Available at:

  • National Center for Biotechnology Information (PubChem). "2,5-Divinylbenzene-1,4-diamine | C10H12N2 | CID 90038180"[4]. Available at:

  • Sigma-Aldrich. "2,5-Divinylbenzene-1,4-diamine | 1631999-89-7". Available at:

  • Journal of Analytical Atomic Spectrometry (RSC Publishing). "Novel thiol-functionalized covalent organic framework-enabled ICP-MS measurement of ultra-trace metals in complex matrices"[3]. Available at:

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Protocols & Analytical Methods

Method

Synthesis of Vinylene-Linked Covalent Organic Frameworks Utilizing 2,5-Divinylbenzene-1,4-diamine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of vinylene-linked covalent organic frameworks (COFs) using 2,5-divinylbenzen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of vinylene-linked covalent organic frameworks (COFs) using 2,5-divinylbenzene-1,4-diamine as a key building block. Vinylene-linked COFs are a subclass of two-dimensional conjugated COFs (2D-c-COFs) that exhibit robust skeletons, extensive in-plane π-conjugation, and tunable structures, making them highly promising for applications in optoelectronics, energy storage, and catalysis.[1][2][3] This document details the underlying chemical principles, provides a step-by-step synthesis protocol, outlines essential characterization methods, and discusses potential applications, particularly relevant to the fields of materials science and drug development.

Introduction to Covalent Organic Frameworks (COFs)

Covalent organic frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[4][5] This bottom-up approach allows for the precise design and synthesis of materials with tunable porosity, high surface areas, and ordered structures.[4] The ability to incorporate specific functionalities into the framework makes COFs highly versatile for a range of applications, including gas storage, separation, and catalysis.[5][6]

Two-dimensional COFs, which consist of stacked 2D sheets, have garnered significant attention.[7] Among these, 2D-c-COFs with extended in-plane π-conjugation are particularly interesting due to their potential for charge transport and optoelectronic applications.[2][3] While imine-linked COFs have been widely studied, their stability can be a limitation.[1] Vinylene-linked COFs, formed through reactions like Knoevenagel or aldol-type polycondensations, offer enhanced stability and electronic delocalization, making them a compelling alternative.[1][3]

The monomer 2,5-divinylbenzene-1,4-diamine is a strategic building block for constructing vinylene-linked COFs. The vinyl groups provide reactive sites for forming the robust vinylene linkages, while the diamine functionality allows for condensation with aldehyde-containing monomers.

The Chemistry of Vinylene-Linked COF Synthesis

The synthesis of vinylene-linked COFs from 2,5-divinylbenzene-1,4-diamine typically involves a condensation reaction with a dialdehyde or trialdehyde monomer. The reaction proceeds via a Knoevenagel or similar aldol-type condensation mechanism, catalyzed by a base.

Reaction Mechanism

The formation of the vinylene linkage is a crucial step in the synthesis. The general mechanism involves the deprotonation of a methyl or methylene group adjacent to an activating group (in this case, the amine can be a precursor to an activating group after an initial reaction or a different monomer provides the activated methyl/methylene group) by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the stable C=C double bond of the vinylene linkage. The reversibility of the initial steps of this reaction allows for an "error-checking" process, which is critical for the formation of a crystalline, ordered framework rather than an amorphous polymer.[1]

Detailed Synthesis Protocol

This protocol describes a general method for the solvothermal synthesis of a vinylene-linked COF using 2,5-divinylbenzene-1,4-diamine and a suitable dialdehyde, such as terephthalaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2,5-Divinylbenzene-1,4-diamine≥98%Sigma-Aldrich
Terephthalaldehyde≥99%Sigma-Aldrich
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
MesityleneAnhydrous, ≥99%Sigma-Aldrich
6 M Aqueous Acetic AcidReagent GradeFisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99%Sigma-Aldrich

Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_characterization Characterization A Weigh Monomers: 2,5-divinylbenzene-1,4-diamine & Terephthalaldehyde C Add Monomers to Pyrex Tube A->C B Prepare Solvent Mixture: 1,4-Dioxane & Mesitylene D Add Solvent Mixture to Tube C->D E Add Acetic Acid Catalyst D->E F Flash Freeze & Evacuate E->F G Seal Tube under Vacuum F->G H Heat in Oven at 120 °C for 3 days G->H I Cool to Room Temperature H->I J Isolate Precipitate by Filtration I->J K Wash with Anhydrous Solvents (DMF, Acetone, THF) J->K L Dry under Vacuum at 150 °C K->L M PXRD L->M N FT-IR L->N O TGA L->O P Gas Sorption (BET) L->P

Caption: Experimental workflow for the synthesis and characterization of a vinylene-linked COF.

Step-by-Step Procedure
  • Monomer Preparation: In a Pyrex tube, combine 2,5-divinylbenzene-1,4-diamine (e.g., 0.3 mmol) and terephthalaldehyde (e.g., 0.3 mmol). The 1:1 molar ratio is crucial for achieving a high degree of polymerization.

  • Solvent Addition: Add a mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 2 mL total volume) to the Pyrex tube containing the monomers. The choice of solvent is critical for balancing monomer solubility and promoting crystalline growth.

  • Catalyst Addition: Add an aqueous solution of an acid catalyst, such as 6 M acetic acid (e.g., 0.2 mL). The acid catalyzes the imine condensation reaction.[6]

  • Degassing and Sealing: Sonicate the mixture briefly to ensure homogeneity. Flash-freeze the tube in liquid nitrogen, and evacuate the headspace using a Schlenk line. Seal the tube under vacuum. This process removes dissolved gases that could interfere with the reaction.

  • Solvothermal Synthesis: Place the sealed tube in an oven preheated to 120 °C for 3 days. The elevated temperature provides the necessary energy for the reversible bond formation and crystallization to occur.

  • Isolation and Washing: After cooling the tube to room temperature, a precipitate should be visible. Isolate the solid product by filtration. To remove unreacted monomers and residual solvent, wash the solid sequentially with anhydrous N,N-dimethylformamide (DMF), anhydrous acetone, and anhydrous tetrahydrofuran (THF).

  • Activation: Transfer the washed solid to a vacuum oven and dry at 150 °C overnight. This activation step is critical for removing solvent molecules from the pores of the COF, which is essential for obtaining accurate surface area measurements.[8]

Characterization of the Synthesized COF

Thorough characterization is essential to confirm the successful synthesis of the desired COF structure and to evaluate its properties.

TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and determine the crystal structure.A diffraction pattern with distinct peaks corresponding to the expected crystal lattice of the COF.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the formation of the desired chemical bonds.Appearance of a characteristic C=C stretching peak for the vinylene linkage and disappearance of the N-H and C=O stretching peaks from the monomers.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the COF.A TGA curve showing high thermal stability, with decomposition occurring at elevated temperatures (often >400 °C).
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity and surface area (BET).A type I or type IV isotherm, indicating a microporous or mesoporous material, respectively, with a high Brunauer-Emmett-Teller (BET) surface area.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology and particle size of the COF.Images revealing the morphology of the COF particles, which can range from spherical to rod-like, depending on the synthesis conditions.

Mechanistic and Workflow Relationship

The successful synthesis of a highly crystalline COF is a direct result of the interplay between the reaction mechanism and the experimental workflow.

Caption: Relationship between the reaction mechanism and the experimental workflow in COF synthesis.

The solvothermal conditions and extended reaction time employed in the protocol facilitate the reversible nature of the bond formation. This allows for defects in the growing framework to be corrected, ultimately leading to a more ordered and crystalline material.

Applications in Research and Drug Development

The unique properties of vinylene-linked COFs derived from 2,5-divinylbenzene-1,4-diamine open up numerous possibilities for their application.

  • Drug Delivery: The porous nature and high surface area of these COFs make them suitable as nanocarriers for drug molecules. The ability to functionalize the COF framework allows for targeted drug delivery and controlled release.

  • Biocatalysis: Enzymes can be immobilized within the pores of COFs. The robust and stable nature of the vinylene-linked framework provides a protective environment for the enzymes, enhancing their stability and reusability.

  • Sensing and Diagnostics: The conjugated π-system of these COFs can lead to interesting photophysical properties. This can be exploited for the development of fluorescent or colorimetric sensors for the detection of biomolecules or environmental pollutants.[3]

  • Separations in Pharmaceutical Manufacturing: The well-defined pore sizes of COFs can be utilized for the separation of chiral molecules or other challenging separations encountered in the pharmaceutical industry.

Conclusion

The synthesis of covalent organic frameworks using 2,5-divinylbenzene-1,4-diamine provides a pathway to robust, crystalline, and highly conjugated materials. The detailed protocol and characterization methods outlined in this application note offer a solid foundation for researchers to explore the potential of these materials in various fields, from materials science to drug development. The tunability of the COF structure through the choice of comonomers and synthesis conditions allows for the rational design of materials with tailored properties for specific applications.

References

  • Xu, S., Richter, M., & Feng, X. (2021). Vinylene-Linked Two-Dimensional Covalent Organic Frameworks: Synthesis and Functions. Accounts of Materials Research. [Link]

  • Xu, S., Richter, M., & Feng, X. (2022). Vinylene-Linked Two-Dimensional Covalent Organic Frameworks: Synthesis and Functions. Qucosa. [Link]

  • Xu, S., Richter, M., & Feng, X. (2021). Vinylene-Linked Two-Dimensional Covalent Organic Frameworks: Synthesis and Functions. Professur für Molekulare Funktionsmaterialien - Technische Universität Dresden. [Link]

  • Liu, Y., et al. (2020). Inverse-vulcanization of vinyl functionalized covalent organic frameworks as efficient cathode materials for Li–S batteries.
  • Evans, A. M., et al. (2020). New Mechanistic Insights into the Formation of Imine-Linked Two-Dimensional Covalent Organic Frameworks. Journal of the American Chemical Society.
  • Li, Y., et al. (2023). Vinylene-Linked Emissive Covalent Organic Frameworks for White-Light-Emitting Diodes. Molecules.
  • Zehetmaier, P. M., et al. (2024). Early stages of covalent organic framework formation imaged in operando.
  • Wang, L., et al. (2023). Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society.
  • Li, J., et al. (2023). Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation.
  • Lohse, M. S., & Bein, T. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications.
  • Zhang, Y., et al. (2023). Dynamic Imine Exchange Reactions for Facile Synthesis of Imine-Linked Covalent Organic Frameworks.
  • Snovski, R., Grinblat, J., & Margel, S. (2011). Synthesis and characterization of magnetic poly(divinyl benzene)/Fe3O4, C/Fe3O4/Fe, and C/Fe onionlike fullerene micrometer-sized particles with a narrow size distribution. Langmuir.
  • Evans, A. M., et al. (2020). Rapid Synthesis of High Surface Area Imine-Linked 2D Covalent Organic Frameworks by Avoiding Pore Collapse During Isolation.
  • N/A. (N/A). Synthesis Protocols for Covalent Organic Framework (COF) Precursors. The Royal Society of Chemistry.
  • Gouveia, J. D., et al. (2021).
  • N/A. (2025). Asymmetric Diamine Synthesis for Covalent Organic Frameworks: Boosted Photocatalytic Performance by Restricting β-Ketoenamine Bond Twist.
  • N/A. (N/A). 2.5-dimensional covalent organic frameworks.
  • N/A. (2021). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. KAUST Repository.
  • N/A. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. University of North Texas.
  • N/A. (N/A).
  • N/A. (N/A). Green solid-phase synthesis method of covalent organic framework material.
  • Bensaada, S., et al. (2013). Synthesis and Characterization of Linear Poly (divinylbenzene-co- ethylvinylbenzene)

Sources

Application

Application Note: 2,5-Divinylbenzene-1,4-diamine as a Bifunctional Cross-Linker for Chiral Covalent Organic Frameworks (COFs)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Enantioselective Separation and Targeted Drug Delivery Systems Executive Summary & Mechanistic Rationale In advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Enantioselective Separation and Targeted Drug Delivery Systems

Executive Summary & Mechanistic Rationale

In advanced polymer chemistry and membrane science, the direct synthesis of highly crystalline, functionalized Covalent Organic Frameworks (COFs) is often thermodynamically hindered. Introducing bulky functional groups (such as chiral selectors or drug-binding ligands) directly into the monomer mix frequently disrupts the reversible lattice formation, leading to amorphous polymers rather than ordered frameworks[1].

To bypass this limitation, 2,5-divinylbenzene-1,4-diamine (DBA, CAS: 1631999-89-7) has emerged as a critical bifunctional building block[2][3]. The molecular architecture of DBA provides orthogonal reactivity:

  • Primary Network Formation (Imine Condensation): The two nucleophilic amine groups at the 1,4-positions drive the thermodynamic formation of the crystalline 2D COF backbone via Schiff base condensation with multivalent aldehydes[2][4].

  • Post-Synthetic Modification (Thiol-Ene Click Chemistry): The two pendant vinyl groups at the 2,5-positions remain unreacted during framework crystallization. They line the mesoporous channels, acting as accessible anchors for the subsequent attachment of bulky molecules (e.g., 6-deoxy-6-mercapto-β-cyclodextrin) via radical-mediated thiol-ene click chemistry[4][5].

This decoupled approach ensures that the structural integrity and porosity of the COF are preserved while enabling the installation of complex chiral nanochannels capable of achieving remarkable enantioselective resolution (e.g., separating L-histidine from D-histidine with a separation factor of ~34.0)[5].

Experimental Workflow

Workflow TFB 1,3,5-Tris(4-formylphenyl)benzene (Aldehyde Precursor) Imine Solvothermal Condensation (Imine Bond Formation) TFB->Imine DBA 2,5-Divinylbenzene-1,4-diamine (Bifunctional Monomer) DBA->Imine COF1 Vinyl-Functionalized COF-1 (Achiral 2D Framework) Imine->COF1 Acetic Acid, 120°C Click Post-Synthetic Modification (Thiol-Ene Click Reaction) COF1->Click Pendant Vinyls CD 6-Deoxy-6-mercapto-β-cyclodextrin (Chiral Selector) CD->Click Thiol Groups CDCOF CD-COF-1 (Chiral Nanochannels) Click->CDCOF UV Irradiation MMM Mixed Matrix Membrane (PES Blending & Casting) CDCOF->MMM Resolution Enantioselective Resolution (L-His / D-His Separation) MMM->Resolution α = 34.0

Figure 1: Workflow for the synthesis of CD-COF-1 and enantioselective mixed matrix membranes.

Step-by-Step Methodologies

Phase 1: Solvothermal Synthesis of Vinyl-Functionalized COF-1

Causality Note: A solvent mixture of mesitylene and n-butanol is strictly required. n-Butanol solubilizes the monomers to initiate oligomerization, while non-polar mesitylene forces the precipitation of the extended 2D sheets once they reach critical mass. Aqueous acetic acid catalyzes the reversible imine exchange, allowing the lattice to "error-correct" into a highly crystalline state[1][4].

  • Reagent Preparation: In a 10 mL Pyrex tube, add 1,3,5-tris(4-formylphenyl)benzene (TFB) (0.064 mmol), 2,5-divinylbenzene-1,4-diamine (DBA) (0.032 mmol), and an auxiliary diamine such as p-phenylenediamine (0.064 mmol)[4].

  • Solvent Addition: Add 0.75 mL of n-butanol and 0.75 mL of mesitylene to the tube[4]. Sonicate for 10 minutes to ensure a homogeneous dispersion.

  • Catalysis: Add 0.15 mL of aqueous acetic acid (typically 3-6 M) to the mixture[4].

  • Degassing: Flash-freeze the tube in a liquid nitrogen bath, evacuate to an internal pressure of < 150 mTorr, and flame-seal the tube. This anaerobic environment prevents the oxidation of the sensitive amine groups.

  • Crystallization: Place the sealed tube in an isothermal oven at 120 °C for 5 days[4].

  • Isolation: Cool to room temperature, break the seal, and collect the dark yellow microcrystalline solid via centrifugation[4]. Wash extensively with anhydrous THF and acetone, then activate under dynamic vacuum at 100 °C for 12 hours.

Self-Validation Checkpoint 1: Perform FT-IR spectroscopy on the activated powder. The reaction is successful if the precursor amine N-H stretch (3340 cm⁻¹) and aldehyde C=O stretch (1700 cm⁻¹) have largely disappeared, replaced by a sharp C=N (imine) stretching vibration at 1620 cm⁻¹[6].

Phase 2: Post-Synthetic Modification via Thiol-Ene Click Chemistry

Causality Note: Thiol-ene click chemistry is chosen because it is highly efficient, operates under mild conditions, and does not generate byproducts that could clog the mesopores.

  • Suspension: Disperse 50 mg of the activated Vinyl-COF-1 in 5 mL of anhydrous methanol.

  • Reagent Addition: Add an excess of 6-deoxy-6-mercapto-β-cyclodextrin (β-CD) (e.g., 150 mg) and a photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA, 5 mg)[4][5].

  • Irradiation: Purge the vial with nitrogen for 15 minutes. Irradiate the stirring suspension with a 365 nm UV lamp at room temperature for 12 hours.

  • Purification: Recover the functionalized CD-COF-1 by filtration. Wash with hot water and methanol via Soxhlet extraction for 24 hours to remove any unreacted β-CD, followed by vacuum drying.

Self-Validation Checkpoint 2: Conduct Nitrogen Adsorption-Desorption (NLDFT) at 77 K. A successful click reaction will show a significant reduction in the Brunauer–Emmett–Teller (BET) surface area and pore volume, confirming that the bulky β-CD molecules have successfully occupied the inner channels[1][7].

Phase 3: Fabrication of Enantioselective Mixed Matrix Membranes (MMMs)
  • Dope Solution Preparation: Suspend the synthesized CD-COF-1 (typically 5–10 wt% relative to polymer) in N,N-dimethylformamide (DMF) and sonicate for 1 hour[5].

  • Polymer Blending: Dissolve polyethersulfone (PES) into the suspension to form a viscous, homogeneous casting solution[5].

  • Phase Inversion: Cast the solution onto a clean glass plate using a doctor blade. Immediately immerse the plate into a coagulation bath (deionized water) to induce phase inversion[5].

  • Curing: Peel the resulting free-standing membrane from the glass and dry it under a vacuum at 60 °C.

Quantitative Analytics & Validation Metrics

The following table summarizes the expected physicochemical shifts when converting the achiral Vinyl-COF-1 into the chiral CD-COF-1 using DBA as the foundational cross-linker.

ParameterVinyl-COF-1 (Pre-Click)CD-COF-1 (Post-Click)Analytical Method
Framework Nature Achiral, 2D HexagonalChiral, FunctionalizedPXRD / Structural Modeling
Average Pore Width ~23.0 Å[4]Reduced (Occupied by β-CD)NLDFT (N₂ Adsorption)
FT-IR Signatures C=N (1620 cm⁻¹), Vinyl C=C[6]C=N (1620 cm⁻¹), Loss of VinylFT-IR Spectroscopy
Enantiomeric Separation (L-His/D-His) 1.0 (No chiral resolution)~34.0 (High selectivity)[5]Transmembrane Transport Assay

References

  • 2,5-divinylbenzene-1,4-diamine Source: CD Bioparticles URL
  • Source: National Institutes of Health (NIH)
  • Enantioselective Mixed Matrix Membranes for Chiral Resolution Source: MDPI URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Chiral covalent organic frameworks: design, synthesis and property Source: SciSpace URL
  • Source: PMC (National Institutes of Health)
  • CN117327210B - Porphyrin microporous composite material based on beta-cyclodextrin terephthalaldehyde inclusion compound Source: Google Patents URL

Sources

Method

Preparation of Conductive Polymers with 2,5-Divinylbenzene-1,4-diamine: Application Notes &amp; Protocols

The synthesis of conductive polymers utilizing 2,5-divinylbenzene-1,4-diamine (DBA) represents a sophisticated intersection of organic synthesis and materials science. DBA is uniquely positioned as a bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of conductive polymers utilizing 2,5-divinylbenzene-1,4-diamine (DBA) represents a sophisticated intersection of organic synthesis and materials science. DBA is uniquely positioned as a bifunctional building block: its para-diamine moieties are primed for extended π-conjugated network formation, while its sterically accessible vinyl groups offer orthogonal sites for cross-linking or post-synthetic modification[1],[2].

This application note provides researchers with field-proven, self-validating methodologies for synthesizing DBA-based conductive architectures. We will explore two primary synthetic pathways: the solvothermal synthesis of conjugated 2D Covalent Organic Frameworks (COFs)[3], and the oxidative polymerization of DBA to form vinyl-functionalized polyaniline analogs.

Mechanistic Rationale & Pathway Design

The dual-reactivity of DBA dictates the architectural outcome of the resulting polymer.

  • Pathway A (Imine Condensation): Reacting DBA with a C3-symmetric aldehyde, such as 1,3,5-tris(4-formylphenyl)benzene (TFB), yields a highly crystalline, imine-linked 2D COF[3]. The resulting extended sp2 carbon-nitrogen conjugation provides intrinsic semiconducting properties, which can be pushed into the conductive regime via halogen vapor doping. Recent advancements have leveraged these exact DBA-based COFs as conductive matrices for enantioselective electrochemical sensing[4].

  • Pathway B (Oxidative Polymerization): Subjecting the diamine to controlled oxidation (similar to aniline or p-phenylenediamine) yields a 1D conjugated backbone. The pendant vinyl groups remain intact if the reaction temperature is strictly controlled, allowing for subsequent thermal or UV-induced cross-linking to form a robust, conductive mixed-matrix membrane.

Pathway cluster_0 Conjugated 2D COF Pathway cluster_1 Polyaniline Analog Pathway DBA 2,5-Divinylbenzene-1,4-diamine (Dual-Reactive Monomer) TFB + TFB (Aldehyde) DBA->TFB Solvothermal Ox + APS (Oxidant) DBA->Ox 0 °C, Acidic COF Imine-Linked COF (Semiconducting) TFB->COF Schiff Base Dope1 I2 Vapor Doping (Conductive Network) COF->Dope1 Charge Transfer PANI Poly(DBA) Backbone (Emeraldine Base) Ox->PANI Oxidative Coupling Dope2 HCl Doping (Conductive Salt) PANI->Dope2 Protonation

Mechanistic pathways for synthesizing conductive polymers from 2,5-divinylbenzene-1,4-diamine.

Experimental Protocols

Pathway A: Solvothermal Synthesis of Conjugated DBA-TFB COFs

This protocol details the synthesis of a 2D conductive COF network. The causality behind the solvent and catalyst choices is critical: a 1:1 mixture of n-butanol and mesitylene provides the exact dielectric environment needed to balance monomer solubility with the crystallization rate[3]. The aqueous acetic acid acts as a catalyst, providing hydronium ions to activate the aldehyde while the water content maintains the thermodynamic reversibility of the Schiff-base formation—ensuring structural error-correction and high crystallinity.

Materials:

  • 1,3,5-tris(4-formylphenyl)benzene (TFB) (0.064 mmol)

  • 2,5-divinylbenzene-1,4-diamine (DBA) (0.096 mmol)

  • n-Butanol and Mesitylene (Anhydrous)

  • 6M Aqueous Acetic Acid

Step-by-Step Methodology:

  • Monomer Loading: In a 10 mL Pyrex ampoule, add exactly 0.064 mmol of TFB and 0.096 mmol of DBA. Note: Maintaining strict 2:3 stoichiometry prevents terminal defect sites that disrupt π-conjugation.

  • Solvent & Catalyst Addition: Add 0.75 mL of n-butanol and 0.75 mL of mesitylene to the ampoule. Sonicate for 5 minutes until a homogeneous suspension forms. Add 0.15 mL of 6M aqueous acetic acid[3].

  • Degassing (Critical Step): Subject the ampoule to three consecutive freeze-pump-thaw cycles using liquid nitrogen. This removes dissolved oxygen, preventing the premature oxidative degradation of the electron-rich DBA monomer at elevated temperatures.

  • Polymerization: Flame-seal the ampoule under a static vacuum (< 20 mTorr). Place the sealed ampoule in an isothermal oven at 120 °C for 72 hours.

  • Purification: Cool to room temperature. Isolate the resulting dark yellow/brown microcrystalline solid via vacuum filtration. Subject the powder to Soxhlet extraction using THF for 12 hours, followed by acetone for 12 hours, to remove unreacted monomers and trapped oligomers.

  • Doping: To induce high electrical conductivity, place the vacuum-dried COF in a sealed desiccator containing solid iodine crystals at 60 °C for 24 hours (vapor-phase doping).

Workflow Weigh Monomer Preparation Solvent Solvent & Catalyst Addition Weigh->Solvent Degas Freeze-Pump Thaw (x3) Solvent->Degas React Solvothermal Reaction (120°C) Degas->React Wash Soxhlet Extraction React->Wash Dope I2 Vapor Doping Wash->Dope

Step-by-step workflow for the solvothermal synthesis and doping of DBA-based COFs.

Pathway B: Oxidative Polymerization of Poly(DBA)

This protocol utilizes oxidative coupling to create a 1D polyaniline-like conductive backbone. The reaction must be held strictly at 0 °C. Higher temperatures will cause the radical oxidant to initiate parasitic vinyl-group crosslinking, destroying the linear conjugation and precipitating an intractable, non-conductive mass.

Step-by-Step Methodology:

  • Monomer Solubilization: Dissolve 5.0 mmol of DBA in 50 mL of 1.0 M HCl. The acidic medium protonates the amines, solubilizing the monomer and directing head-to-tail coupling.

  • Thermal Equilibration: Chill the solution in an ice bath to exactly 0 °C under continuous magnetic stirring.

  • Oxidant Addition: Dissolve 6.0 mmol of Ammonium Persulfate (APS) in 20 mL of 1.0 M HCl. Add this oxidant solution dropwise to the DBA solution over 30 minutes.

  • Propagation: Allow the reaction to proceed at 0 °C for 6 hours. The solution will transition from clear to dark green, indicating the formation of the conductive emeraldine salt analog.

  • Isolation: Filter the dark green precipitate. Wash sequentially with 1.0 M HCl (to maintain the doped state) and acetone (to remove low-molecular-weight oligomers). Dry under vacuum at 40 °C.

Quantitative Data Summary

The table below summarizes the expected physicochemical and electrical properties of the synthesized materials, providing a benchmark for successful replication.

Material SystemSynthesis PathwayKey Structural MotifBET Surface Area (m²/g)Electrical Conductivity (S/cm)
DBA-TFB COF (Pristine) SolvothermalConjugated Imine 2D Network800 – 1100~1.0 × 10⁻⁷
DBA-TFB COF (I₂ Doped) Vapor-Phase DopingHalogen-Intercalated NetworkN/A~2.5 × 10⁻³
Poly(DBA) (Undoped) Oxidative PolymerizationPolyaniline-like Backbone< 50< 1.0 × 10⁻⁹
Poly(DBA) (HCl Doped) Oxidative PolymerizationEmeraldine Salt Analog< 501.0 × 10⁻² – 10⁻¹

Self-Validating Quality Control

To ensure the protocols have yielded the correct conductive architectures, the following self-validating checks must be integrated into your workflow:

  • FTIR Spectroscopy (Linkage Verification): For the DBA-TFB COF, successful condensation is validated by the complete disappearance of the N-H stretching bands (~3300–3400 cm⁻¹) and the emergence of a strong C=N imine stretch at ~1620 cm⁻¹. Crucially, the retention of the vinyl C=C stretch (~1600 cm⁻¹, often overlapping but resolvable via deconvolution) confirms the pendant groups survived the solvothermal conditions[3].

  • Powder X-Ray Diffraction (PXRD): The pristine COF should exhibit an intense peak at low angles (typically ~2.5° to 3.5° 2θ), corresponding to the (100) reflection of the extended 2D pore structure. A broad halo indicates amorphous polymer formation, usually resulting from inadequate degassing or incorrect solvent ratios.

  • Four-Point Probe Conductivity: Press the doped powders into a pellet (10 MPa for 2 minutes). Conductivity measurements must be performed in a dry environment, as ambient moisture can artificially inflate ionic conductivity readings, masking the true electronic conductivity of the conjugated network.

References

  • "2,5-divinylbenzene-1,4-diamine - Taskcm", Taskcm.com.1

  • "2,5-divinylbenzene-1,4-diamine - CD Bioparticles", CD-Bioparticles.net. 2

  • "Nanochannels of Covalent Organic Frameworks for Chiral Selective Transmembrane Transport of Amino Acids", Journal of the American Chemical Society. 3

  • "Conductive Covalent Organic Framework for Enantioselective Sensing of Electrochemically Silent Molecules", Analytical Chemistry. 4

Sources

Application

Application Note: Advanced Functionalization of 2,5-Divinylbenzene-1,4-Diamine via Covalent Organic Frameworks (COFs) and Thiol-Ene Click Chemistry

Introduction and Mechanistic Strategy 2,5-divinylbenzene-1,4-diamine (DBA) is a highly versatile, bifunctional monomer characterized by its nucleophilic amine groups and reactive pendant vinyl groups[1]. While it is theo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Strategy

2,5-divinylbenzene-1,4-diamine (DBA) is a highly versatile, bifunctional monomer characterized by its nucleophilic amine groups and reactive pendant vinyl groups[1]. While it is theoretically possible to functionalize the vinyl groups of the isolated monomer, doing so introduces severe steric hindrance. This hindrance disrupts the planar geometry required for the dynamic covalent assembly of highly crystalline, two-dimensional (2D) polymer networks.

To circumvent this, the field-proven strategy is to first construct a Vinyl-Functionalized Covalent Organic Framework (COF-V) using the pristine DBA monomer, locking the vinyl groups into straight, 1D mesoporous channels[2]. Once the robust crystalline backbone is established, the pendant vinyl groups are subjected to Post-Synthetic Modification (PSM) via thiol-ene "click" chemistry[3].

Causality Behind Experimental Choices
  • Solvothermal Imine Condensation: The COF is synthesized via the condensation of DBA with a trialdehyde (e.g., 1,3,5-tris(4-formylphenyl)benzene, TFB) in the presence of acetic acid. The acid acts as a catalyst for the reversible imine bond formation, facilitating the "error-checking" mechanism inherent to dynamic covalent chemistry. This ensures the thermodynamic product—a highly crystalline framework—is favored over amorphous kinetic products[2].

  • Thiol-Ene Click Chemistry for PSM: The photo-initiated thiol-ene reaction is highly chemoselective and proceeds under mild conditions (room temperature, neutral pH). This is critical because the delicate imine linkages comprising the COF backbone are susceptible to hydrolysis and would degrade under harsh functionalization conditions[3].

  • Self-Validation: The protocol is inherently self-validating. By performing Powder X-Ray Diffraction (PXRD) and Nitrogen ( N2​ ) sorption isotherms before and after the click reaction, researchers can confirm that the crystalline structure remains intact while the pore size decreases—proving successful functionalization of the inner pore walls[2].

Experimental Protocols

Part 1: Solvothermal Synthesis of Vinyl-Functionalized COF (COF-V)

This step details the synthesis of the foundational COF (often referred to as COF-1) featuring multivariant AA or AB stacking[2].

Reagents & Materials:

  • 1,3,5-tris(4-formylphenyl)benzene (TFB)

  • 2,5-divinylbenzene-1,4-diamine (DBA)

  • p-phenylenediamine (DA)

  • Solvents: n-butanol, mesitylene, anhydrous tetrahydrofuran (THF), acetone.

  • Catalyst: Aqueous acetic acid (3 M).

  • Equipment: Pyrex tube, vacuum Schlenk line, liquid nitrogen, forced-air oven.

Step-by-Step Methodology:

  • Monomer Loading: Weigh TFB (0.064 mmol), DBA (0.032 mmol), and DA (0.064 mmol) and transfer them into a heavy-walled Pyrex tube[2].

  • Solvent Dispersion: Add a solvent mixture comprising 0.75 mL of n-butanol and 0.75 mL of mesitylene. Sonicate the mixture for 10 minutes to ensure a uniform dispersion of the monomers.

  • Catalyst Addition: Add 0.15 mL of 3 M aqueous acetic acid to catalyze the imine condensation.

  • Anaerobic Sealing: Flash-freeze the mixture in a liquid nitrogen bath. Evacuate the Pyrex tube using a Schlenk line to an internal pressure of <150 mTorr. Flame-seal the tube to create a closed, high-pressure solvothermal environment.

  • Crystallization: Heat the sealed tube isothermally in an oven at 120 °C for 5 days[2].

  • Recovery & Washing: Cool the tube to room temperature, carefully break the seal, and collect the dark yellow microcrystalline solid via vacuum filtration. Wash the solid extensively with anhydrous THF and acetone to remove unreacted monomers and low-molecular-weight oligomers.

  • Activation: Dry the synthesized COF under dynamic vacuum at 120 °C for 12 hours.

  • Validation Check: Perform PXRD to confirm the crystalline structure and N2​ sorption to verify mesoporosity.

Part 2: Post-Synthetic Modification via Thiol-Ene Click Chemistry

This step functionalizes the pendant vinyl groups with a targeted moiety, such as a chiral selector (e.g., β -cyclodextrin) for enantiomeric separation[4].

Reagents & Materials:

  • Activated Vinyl-COF (from Part 1)

  • Thiol Agent: 6-deoxy-6-mercapto- β -cyclodextrin (SH- β -CD)

  • Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA)

  • Solvent: Anhydrous N,N-dimethylformamide (DMF).

  • Equipment: Quartz reaction flask, UV lamp (365 nm), Soxhlet extractor.

Step-by-Step Methodology:

  • Suspension: Disperse 50 mg of the activated Vinyl-COF in 10 mL of anhydrous DMF in a quartz reaction flask.

  • Reagent Addition: Add an excess of the thiol modifying agent (e.g., 100 mg of SH- β -CD) and 5 mg of the photoinitiator DMPA to the suspension[2].

  • Degassing (Critical Step): Degas the suspension via three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent radical scavenger that will quench the photo-initiated thiol-ene reaction; strict anaerobic conditions are mandatory for high functionalization yields.

  • UV Irradiation: Irradiate the mixture with a 365 nm UV lamp at room temperature for 12–24 hours under continuous magnetic stirring[2].

  • Recovery: Recover the functionalized COF (e.g., CD-COF-1) via centrifugation at 8000 rpm for 10 minutes.

  • Purification: Wash the solid sequentially with DMF, water, and ethanol. To ensure the complete removal of unreacted SH- β -CD, perform a Soxhlet extraction with ethanol for 12 hours.

  • Final Activation: Dry the functionalized COF under vacuum at 80 °C overnight.

  • Validation Check: Use FT-IR to confirm the disappearance of the vinyl C=C stretch (~1630 cm⁻¹) and the appearance of C-S bonds. Conduct a secondary N2​ sorption test to ensure the pore channels remain open but exhibit a reduced pore size consistent with the functionalization[3].

Quantitative Performance Data

The functionalization of DBA-based COFs yields highly specialized materials. The table below summarizes the quantitative performance metrics of these functionalized frameworks across various applications based on current literature.

MaterialBase MonomersFunctionalization Agent (Thiol)Target ApplicationKey Performance MetricRef
CD-COF-1 TFB + DBA + DA6-deoxy-6-mercapto- β -cyclodextrinChiral Separation (Amino Acids)Separation factor ( RL​/RD​ ) = 9.3 for Histidine[2]
COF-S-SH TFB + DBA1,2-ethanedithiolHeavy Metal Remediation Hg2+ adsorption capacity = 1350 mg/g[2]
CD-COF-1 / PES TFB + DBA + DA6-deoxy-6-mercapto- β -cyclodextrinMixed Matrix Membranes (MMMs)High enantioselectivity (ee up to 27.2%)[4]

Workflow Visualization

The following diagram illustrates the logical progression from raw monomers to the final application-ready functionalized framework, highlighting the transition from dynamic covalent chemistry to irreversible post-synthetic modification.

G Monomers Monomers (TFB + DBA + DA) Condensation Solvothermal Imine Condensation (120°C, AcOH) Monomers->Condensation VinylCOF Vinyl-Functionalized COF (COF-V) Condensation->VinylCOF Crystallization ClickReaction Thiol-Ene 'Click' Reaction (UV 365nm, DMPA) VinylCOF->ClickReaction Addition of Thiol Ligands FunctionalCOF Functionalized COF (e.g., CD-COF-1) ClickReaction->FunctionalCOF Post-Synthetic Modification Applications Applications: Chiral Separation & Drug Delivery FunctionalCOF->Applications

Synthesis and functionalization workflow of 2,5-divinylbenzene-1,4-diamine based COFs.

Sources

Method

Application Note: Advanced Materials Synthesis Using 2,5-Divinylbenzene-1,4-Diamine

Executive Summary & Chemical Profiling The development of advanced porous materials and nanocarriers relies heavily on the strategic selection of multifunctional monomers. 2,5-Divinylbenzene-1,4-diamine (DBA) (CAS: 16319...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The development of advanced porous materials and nanocarriers relies heavily on the strategic selection of multifunctional monomers. 2,5-Divinylbenzene-1,4-diamine (DBA) (CAS: 1631999-89-7) has emerged as a highly versatile building block in polymer chemistry and materials science[1].

DBA is characterized by a central benzene ring substituted with two nucleophilic amino groups (-NH₂) at positions 1 and 4, and two reactive vinyl groups (-CH=CH₂) at positions 2 and 5[2]. This dual-reactivity profile is the cornerstone of its utility:

  • Amino Groups: Facilitate step-growth polymerization, specifically through imine condensation reactions with aldehydes, enabling the construction of highly crystalline Covalent Organic Frameworks (COFs)[3].

  • Vinyl Groups: Serve as orthogonal reactive handles. They project into the pore channels of the resulting COFs without participating in the framework-building condensation, allowing for precise post-synthetic modification (PSM) via click chemistry or acting as crosslinking sites in polymeric nanocarriers[1],[4].

This application note details the field-proven protocols and mechanistic rationales for utilizing DBA in three cutting-edge applications: Enantioselective Mixed Matrix Membranes (MMMs), Covalent Organic Polyrotaxanes (COPRs), and targeted drug delivery systems.

Application 1: Enantioselective Mixed Matrix Membranes (MMMs)

The creation of solid-state artificial nanochannels for the chiral resolution of amino acids is notoriously difficult due to the fragility of supramolecular assemblies. By utilizing DBA, researchers can construct robust 2D COFs with tailor-made 1D mesoporous channels that act as stable hosts for chiral selectors[3].

The Causality of Framework Design

When DBA is co-condensed with 1,3,5-tris(4-formylphenyl)benzene (TFB) and an achiral spacer like p-phenylenediamine (DA), the resulting framework (COF-1) adopts an AA stacking configuration [5]. This stacking is critical: it perfectly aligns the hexagonal pores to form straight, continuous 1D nanochannels. If a sterically hindered spacer like o-tolidine is used, the layers offset into an AB stacking mode, creating tortuous paths that severely restrict the transmembrane flux of bulky amino acids[3].

Once the AA-stacked vinyl-functionalized COF is formed, the free-standing vinyl groups are modified with per-6-thio-β-cyclodextrin (β-CD-SH) via a thiol-ene click reaction . This specific reaction is chosen because the radical-mediated anti-Markovnikov addition is entirely orthogonal to the dynamic covalent imine bonds of the COF skeleton. Harsh nucleophilic substitutions would hydrolyze the imine linkages, collapsing the framework[6].

Experimental Workflows & Protocols

Workflow Monomers TFB + DBA Monomers Condensation Imine Condensation (Acetic Acid, 120°C) Monomers->Condensation VinylCOF Vinyl-Functionalized 2D COF (AA Stacking) Condensation->VinylCOF Crystallization Click Thiol-Ene Click (β-CD-SH, UV Light) VinylCOF->Click Post-Synthetic Modification ChiralCOF β-CD Modified Chiral COF Click->ChiralCOF Membrane Phase Inversion (PES Matrix) ChiralCOF->Membrane MMM Fabrication

Figure 1: Workflow for synthesizing β-CD modified chiral COF mixed matrix membranes from DBA.

Protocol A: Solvothermal Synthesis of Vinyl-Functionalized COF-1
  • Preparation: In a Pyrex tube, combine 0.064 mmol TFB, 0.032 mmol DBA, and 0.064 mmol DA[7].

  • Solvent System: Add 1.5 mL of a solvent mixture comprising n-butanol and mesitylene (1:1 v/v). Rationale: This specific ratio balances the solubility of the monomers with the supersaturation required for the slow crystallization of the framework.

  • Catalysis: Add 0.15 mL of 6M aqueous acetic acid. The acid acts as a catalyst for the reversible imine condensation, promoting error-correction during lattice formation.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Validation Check: Failure to remove oxygen will result in the oxidative degradation of the amines at high temperatures, yielding an amorphous black tar instead of a crystalline powder.

  • Crystallization: Seal the tube under vacuum and heat at 120 °C for 5 days.

  • Isolation: Wash the dark yellow microcrystalline solid with anhydrous THF and dry under vacuum. Validation Check: Confirm framework formation via Powder X-Ray Diffraction (PXRD) to ensure a prominent (100) reflection, and FT-IR to verify the disappearance of the -NH₂ band (~3300 cm⁻¹) and the appearance of the C=N stretch (~1620 cm⁻¹).

Protocol B: Fabrication of Chiral Mixed Matrix Membranes (MMMs)
  • Suspension: Disperse the β-CD modified COF-1 (particle size 2–4 μm) in DMF.

  • Matrix Integration: Add poly(ether sulfone) (PES) to the suspension and stir continuously for 3 days to ensure absolute homogeneity[7].

  • Casting: Pour the suspension onto a flat glass plate and cast using a doctor blade knife. Partially evaporate the solvent at 100 °C for 30 minutes.

  • Phase Inversion: Submerge the glass plate into a deionized water bath. Rationale: The sudden change in solvent polarity causes the hydrophobic PES to rapidly precipitate, trapping the COF particles evenly within the matrix and allowing the free-standing membrane to peel off effortlessly[7].

Application 2: Covalent Organic Polyrotaxanes (COPRs) for Iodine Capture

Beyond rigid 2D frameworks, DBA is instrumental in synthesizing Covalent Organic Polyrotaxanes (COPRs) with aggregation-induced emission (AIE) characteristics for environmental remediation, specifically radioactive iodine capture[8].

Mechanistic Insight

In this application, the linear diamine monomer (DBA) is first threaded through the cavity of β-cyclodextrin (β-CD) to form a pseudorotaxane inclusion complex. Subsequent polymerization with an aromatic trialdehyde locks the β-CD rings onto the polymer backbone via mechanical interlocking[8].

The threading of β-CD serves a dual purpose:

  • Aqueous Dispersibility: The hydrophilic exterior of the cyclodextrin dramatically improves the water dispersibility of the otherwise hydrophobic conjugated polymer[8].

  • Synergistic Adsorption: The hydroxyl-rich β-CD cavities, combined with the multiple nitrogen/cyano coordination sites of the DBA-derived framework, create a highly efficient, multi-site capture mechanism for I₂ molecules[8].

Application 3: Crosslinked Polymeric Nanocarriers for Drug Delivery

In pharmaceutical development, premature payload leakage is a primary failure mode for polymeric drug delivery systems. DBA addresses this by acting as a highly efficient crosslinking monomer[1].

Mechanistic Insight

By leveraging the dual vinyl groups of DBA during the formulation of polymeric nanoparticles, researchers can create a densely crosslinked network. This robust backbone prevents the carrier from degrading too rapidly in systemic circulation. Meanwhile, the unreacted amino groups provide accessible functional handles for the attachment of targeting ligands or stimuli-responsive moieties[1].

Pathway Carrier DBA-Crosslinked Nanocarrier Uptake Cellular Endocytosis Carrier->Uptake Endosome Endosomal Accumulation Uptake->Endosome Escape Endosomal Escape (Proton Sponge) Endosome->Escape pH Drop Release Controlled Payload Cytosolic Release Escape->Release

Figure 2: Cellular uptake and intracellular release pathway of DBA-crosslinked nanocarriers.

Quantitative Data Summary

The following table summarizes the comparative performance metrics of DBA-derived advanced materials across different applications.

Material ArchitectureStacking / StructureKey FunctionalizationPrimary ApplicationKey Performance Metric
Pristine COF-1 AA StackingVinyl groups (1D channel)Intermediate / HostHigh crystallinity; ~2.0 nm pore size[5]
β-CD-COF-1 MMM AA StackingThiol-ene linked β-CDChiral ResolutionSuperior Histidine enantiomer selectivity[3]
Pristine COF-2 AB StackingVinyl groups (Offset)Intermediate / HostRestricted channels; ~1.1 nm pore size[5]
TPE-CD-COPR PolyrotaxaneThreaded β-CDIodine Capture99% capacity retention after 5 cycles[8]
DBA-Nanocarrier Crosslinked PolymerSurface AminesDrug DeliveryEnhanced payload retention and stability[1]

Sources

Application

Application Note: Catalytic Methodologies for the Synthesis of 2,5-Divinylbenzene-1,4-diamine

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Context 2,5-Divinylbenzene-1,4-diamine (DBA) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Context

2,5-Divinylbenzene-1,4-diamine (DBA) is a highly privileged, bifunctional monomer characterized by an electron-rich aromatic core, two nucleophilic amine groups, and two polymerizable vinyl groups[1]. This orthogonal reactivity profile makes DBA a critical building block in advanced materials science. It is extensively utilized in the reticular synthesis of Covalent Organic Frameworks (COFs)[2], the fabrication of enantioselective mixed-matrix membranes (MMMs) for chiral resolution[3], and the bottom-up synthesis of B,N-doped polycyclic aromatic hydrocarbons (PAHs)[4].

Synthesizing DBA presents a unique catalytic challenge: successfully coupling vinyl groups onto an aromatic ring while preserving the integrity of the highly reactive amine functionalities (or their precursors). This guide details two field-proven catalytic workflows to synthesize DBA, emphasizing mechanistic causality, chemoselectivity, and self-validating experimental steps.

Strategic Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents and pathways are chosen over traditional alternatives. The synthesis of DBA can be approached via two main routes: the Dinitro Route and the Diamine Route .

The Catalytic Challenge: Vinylation Reagents

Historically, installing vinyl groups on aryl halides relied on the Stille coupling using tributyl(vinyl)tin. However, in drug development and biomaterials, organotin residues are highly toxic and notoriously difficult to purge.

  • The Solution: We utilize Potassium vinyltrifluoroborate (Vinyl-BF₃K) via a Suzuki-Miyaura cross-coupling. It is bench-stable, non-toxic, and undergoes efficient transmetalation without generating hazardous byproducts.

  • Catalyst Selection: For the Dinitro Route, the starting material (1,4-dibromo-2,5-dinitrobenzene) is highly electron-deficient. We employ Pd(dppf)Cl₂ . The bidentate dppf ligand provides a large bite angle that accelerates reductive elimination and prevents the precipitation of inactive palladium black.

The Chemoselectivity Challenge: Nitro Reduction

In the Dinitro Route, the intermediate is 1,4-dinitro-2,5-divinylbenzene. The subsequent step requires reducing the nitro groups to amines.

  • The Pitfall: Standard catalytic hydrogenation (H₂, Pd/C) will indiscriminately reduce both the nitro groups and the newly installed vinyl groups, yielding the undesired 2,5-diethylbenzene-1,4-diamine.

  • The Solution: We employ a mild, single-electron transfer (SET) reduction using Iron powder and NH₄Cl . This method is strictly chemoselective for the nitro group, preserving the terminal olefins with absolute fidelity.

Workflow Visualization

The following diagram illustrates the divergent synthetic strategies for DBA. Route A (Dinitro) is preferred for its higher atom economy and shorter step count.

SynthesisPathway P1 1,4-Dibromo-2,5-dinitrobenzene I1 1,4-Dinitro-2,5-divinylbenzene P1->I1 Suzuki Coupling Pd(dppf)Cl2, Vinyl-BF3K P2 2,5-Dibromobenzene-1,4-diamine I2 N,N'-Boc-2,5-dibromobenzene- 1,4-diamine P2->I2 Protection Boc2O, DMAP Target 2,5-Divinylbenzene-1,4-diamine (Target Monomer) I1->Target Chemoselective Reduction Fe, NH4Cl I3 N,N'-Boc-2,5-divinylbenzene- 1,4-diamine I2->I3 Suzuki Coupling Pd(dppf)Cl2, Vinyl-BF3K I3->Target Deprotection TFA, DCM

Figure 1: Divergent catalytic synthetic pathways for 2,5-divinylbenzene-1,4-diamine (DBA).

Quantitative Data & Route Comparison

Summarized below is the comparative data for both synthetic routes. Route A is highly recommended for scale-up due to its superior overall yield and avoidance of protecting-group mass penalties.

Route / StrategyPrecursorKey Catalytic SystemReduction / Deprotection MethodOverall YieldScalability & Green Metrics
A: Dinitro (Preferred) 1,4-Dibromo-2,5-dinitrobenzenePd(dppf)Cl₂, Vinyl-BF₃K, 90 °CFe/NH₄Cl, 80 °C (Chemoselective)65–72%High; avoids protecting groups, high atom economy.
B: Diamine (Alternative) 2,5-Dibromobenzene-1,4-diaminePd(PPh₃)₄, Vinyl-BF₃K, 85 °CTFA/DCM, 25 °C (Deprotection)48–55%Moderate; requires 3 steps, lower atom economy.

Experimental Protocols

Protocol A: The Dinitro Route (Preferred)
Step 1: Palladium-Catalyzed Suzuki-Miyaura Vinylation

Objective: Catalytic cross-coupling of vinyl groups onto the electron-deficient aromatic core.

  • Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromo-2,5-dinitrobenzene (1.0 equiv, 10 mmol) and potassium vinyltrifluoroborate (2.5 equiv, 25 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and Cs₂CO₃ (3.0 equiv, 30 mmol).

  • Solvent: Degas a mixture of Toluene/H₂O (9:1 v/v, 50 mL) by sparging with N₂ for 30 minutes. Add the solvent to the flask.

  • Reaction: Heat the mixture to 90 °C under an inert N₂ atmosphere for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield 1,4-dinitro-2,5-divinylbenzene as a yellow solid.

Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The product spot will exhibit strong UV activity. Confirm via ¹H NMR by the appearance of characteristic vinylic protons: a doublet of doublets at ~6.8 ppm (1H, -CH=) and two doublets at ~5.7 ppm and ~5.4 ppm (2H, =CH₂).

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro groups to primary amines without reducing the terminal olefins.

  • Setup: Dissolve 1,4-dinitro-2,5-divinylbenzene (1.0 equiv, 5 mmol) in a solvent mixture of EtOH/H₂O (4:1 v/v, 40 mL).

  • Reagents: Add Iron powder (10.0 equiv, 50 mmol) and Ammonium chloride (NH₄Cl) (10.0 equiv, 50 mmol).

  • Reaction: Vigorously stir and heat the suspension to 80 °C for 4 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the pad generously with EtOAc (100 mL).

  • Isolation: Wash the filtrate with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo to afford 2,5-divinylbenzene-1,4-diamine (DBA) as a light brown solid. Store under an inert atmosphere at 2–8 °C to prevent oxidative degradation[1].

Self-Validation Checkpoint: The reaction is complete when the bright yellow color of the dinitro intermediate transitions to a pale solution. FTIR spectroscopy is the definitive validation tool here: ensure the complete disappearance of the asymmetric NO₂ stretch at ~1520 cm⁻¹ and the appearance of the primary amine N-H stretches at ~3350 and ~3450 cm⁻¹.

Protocol B: The Diamine Route (Alternative)

If 1,4-dibromo-2,5-dinitrobenzene is unavailable, the synthesis can be achieved starting from 2,5-dibromobenzene-1,4-diamine.

  • Step 1 (Protection): Treat 2,5-dibromobenzene-1,4-diamine (1.0 equiv) with Boc₂O (2.5 equiv) and a catalytic amount of DMAP in THF at 60 °C for 16 hours to yield N,N'-(2,5-dibromo-1,4-phenylene)bis(tert-butyl carbamate). Causality: Free amines poison the Pd catalyst and participate in unwanted side reactions during cross-coupling.

  • Step 2 (Vinylation): Subject the Boc-protected intermediate to Suzuki-Miyaura coupling using Potassium vinyltrifluoroborate (2.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv) in THF/H₂O at 85 °C for 14 hours.

  • Step 3 (Deprotection): Dissolve the resulting divinyl intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (20% v/v). Stir at room temperature for 2 hours. Neutralize with 1M NaOH, extract with DCM, and concentrate to yield the final DBA monomer.

Self-Validation Checkpoint: Successful deprotection is confirmed by the disappearance of the massive tert-butyl singlet at ~1.4–1.5 ppm in the ¹H NMR spectrum, and the restoration of the amine N-H stretches in FTIR.

Sources

Method

Application Note: Covalent Integration of 2,5-Divinylbenzene-1,4-Diamine into Advanced Hydrogel Networks

Executive Summary & Mechanistic Rationale The development of hybrid hydrogel systems often suffers from a critical flaw: the physical blending of nanoporous fillers (like Covalent Organic Frameworks, or COFs) into soft p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of hybrid hydrogel systems often suffers from a critical flaw: the physical blending of nanoporous fillers (like Covalent Organic Frameworks, or COFs) into soft polymer matrices leads to thermodynamic phase separation, filler agglomeration, and rapid payload leakage.

To solve this, 2,5-divinylbenzene-1,4-diamine (DBA) (CAS: 1631999-89-7) is utilized as a strategic bifunctional bridging monomer[1],[2]. The causality behind this approach relies on orthogonal reactivity:

  • Thermodynamic Imine Condensation : The nucleophilic primary amines at the 1- and 4-positions undergo reversible Schiff-base condensation with poly-aldehydes to form a highly crystalline, rigid COF backbone[3].

  • Kinetic Covalent Anchoring : The pendant vinyl groups at the 2- and 5-positions remain unreacted during COF synthesis. They are subsequently activated via radical polymerization or thiol-ene "click" chemistry, acting as macromolecular crosslinkers that covalently tether the COF directly into the hydrogel network[1],[4].

This dual-reactivity prevents burst release in drug delivery systems and provides extreme mechanical stability for bioanalytical applications, such as the ultra-sensitive enrichment of glycopeptides[1],[4].

Workflow Visualization

Workflow DBA 2,5-divinylbenzene-1,4-diamine (Bifunctional Monomer) Imine Schiff-Base Condensation (Acetic Acid, 120°C) DBA->Imine Aldehyde Poly-Aldehyde (e.g., TFB) Aldehyde->Imine COF Vinyl-Functionalized COF (Rigid Nanoporous Network) Imine->COF Imine Linkages Crosslink Radical Polymerization / Thiol-Ene Click COF->Crosslink Pendant Vinyls Hydrogel COF-Integrated Hydrogel (Stable Delivery Matrix) Crosslink->Hydrogel Covalent Anchoring

Workflow of dual-stage COF-hydrogel synthesis utilizing 2,5-divinylbenzene-1,4-diamine.

Quantitative Data & Material Properties

To justify the experimental transition from conventional hydrogels to DBA-COF integrated systems, the following tables summarize the physicochemical baseline of the monomer and the resulting performance enhancements.

Table 1: Physicochemical Properties of 2,5-divinylbenzene-1,4-diamine

Property Value Reference / Significance
CAS Number 1631999-89-7 Unique identifier for high-purity sourcing[1],[2].
Molecular Weight 160.22 g/mol Determines stoichiometric ratios for COF synthesis[2].
Topological Polar Surface Area 52 Ų Influences hydrophilicity and solvent interaction[2].

| Reactive Moieties | 2x Primary Amines, 2x Vinyls | Enables orthogonal step-growth and chain-growth reactions[1]. |

Table 2: Performance Comparison - Conventional vs. DBA-COF Hydrogels

Metric Conventional Polyacrylamide DBA-COF Integrated Hydrogel Mechanistic Cause
Drug Payload Leakage High (Burst Release) Low (Controlled Release) Drugs are sequestered in the rigid COF pores, which are covalently locked into the gel[1].
Matrix Stability Prone to swelling degradation Highly Robust Pendant vinyls act as multi-point covalent anchors, preventing phase separation[1].

| Glycopeptide LOD | > 10 fmol | 0.1 fmol | Super-hydrophilic interactions driven by the structured COF/hydrogel interface[4]. |

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the vinyl-functionalized COF and its subsequent integration into a hydrogel. Each phase includes a self-validating checkpoint to ensure the causality of the chemical transformations is actively monitored.

Protocol A: Synthesis of Vinyl-Functionalized COF

Objective: Synthesize a highly crystalline COF while strictly preserving the vinyl groups for downstream hydrogel crosslinking.

Reagents & Materials:

  • 2,5-divinylbenzene-1,4-diamine (DBA) (0.032 mmol)[3]

  • 1,3,5-tris(4-formylphenyl)benzene (TFB) (0.064 mmol)[3]

  • Solvent system: n-Butanol (0.75 mL) and Mesitylene (0.75 mL)[3]

  • Catalyst: Aqueous Acetic Acid (6M, 0.15 mL)[3]

  • Pyrex tube (10 mL)

Step-by-Step Methodology:

  • Solubilization: Combine DBA and TFB in the Pyrex tube. Add the n-Butanol/Mesitylene solvent mixture. Causality: This specific solvent ratio balances the solubility of the monomers with the crystallization rate of the growing COF lattice, preventing amorphous polymer formation[3].

  • Catalysis: Inject the aqueous acetic acid to catalyze the Schiff-base condensation.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen. Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the primary amines at elevated temperatures.

  • Solvothermal Synthesis: Seal the tube under a vacuum and heat at 120 °C for 5 days[3].

  • Purification: Isolate the dark yellow microcrystalline solid via centrifugation. Wash extensively with anhydrous THF and acetone to remove unreacted monomers, then dry under a vacuum at 60 °C for 12 hours.

Validation Checkpoint 1 (Orthogonality Verification): Perform Solid-State 13C CP-MAS NMR on the dried powder. You must observe the complete disappearance of the aldehyde carbon peak (confirming successful imine formation) while strictly retaining the vinyl group resonance at ~115 ppm[3]. If the vinyl peak is absent, premature thermal polymerization has occurred, and the batch must be discarded.

Protocol B: Covalent Integration into Hydrogel Networks

Objective: Utilize the preserved vinyl groups on the COF as macromolecular crosslinkers within a polyacrylamide hydrogel matrix.

Reagents & Materials:

  • Vinyl-Functionalized COF (from Protocol A)

  • Acrylamide monomer (AAm)

  • Ammonium persulfate (APS, 10% w/v)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

Step-by-Step Methodology:

  • Dispersion: Disperse 20 mg of the Vinyl-COF in 2 mL of deionized water. Sonicate in an ice bath for 30 minutes to achieve a homogeneous suspension. Causality: Ice bath sonication prevents localized heating that could prematurely trigger vinyl auto-polymerization.

  • Precursor Mixing: Add 200 mg of Acrylamide monomer to the COF suspension. Stir gently until completely dissolved. (Note: Traditional small-molecule crosslinkers like MBA are omitted or reduced, as the COF itself will serve as the primary crosslinking node).

  • Initiation: Add 20 µL of APS solution, followed immediately by 10 µL of TEMED.

  • Gelation: Quickly transfer the mixture to a mold. Allow the radical polymerization to proceed at room temperature for 2 hours. The pendant vinyl groups on the COF will covalently bond with the growing polyacrylamide chains[1].

Validation Checkpoint 2 (Covalent Anchoring Verification): Post-polymerization, conduct a Soxhlet extraction on a sample of the hydrogel using DMF for 24 hours. If the COF was successfully covalently integrated, the extraction solvent will remain clear. A yellow/brown tint in the solvent indicates physical entrapment rather than covalent anchoring, suggesting incomplete radical initiation.

Advanced Applications

Controlled Drug Delivery Systems

Standard hydrogels suffer from rapid diffusion of small-molecule drugs through their aqueous pores. By integrating DBA-based COFs, the hydrogel gains a rigid, nanoporous "backbone"[1]. Drugs are loaded into the hydrophobic/π-π stacked pores of the COF prior to gelation. Because the COF is covalently locked into the hydrogel, it cannot migrate or aggregate, resulting in a highly stable carrier that eliminates burst release and allows for fine-tuned, sustained payload retention[1].

Glycoproteomics & Bioanalysis

DBA can be co-polymerized with hydrophilic aldehydes (e.g., 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde) to form super-hydrophilic COFs[4]. When these are integrated into hydrogels or derivatized via thiol-ene "click" reactions (utilizing the DBA vinyl groups), the resulting composite exhibits exceptional Hydrophilic Interaction Liquid Chromatography (HILIC) properties. This architecture allows for the ultra-sensitive enrichment of intact glycopeptides from complex biological samples (e.g., serum), achieving detection limits as low as 0.1 fmol[4].

Sources

Application

Application Note: Step-by-Step Electropolymerization of 2,5-Divinylbenzene-1,4-Diamine

Introduction and Mechanistic Overview 2,5-divinylbenzene-1,4-diamine (CAS: 1631999-89-7) is a highly versatile, dual-functional monomer extensively utilized in the synthesis of covalent organic frameworks (COFs) and adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

2,5-divinylbenzene-1,4-diamine (CAS: 1631999-89-7) is a highly versatile, dual-functional monomer extensively utilized in the synthesis of covalent organic frameworks (COFs) and advanced polymer networks (1)[1]. It features two distinct polymerizable domains: the nucleophilic amino groups (-NH₂) at the 1,4-positions and the unsaturated vinyl groups (-CH=CH₂) at the 2,5-positions[1].

When subjected to anodic electropolymerization, the reaction kinetics can be precisely tuned to selectively oxidize the phenylenediamine moiety while preserving the pendant vinyl groups. Similar to the well-documented electropolymerization of p-phenylenediamine (2)[2], the anodic oxidation of the amine groups generates reactive radical cations. Because the 1,4-positions are occupied by amino groups and the 2,5-positions by vinyl groups, the electro-generated amine radical cations will predominantly undergo coupling at the unsubstituted 3,6-positions of adjacent monomeric rings. This regioselectivity yields a highly substituted, polyaniline-like conjugated backbone.

The preservation of the vinyl groups provides a unique advantage: the resulting electroactive film possesses dense, reactive handles for subsequent post-polymerization modifications (e.g., thiol-ene click chemistry or cross-linking), making it an exceptional candidate for biosensors, targeted drug delivery platforms, and functionalized electrodes[1].

Experimental Design and Causality (E-E-A-T)

As a self-validating system, this protocol relies on Cyclic Voltammetry (CV) to ensure controlled, observable film growth.

  • Solvent and Supporting Electrolyte: 0.5 M H₂SO₄ is selected. The acidic environment is critical; it solubilizes the monomer via protonation and stabilizes the intermediate radical cations, preventing non-specific branching and favoring linear chain propagation, similar to mechanisms observed in o-phenylenediamine electropolymerization (3)[3].

  • Potential Window: The sweep is restricted to -0.2 V to +0.8 V (vs. Ag/AgCl). This window is sufficient to oxidize the amine groups but thermodynamically insufficient to initiate vinyl radical polymerization, ensuring the vinyl groups remain unreacted.

  • Electrode Selection: Glassy Carbon (GC) or Indium Tin Oxide (ITO) provides a wide electrochemical window and a pristine surface for uniform nucleation.

Step-by-Step Electropolymerization Protocol

Phase 1: Reagent and Cell Preparation
  • Electrolyte Preparation: Prepare a 0.5 M H₂SO₄ aqueous solution using ultrapure water (18.2 MΩ·cm).

  • Monomer Solution: Dissolve 2,5-divinylbenzene-1,4-diamine in the electrolyte to achieve a final concentration of 5.0 mM. Note: Mild sonication (5 minutes) may be required. Keep the solution protected from light to prevent auto-oxidation.

  • Electrode Conditioning:

    • Polish the Glassy Carbon working electrode (W.E.) using 0.3 µm and 0.05 µm alumina slurries on a polishing pad.

    • Rinse thoroughly with ultrapure water and sonicate in a 1:1 ethanol/water mixture for 3 minutes to remove residual alumina.

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell comprising the GC working electrode, a Platinum wire counter electrode (C.E.), and an Ag/AgCl (3M KCl) reference electrode (R.E.).

Phase 2: Electrochemical Polymerization
  • Purging: Purge the monomer solution with high-purity N₂ gas for 15 minutes prior to the experiment to remove dissolved oxygen, which can scavenge radicals and terminate polymer growth prematurely.

  • Cyclic Voltammetry Setup: Connect the cell to a potentiostat. Set the potential window from -0.2 V to +0.8 V.

  • Deposition: Execute 15 to 20 continuous CV cycles at a scan rate of 50 mV/s.

    • Self-Validation Check: During the first anodic sweep, an irreversible oxidation peak should appear around +0.6 V, corresponding to the initial oxidation of the monomer. In subsequent cycles, new reversible redox couples will emerge at lower potentials (approx. +0.2 V to +0.4 V), indicating the growth of the electroactive polymer film. The continuous increase in peak current confirms successful, self-propagating film deposition.

Phase 3: Post-Polymerization Processing
  • Washing: Carefully remove the modified electrode from the cell. Rinse the electrode surface gently with monomer-free 0.5 M H₂SO₄, followed by ultrapure water, to remove any physisorbed oligomers or unreacted monomer.

  • Drying: Dry the polymer film under a gentle stream of N₂ gas. Store in a desiccator if not used immediately.

Quantitative Data and Parameter Summary

ParameterValue / SpecificationMechanistic Rationale
Monomer Concentration 5.0 mMEnsures sufficient mass transport without causing rapid, uncontrolled precipitation.
Supporting Electrolyte 0.5 M H₂SO₄ (aq)Provides necessary protons for radical stabilization and maintains high ionic conductivity.
Potential Window -0.2 V to +0.8 V (vs Ag/AgCl)Selectively oxidizes amines while preserving vinyl groups; avoids polymer over-oxidation.
Scan Rate 50 mV/sAllows adequate time for radical coupling and diffusion of counter-ions into the growing film.
Cycle Count 15 - 20 CyclesYields a uniform film thickness (~50-100 nm) optimal for electrocatalysis or functionalization.

Workflow Visualization

ElectropolymerizationWorkflow N1 1. Monomer Preparation (5 mM 2,5-DVB-1,4-DA in 0.5 M H2SO4) N3 3. Cell Assembly & N2 Purging (Remove Dissolved O2) N1->N3 N2 2. Electrode Conditioning (Polish GC, Sonicate, Rinse) N2->N3 N4 4. Cyclic Voltammetry (-0.2 to +0.8 V, 50 mV/s) N3->N4 N5 5. Radical Cation Formation & Head-to-Tail Coupling N4->N5 N6 6. Film Growth Validation (Increasing Redox Peak Currents) N5->N6 N7 7. Post-Polymerization Wash (Remove Unreacted Monomer) N6->N7 N8 8. Final Electroactive Film (Pendant Vinyl Groups Intact) N7->N8

Figure 1: Step-by-step workflow for the selective electropolymerization of 2,5-divinylbenzene-1,4-diamine.

References

  • Title: 2,5-divinylbenzene-1,4-diamine Source: CD Bioparticles URL: [Link][1]

  • Title: Electropolymerization of p-Phenylenediamine on Pt-Electrode from Aqueous Acidic Solution: Kinetics, Mechanism, Electrochemical Studies, and Characterization Source: ResearchGate URL: [Link][2]

  • Title: o-Phenylenediamine Electropolymerization by Cyclic Voltammetry Combined with Electrospray Ionization-Ion Trap Mass Spectrometry Source: ACS Publications (Analytical Chemistry) URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 2,5-Divinylbenzene-1,4-diamine During Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound of Interest: 2,5-Divinylbenzene-1,4-diamine (DBA) | CAS: 1631999-89-7 Overview & Mechanistic Causality 2,5-Divinylbenzene-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound of Interest: 2,5-Divinylbenzene-1,4-diamine (DBA) | CAS: 1631999-89-7

Overview & Mechanistic Causality

2,5-Divinylbenzene-1,4-diamine (DBA) is a highly versatile, dual-functional monomer critical for synthesizing advanced covalent organic frameworks (COFs) and cross-linked drug delivery carriers [1, 2]. However, handling DBA presents a severe synthetic challenge: it is an electron-rich aromatic diamine flanked by two polymerizable vinyl groups.

The two strongly electron-donating amino groups drastically increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack by molecular oxygen (O₂). This leads to rapid oxidation into colored quinonediimines [3]. Concurrently, the vinyl groups are prone to thermally or chemically initiated free-radical polymerization. Because oxidized radical intermediates can auto-catalyze vinyl polymerization, preventing initial oxidation is the absolute most critical factor in achieving high-purity yields.

G DBA 2,5-Divinylbenzene- 1,4-diamine Quinone Quinonediimines (Dark Brown/Yellow) DBA->Quinone Amine Oxidation Polymer Polymeric Aggregates (Insoluble Gel) DBA->Polymer Vinyl Radical Polymerization O2 O2 / Light / Heat O2->DBA Initiates Quinone->Polymer Auto-catalysis

Fig 1: Dual degradation pathways of 2,5-divinylbenzene-1,4-diamine via oxidation and polymerization.

Quantitative Data: Degassing & Inhibitor Selection

To establish a self-validating anaerobic system, you must select the correct solvent degassing method and the appropriate chemical inhibitors for different stages of your workflow.

Table 1: Comparison of Solvent Degassing Techniques

TechniqueO₂ Removal EfficiencySolvent LossBest Used For
Freeze-Pump-Thaw (FPT) >99.9% MinimalPrimary Reaction Solvents (Strictly Anaerobic)
Sparging (Inert Gas) ~95.0%HighAqueous workup solutions, bulk washing solvents
Sonication + Vacuum ~80.0%ModerateRough degassing for non-sensitive steps

Table 2: Antioxidant & Inhibitor Selection Matrix

AgentMechanism of ActionTarget PhaseRecommended Concentration
Sodium Hydrosulfite (Na₂S₂O₄) Strong reducing agent; reduces trace quinonediimines back to diamines[3, 4].Aqueous Workup / Quenching1–2% (w/v) in aqueous phase
Butylated hydroxytoluene (BHT) Scavenges peroxyl radicals (ROO•) to halt vinyl chain propagation [5].Organic Extraction / Storage10–50 ppm

Frequently Asked Questions (FAQs)

Q: Should I add BHT (Butylated hydroxytoluene) directly into my strictly anaerobic synthesis reaction to protect the vinyl groups? A: No. This is a common misconception. Phenolic inhibitors like BHT actually require trace amounts of oxygen to function. They do not react directly with the monomer free radical (R•); rather, they rapidly terminate the peroxyl radical (ROO•) formed when trace O₂ reacts with R• [5]. In a strictly anaerobic Schlenk environment, BHT is ineffective. BHT should only be added during the workup, concentration, and storage phases where trace oxygen exposure is inevitable.

Q: What is the visual difference between oxidation and polymerization during my synthesis? A: Oxidation is highly chromogenic. Pure DBA is colorless to faintly yellow. If the solution turns bright yellow, orange, and eventually dark brown/red, amine oxidation has occurred [3]. Polymerization, conversely, affects viscosity and solubility. If your product forms a cloudy suspension, a sticky film on the flask, or an insoluble gel upon reconstitution, the vinyl groups have polymerized.

Q: Why do my concentrated DBA crystals darken even when stored in a sealed vial in the fridge? A: Standard vials trap atmospheric oxygen in the headspace. Furthermore, DBA is photosensitive. You must backfill the storage vial with Argon, wrap it in aluminum foil (or use amber glass), and store it at 2–8 °C [1, 6].

Troubleshooting Guide

Issue 1: The reaction mixture turns dark brown immediately upon adding the diamine.

  • Causality: A rapid color shift indicates immediate oxidation of the para-amino groups. This is caused by residual dissolved oxygen in the solvent or transition metal contaminants acting as oxidative catalysts.

  • Solution: Abort the run if the solution is highly colored, as the quinonediimines will poison downstream COF crystallization. For the next run, mandate strict Freeze-Pump-Thaw (FPT) degassing (Protocol A) rather than simple sparging.

Issue 2: The purified product forms an insoluble gel during rotary evaporation.

  • Causality: You concentrated the product at too high a temperature without a radical scavenger. The vinyl groups underwent thermally-initiated free-radical polymerization.

  • Solution: Keep the rotary evaporator water bath strictly below 30 °C. Add 10–50 ppm of BHT to the organic phase prior to concentration to scavenge any ROO• radicals generated by the vacuum system's trace air leaks [5].

Validated Experimental Protocols

The following protocols form a self-validating system. If the physical cues (e.g., cessation of bubbling, maintenance of a colorless solution) are observed, the integrity of the protocol is confirmed.

Workflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw x3) Step2 2. Anaerobic Synthesis (Schlenk Line / Argon) Step1->Step2 Step3 3. Quenching & Workup (Add Sodium Hydrosulfite) Step2->Step3 Step4 4. Concentration (T < 30°C, Add BHT) Step3->Step4 Step5 5. Storage (2-8 °C, Dark, Argon) Step4->Step5

Fig 2: Self-validating anaerobic workflow for synthesizing and isolating oxidation-sensitive diamines.

Protocol A: Strict Freeze-Pump-Thaw (FPT) Solvent Degassing

Use this for all primary reaction solvents prior to DBA introduction.

  • Preparation: Fill a heavy-walled Schlenk flask to no more than 50% of its total volume with the required solvent. (Causality: Overfilling causes the expanding solid/liquid to shatter the glass during thawing).

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum line for 10–15 minutes. (Causality: This evacuates the O₂ from the headspace while the solvent's vapor pressure is effectively zero).

  • Thaw: Isolate the flask from the vacuum (close the stopcock) and remove it from the LN₂. Place it in a tepid water bath to thaw.

  • Self-Validation Check: Watch the melting solid carefully. You will see bubbles of trapped gas escaping.

  • Cycle: Repeat Steps 2–4 at least three times. The solvent is fully degassed when no visible gas bubbles evolve during the thawing step [7, 8]. Backfill with Argon.

Protocol B: Anaerobic Workup and Crystallization

Use this to prevent oxidation when transferring the synthesized DBA out of the Schlenk line.

  • Quenching: To the crude reaction mixture, immediately add an equal volume of degassed, cold aqueous Sodium Hydrosulfite (Na₂S₂O₄) solution (1.5% w/v) [3, 4].

  • Extraction: Perform liquid-liquid extractions using Argon-sparged organic solvents. The Na₂S₂O₄ will reduce any trace oxidized impurities, keeping the organic layer containing the DBA colorless.

  • Inhibition: Separate the organic layer and immediately spike it with 50 ppm BHT.

  • Concentration: Evaporate the solvent under reduced pressure with the water bath set to ≤ 30 °C.

  • Storage: Transfer the resulting white/faint yellow crystals to an amber glass vial. Purge the vial with a gentle stream of Argon for 60 seconds, seal tightly with Parafilm, and store at 2–8 °C [1, 6].

References

  • "2,5-divinylbenzene-1,4-diamine - CD Bioparticles." CD Bioparticles. [Link]

  • "Nanochannels of Covalent Organic Frameworks for Chiral Selective Transmembrane Transport of Amino Acids." Journal of the American Chemical Society. [Link]

  • "Controlled Primary Amine-Enriched SG-Bonded Papain Surface: Synthesis, Characterization, and Extraction of Protonated Dichromate." ACS Applied Bio Materials. [Link]

  • "Freeze-Pump-Thaw Degassing of Liquids." University of Washington. [Link]

  • "8: Freeze-Pump-Thaw." Chemistry LibreTexts. [Link]

Optimization

Technical Support Center: Polymerization of 2,5-Divinylbenzene-1,4-diamine

Welcome to the technical support center for the polymerization of 2,5-divinylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the polymerization of 2,5-divinylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymerizing this highly functional monomer. Our goal is to provide you with in-depth, field-proven insights to help you improve polymer yield, control polymer structure, and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 2,5-divinylbenzene-1,4-diamine to build a strong foundation for your experimental work.

Q1: What are the key reactive groups in 2,5-divinylbenzene-1,4-diamine and how do they influence polymerization?

A1: 2,5-divinylbenzene-1,4-diamine is a bifunctional monomer containing two distinct reactive groups:

  • Two Vinyl Groups (-CH=CH₂): Located at the 2 and 5 positions of the benzene ring, these groups are susceptible to standard vinyl polymerization methods, such as free-radical and controlled radical polymerization.[1][2] Their primary role is chain propagation. As a divinyl monomer, it inherently acts as a cross-linking agent, which can lead to the formation of insoluble polymer networks.[2][3]

  • Two Amine Groups (-NH₂): Located at the 1 and 4 positions, these nucleophilic groups add a second layer of reactivity.[1][4] They can act as sites for further functionalization or participate in step-growth polymerization.[1] However, they can also complicate chain-growth polymerization. For instance, the amine groups can act as radical scavengers or inhibitors in free-radical systems, or interfere with initiators in ionic polymerizations, potentially reducing reaction rates and yields.[5]

The dual nature of this monomer allows for the synthesis of highly cross-linked, stable polymer networks suitable for applications like drug delivery carriers and Covalent Organic Frameworks (COFs).[1]

Q2: How should I purify and store the 2,5-divinylbenzene-1,4-diamine monomer to ensure high reactivity?

A2: Like other vinylbenzene monomers, 2,5-divinylbenzene-1,4-diamine is often shipped with a polymerization inhibitor, such as tert-Butyl catechol (TBC), to prevent premature polymerization during storage and transport.[6] For successful polymerization, this inhibitor must be removed.

Protocol for Inhibitor Removal:

  • Dissolve the monomer in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Prepare a 5-10% aqueous sodium hydroxide (NaOH) solution.

  • Wash the monomer solution with the NaOH solution in a separatory funnel. The TBC will be deprotonated and extracted into the aqueous phase. Repeat the washing 2-3 times until the aqueous layer is colorless.

  • Wash the organic layer with deionized water until the pH is neutral.

  • Dry the organic layer over an anhydrous salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Storage: The purified, inhibitor-free monomer is highly reactive and should be used immediately.[6] If short-term storage is necessary, keep it in a dark place under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).

Q3: What type of polymerization is most suitable for this monomer to achieve a high yield of soluble polymer?

A3: The choice of polymerization method depends heavily on the desired polymer structure.

  • Free-Radical Polymerization: This is a common method for vinyl monomers but can lead to extensive and uncontrolled cross-linking with divinylbenzene derivatives, resulting in insoluble gels and effectively low yields of processable material.[3] The rate of polymerization of divinylbenzene is often higher than that of monovinyl monomers like styrene, accelerating gelation.[3]

  • Living Anionic Polymerization: This method offers superior control and is highly recommended for maximizing the yield of soluble polymer. By using a specially designed initiator system, such as oligo(α-methylstyryl)lithium with an excess of potassium tert-butoxide (KOtBu), it is possible to selectively polymerize only one of the two vinyl groups.[7][8] This process, conducted at low temperatures (e.g., -78 °C), suppresses the cross-linking side reaction, yielding soluble, linear polymers with pendant vinyl groups and a narrow molecular weight distribution (Mw/Mn < 1.05).[7][8] This approach provides the highest likelihood of achieving a high yield of well-defined, soluble polymer.

Q4: Which initiators are recommended for the polymerization of 2,5-divinylbenzene-1,4-diamine?

A4: Initiator selection is critical and depends on the chosen polymerization method.

Polymerization TypeRecommended InitiatorsKey Considerations
Free-Radical 2,2'-Azobis(2-methylpropionitrile) (AIBN), Benzoyl Peroxide (BPO)Thermal decomposition generates free radicals. Reaction temperature must be chosen based on the initiator's half-life.[9] Potential for amine group interference.
Living Anionic sec-Butyllithium (sec-BuLi) or oligo(α-methylstyryl)lithium, used with an additive like potassium tert-butoxide (KOtBu).[7][8]Requires stringent anhydrous and anaerobic conditions. The additive is crucial for suppressing cross-linking and achieving a living polymerization.[7]
Redox Initiation Amine-halogen systems (e.g., an aliphatic amine and bromine)[5]Can be effective for vinyl monomers, but compatibility with the monomer's own amine groups must be carefully evaluated.

Q5: What are suitable solvents for this reaction?

A5: The solvent choice influences monomer solubility, polymer solubility, and reaction kinetics.

  • For Anionic Polymerization: Tetrahydrofuran (THF) is commonly used as it solvates the ions well.[7][8] All solvents must be rigorously purified and dried, as trace amounts of water or protic impurities will terminate the polymerization.[10]

  • For Free-Radical Polymerization: Toluene or benzene are often used.[11][12] In some cases, porogenic solvents like acetonitrile, 1-decanol, or n-heptane are used to induce porosity in the final cross-linked material.[9][13]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments, helping you diagnose issues and improve your outcomes.

Problem: Consistently Low or No Polymer Yield

Low yield is a frequent issue stemming from several potential causes. Use the following workflow to diagnose the problem.

Diagram: Troubleshooting Workflow for Low Polymer Yield

LowYieldTroubleshooting start Start: Low/No Polymer Yield q_inhibitor Was the monomer purified to remove inhibitors (e.g., TBC)? start->q_inhibitor sol_inhibitor Action: Purify monomer using NaOH wash. q_inhibitor->sol_inhibitor No q_oxygen Was the reaction mixture thoroughly degassed? q_inhibitor->q_oxygen Yes end_node Re-run Experiment sol_inhibitor->end_node sol_oxygen Action: Degas using freeze-pump-thaw cycles or inert gas sparging. q_oxygen->sol_oxygen No q_initiator Is the initiator active and used at the correct concentration/temperature? q_oxygen->q_initiator Yes sol_oxygen->end_node sol_initiator Action: Use fresh initiator. Verify half-life temperature. Check concentration. q_initiator->sol_initiator No q_amine Could the monomer's amine groups be interfering with the reaction? q_initiator->q_amine Yes sol_initiator->end_node sol_amine Action: Switch to a more compatible system (e.g., living anionic). Consider amine group protection. q_amine->sol_amine Possibly q_amine->end_node Unlikely sol_amine->end_node PolymerizationControl cluster_0 Reaction Control cluster_1 Resulting Polymer Structure uncontrolled Uncontrolled Radical Polymerization (High Temp, High Conc.) gel Insoluble, Cross-linked Gel (Low Usable Yield) uncontrolled->gel Leads to controlled Living Anionic Polymerization (Low Temp, Additives) soluble Soluble, Linear Polymer with Pendant Vinyl Groups (High Usable Yield) controlled->soluble Enables

Problem: Polymer Has a Broad Molecular Weight Distribution

  • Cause: This indicates a lack of control over the initiation, propagation, and termination steps of the polymerization. In free-radical systems, chain transfer and multiple termination pathways are common.

  • Solution: Employ a controlled polymerization technique.

    • Living Anionic Polymerization: As previously discussed, this method provides excellent control, leading to polymers with very narrow molecular weight distributions (Mw/Mn < 1.1). [7] * Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be used for vinyl monomers to produce polymers with controlled molecular weights and narrow distributions. The compatibility of RAFT agents with the amine functionality of the monomer would need to be verified.

Problem: Reaction is Difficult to Reproduce

  • Cause: Inconsistent experimental conditions are often the culprit, especially for sensitive reactions like anionic polymerization.

  • Checklist for Reproducibility:

    • Monomer Purity: Is the inhibitor consistently removed to the same level each time?

    • Solvent Purity: Are solvents rigorously dried before each use? Water is a potent terminating agent in anionic polymerizations. [10] 3. Atmosphere Control: Is the reaction vessel properly sealed and maintained under a positive pressure of high-purity inert gas (argon or nitrogen)? Oxygen can inhibit radical reactions and terminate anionic ones.

    • Temperature Control: Is the reaction temperature precisely maintained? Small fluctuations can significantly alter reaction rates and side reactions. [14] 5. Reagent Stoichiometry: Are the monomer and initiator concentrations measured accurately?

By systematically addressing these fundamental, FAQ-level questions and applying the diagnostic logic from the troubleshooting guide, you can significantly improve the yield, quality, and reproducibility of your 2,5-divinylbenzene-1,4-diamine polymerizations.

References

  • Palit, S. R., & Konar, R. S. (1964). Studies in some new initiator systems for vinyl polymerization. III. Amine–halogen systems as redox initiators. Journal of Polymer Science Part A: General Papers, 2(4), 1731-1744. [Link]

  • Hjertén, S., et al. (2009). Preparation of Divinylbenzene and Divinylbenzene-co-Glycidyl Methacrylate Particles by Photoinitiated Precipitation Polymerization in Different Solvent Mixtures. Macromolecules, 42(13), 4489-4495. [Link]

  • Hirao, A., et al. (2011). Living Anionic Polymerization of 1,4-Divinylbenzene. Macromolecules, 44(13), 5174-5177. [Link]

  • Riess, G., & Reeb, R. (1990). Anionic Dispersion Polymerization of 1,4-Divinylbenzene. Macromolecules, 23(10), 2623-2629. [Link]

  • Sivaram, S., & Prasad, K. (1976). Oxonium ions as initiators for vinyl polymerizations. A reappraisal. Proceedings of the Indian Academy of Sciences, Section A, 83(4), 170-176. [Link]

  • ResearchGate. (2018). What's the best solvent for poly(styrene-co-divinylbenzene)? [Link]

  • Storey, R. F., & Mettlach, S. J. (1951). Copolymerization of styrene and p-divinylbenzene. Initial rates and gel points. Journal of Polymer Science, 7(3), 269-284. [Link]

  • CD Bioparticles. (n.d.). 2,5-divinylbenzene-1,4-diamine. CD Bioparticles. [Link]

  • Straus, S., & Madorsky, S. L. (1962). Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(5), 401–406. [Link]

  • Baskaran, D., & Müller, A. H. E. (2007). Anionic Vinyl Polymerization. In Controlled and Living Polymerizations (pp. 1-56). Wiley-VCH. [Link]

  • Hamieh, T., et al. (2025). Effect of Temperature on Adhesion Work of Model Organic Molecules on Modified Styrene–Divinylbenzene Copolymer Using Inverse Gas Chromatography. Polymers, 17(10), 2134. [Link]

  • OIV. (n.d.). Styrene-divinylbenzene beads. International Organisation of Vine and Wine. [Link]

  • Deltech. (n.d.). Safe Storage of Divinylbenzene Monomers. Scribd. [Link]

  • Valcárcel, M. A., et al. (2005). Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics. Industrial & Engineering Chemistry Research, 44(21), 7909-7917. [Link]

  • UniVOOK Chemical. (2025). 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis. UniVOOK. [Link]

  • Al-Ghouti, M. A., et al. (2025). Experimental and theoretical investigations of divinylbenzene-based polymer as an efficient adsorbent for brilliant green dye removal. Scientific Reports, 15(1), 13654. [Link]

  • Sugiyama, K., et al. (2011). Living Anionic Polymerization of 1,4-Divinylbenzene. Macromolecules, 44(13), 5174-5177. [Link]

  • Taylor & Francis. (n.d.). Divinylbenzene – Knowledge and References. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-divinylbenzene-1,4-diamine. PubChem Compound Database. [Link]

  • TT Club. (2019). Guidelines for the Carriage of Divinylbenzene in Containers. [Link]

  • ScienceMadness.org. (2015). Unable to get styrene to polymerize... [Link]

Sources

Troubleshooting

Troubleshooting solubility issues with 2,5-divinylbenzene-1,4-diamine in organic solvents

Welcome to the Technical Support Center for 2,5-divinylbenzene-1,4-diamine (CAS: 1631999-89-7). This compound is a highly versatile, bifunctional monomer extensively utilized in the synthesis of advanced polymer networks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,5-divinylbenzene-1,4-diamine (CAS: 1631999-89-7). This compound is a highly versatile, bifunctional monomer extensively utilized in the synthesis of advanced polymer networks and Covalent Organic Frameworks (COFs), such as CD-COF-1 and CD-COF-2[1][2].

While its dual vinyl and amino functionalities make it an exceptional building block for tailor-made drug delivery systems and functionalized resins[1], these same structural features introduce complex solubility and stability challenges. This guide is designed for researchers and drug development professionals to troubleshoot dissolution issues, prevent premature degradation, and optimize experimental workflows.

Part 1: Structural Causality & Solubility Principles

To troubleshoot solubility, one must first understand the molecular forces at play. The solubility of aromatic diamines is governed by a delicate balance of competing intermolecular interactions[3].

  • Hydrogen Bonding Network : The 1,4-diamine groups act as strong hydrogen bond donors and acceptors. In the solid state, this creates a robust crystalline lattice that requires significant energy (or strong solvent solvation) to disrupt.

  • π−π Stacking & Hydrophobicity : The planar benzene ring and the 2,5-divinyl groups contribute to the molecule's nonpolar character and facilitate strong π−π stacking interactions between adjacent molecules[1][3].

  • Reactivity & Auto-Polymerization : The vinyl groups are highly susceptible to free-radical polymerization, while the electron-rich aromatic amines are prone to oxidation[1][4]. If the compound begins to polymerize or oxidize during dissolution (often triggered by heat or light), the resulting high-molecular-weight byproducts will precipitate out of the solution, mimicking a "solubility failure."

Structure Molecule 2,5-divinylbenzene-1,4-diamine Amines 1,4-Diamine Groups (H-Bonding Network) Molecule->Amines Vinyls 2,5-Divinyl Groups (Pi-Pi Stacking) Molecule->Vinyls SolventReq Requires Strong Solvation (Polar Aprotic) Amines->SolventReq Vinyls->SolventReq Risk Risk: Auto-Polymerization Vinyls->Risk

Caption: Structural factors influencing the solubility and stability of the diamine.

Part 2: Quantitative Solubility Profile

Because 2,5-divinylbenzene-1,4-diamine features both polar and non-polar domains, solvent selection is critical. The table below summarizes the solubility profile based on the chemical behavior of the monomer and structurally analogous aromatic diamines[3][4][5].

Solvent CategoryRecommended SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic DMF, NMP, DMSOHigh High dipole moments effectively disrupt strong intermolecular H-bonding while stabilizing the aromatic ring.
Polar Protic Methanol, EthanolModerate Forms H-bonds with amine groups but is less effective at disrupting hydrophobic π−π stacking[3].
Halogenated Chloroform, DCMLow to Moderate Insufficient polarity to completely break the crystalline lattice energy of the diamine without extended agitation.
Non-Polar Hexane, TolueneInsoluble Cannot overcome the strong H-bonding and dipole interactions inherent to the solid crystal lattice.

Part 3: Troubleshooting FAQs

Q: Why does my 2,5-divinylbenzene-1,4-diamine solution turn brown or black shortly after dissolution? A: This is a classic sign of oxidative degradation. Aromatic amines are highly electron-rich and act as electron donors[4]. Upon exposure to atmospheric oxygen and light, they rapidly oxidize to form highly conjugated, colored polymeric species (similar to Bandrowski's base). Fix: Always prepare solutions in degassed solvents under an inert atmosphere (Argon or Nitrogen) and store them in amber vials[6].

Q: I tried heating my ethanol solution to improve solubility, but a gel-like precipitate formed. What happened? A: You have inadvertently triggered thermal polymerization. The 2,5-divinyl groups add unsaturation that enhances reactivity for cross-linking[1][7]. Applying heat (generally >40°C) provides the activation energy required for the vinyl groups to undergo free-radical auto-polymerization. The "gel" is a cross-linked polymer network, which is entirely insoluble. Fix: Never use heat to force the dissolution of this monomer. Rely on stronger polar aprotic solvents (like DMF or NMP) and use gentle sonication at room temperature instead.

Q: My compound is not dissolving completely in Dichloromethane (DCM). Should I add an acid to protonate the amines? A: While adding an acid (like HCl) will protonate the 1,4-diamine groups and create a salt, this will actually decrease its solubility in organic solvents like DCM, driving it toward aqueous solubility. If your downstream application (like COF synthesis) requires an organic phase[1][2], switch to a polar aprotic solvent rather than altering the pH.

Part 4: Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for handling and dissolving 2,5-divinylbenzene-1,4-diamine.

Protocol A: Non-Thermal Dissolution for COF Synthesis

Objective: Achieve complete dissolution in organic solvents without triggering auto-polymerization or oxidation.

  • Preparation: Remove the monomer from 2–8 °C storage[1][6] and allow the sealed container to equilibrate to room temperature to prevent condensation.

  • Inert Environment: Transfer the vial to a glovebox or use standard Schlenk line techniques to maintain an Argon or Nitrogen atmosphere.

  • Solvent Degassing: Select a polar aprotic solvent (e.g., DMF or NMP). Degas the solvent by sparging with Argon for at least 30 minutes prior to use.

  • Addition: Weigh the required mass of 2,5-divinylbenzene-1,4-diamine and transfer it to a light-protected (amber) reaction flask. Add the degassed solvent.

  • Agitation: Place the flask in an ultrasonic bath. Critical Step: Monitor the bath temperature. Add ice to the water bath if necessary to ensure the temperature does not exceed 30°C during sonication. Sonicate for 10–15 minutes until the solution is completely clear.

  • Verification: Pass the solution through a 0.22 µm PTFE syringe filter to verify the absence of micro-particulates or polymerized aggregates.

Workflow A Solubility Issue: Incomplete Dissolution B Assess Solvent Polarity A->B D Check for Degradation (Color Change / Gelation) A->D C Switch to Polar Aprotic (DMF, NMP, DMSO) B->C F Gentle Sonication (Max 30°C) C->F E Apply Inert Atmosphere (Argon/N2) D->E E->F

Caption: Workflow for troubleshooting solubility and preventing polymerization.

Protocol B: Long-Term Storage & Recovery

Objective: Maintain monomer integrity over time.

  • Atmosphere: Always backfill the storage container with Argon before sealing. Oxygen exposure is the primary cause of amine degradation[6].

  • Temperature: Store strictly at 2–8 °C[1][6]. Do not freeze, as repeated freeze-thaw cycles can introduce moisture condensation.

  • Light Protection: Keep in a dark place or wrap the container in aluminum foil, as UV light can initiate vinyl polymerization[6].

References

  • Benchchem. Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide.
  • Taskcm. 2,5-divinylbenzene-1,4-diamine.
  • CD Bioparticles. 2,5-divinylbenzene-1,4-diamine.
  • Tokyo Chemical Industry Co., Ltd. (APAC). 1,4-Phenylenediamine | 106-50-3.
  • Sigma-Aldrich. 2,5-Divinylbenzene-1,4-diamine | 1631999-89-7.
  • Sigma-Aldrich. p-Phenylenediamine 106-50-3.
  • MDPI. Enantioselective Mixed Matrix Membranes for Chiral Resolution.

Sources

Optimization

Purification techniques for 2,5-divinylbenzene-1,4-diamine crude extracts

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals handling 2,5-divin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals handling 2,5-divinylbenzene-1,4-diamine (CAS: 1631999-89-7).

This bifunctional monomer is highly valued for synthesizing advanced Covalent Organic Frameworks (COFs) and targeted drug delivery carriers[1]. However, its dual functionality—nucleophilic amine groups and highly reactive vinyl groups—makes it exceptionally susceptible to rapid oxidation and spontaneous cross-linking[1][2]. This guide provides field-proven, causality-driven protocols to help you bypass these degradation pathways and achieve >99% purity.

Part 1: Troubleshooting & FAQs

Q1: My crude extract turns dark brown or black during solvent evaporation. What is happening, and how do I prevent it?

  • Causality: Aromatic diamines are highly electron-rich. Upon exposure to atmospheric oxygen and light, the primary amine groups rapidly oxidize, forming complex, dark-colored quinonoid and tarry degradation products.

  • Solution: All workups must be performed under a strict inert atmosphere (Argon or Nitrogen). To reverse or prevent oxidation during liquid-liquid extraction, incorporate a water-soluble reducing agent, such as sodium dithionite (Na₂S₂O₄) or ascorbic acid, into your aqueous washes[3]. Store the final purified solid at 2–8 °C in the dark under an inert atmosphere[4].

Q2: During vacuum distillation or solvent removal, the extract forms an insoluble gel. How can I recover the monomer?

  • Causality: The two vinyl groups on the benzene ring make this compound structurally analogous to divinylbenzene, which is notoriously prone to spontaneous, thermally induced radical polymerization. Even a 2–3% polymerization rate will cause the entire mixture to gel into an insoluble, intractable matrix[2].

  • Solution: Once gelled, the monomer cannot be recovered. To prevent this, never exceed 30–40 °C during rotary evaporation. If vacuum distillation is absolutely necessary, you must dope the system with a radical inhibitor such as 4-tert-butylcatechol (TBC) or a nitroso derivative (e.g., N-nitroso diphenylamine), which remain effective even in oxygen-depleted vacuum environments[2][5].

Q3: Standard silica gel chromatography results in massive yield losses and peak tailing. What is the alternative?

  • Causality: The highly polar and basic primary amine groups interact strongly with the acidic silanol groups on standard unmodified silica gel, leading to irreversible chemisorption and severe peak tailing.

  • Solution: Use amine-functionalized silica (NH₂-silica) or pre-treat standard silica with 1–2% triethylamine (TEA) in your eluent to deactivate the acidic sites. Alternatively, bypass chromatography entirely by using the acid-base salt precipitation method (detailed in Protocol 1)[3].

Part 2: Quantitative Data & Method Comparison

To determine the best purification strategy for your specific scale and purity requirements, consult the comparative data table below:

Purification TechniqueExpected PurityAverage YieldScalabilityThermal RiskRadical Inhibitor Required?
Acid-Base Salt Precipitation > 99.5%80 - 85%High (Kilogram)Low (< 25 °C)No
Deactivated Flash Chromatography 95 - 98%60 - 70%Low (Gram)Low (< 30 °C)Yes (in eluent)
Vacuum Distillation 90 - 95%< 50%MediumHigh (> 150 °C)Yes (Strictly Required)

Part 3: Experimental Protocols

Protocol 1: Acid-Base Salt Precipitation (Recommended for >99% Purity)

This method exploits the basicity of the amine groups while avoiding the thermal stress that triggers vinyl polymerization. It is the most robust method for isolating pure aromatic diamines[3].

  • Dissolution: Dissolve the crude 2,5-divinylbenzene-1,4-diamine in a non-polar organic solvent (e.g., diethyl ether or toluene) under an argon atmosphere.

  • Salt Formation: Slowly add a stoichiometric excess of ethereal HCl (or bubble dry HCl gas) into the solution at 0 °C. The diamine will immediately precipitate as an insoluble dihydrochloride salt.

  • Washing: Filter the neutral salt under a blanket of argon. Wash the filter cake thoroughly with cold organic solvent to remove non-basic impurities (e.g., unreacted halogenated precursors or mono-vinyl byproducts).

  • Reductive Neutralization: Suspend the purified salt in degassed, deionized water containing 0.1 M sodium dithionite (Na₂S₂O₄). The reducing agent prevents oxidation during the liberation step[3].

  • Liberation: Slowly add a weak base (e.g., saturated NaHCO₃) under vigorous stirring until the aqueous phase reaches pH 8–9, liberating the free diamine.

  • Extraction & Isolation: Extract the aqueous layer immediately with degassed ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C.

Protocol 2: Deactivated Flash Column Chromatography

Use this method if separating the target monomer from structurally similar basic impurities (e.g., mono-amino derivatives).

  • Eluent Preparation: Prepare a solvent system of Hexane/Ethyl Acetate containing 1% Triethylamine (TEA) and 100 ppm of 4-tert-butylcatechol (TBC) to inhibit polymerization on the column.

  • Column Deactivation: Slurry-pack the silica gel with the TEA-doped solvent. Flush the column with at least 3 column volumes to fully deactivate the acidic silanol sites.

  • Loading: Dissolve the crude extract in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column under positive argon pressure to minimize oxygen exposure. Collect fractions in amber vials to protect the monomer from light-induced degradation.

  • Concentration: Pool the product-containing fractions and evaporate the solvent at < 30 °C using a rotary evaporator shielded from ambient light.

Part 4: Workflow Visualization

G cluster_degradation Primary Degradation Pathways cluster_solutions Purification Interventions Crude Crude 2,5-Divinylbenzene- 1,4-diamine Oxidation Amine Oxidation (Tarry Byproducts) Crude->Oxidation O2 / Light Polymerization Vinyl Polymerization (Insoluble Gels) Crude->Polymerization Heat / Radicals SaltFormation Acid-Base Salt Precipitation Crude->SaltFormation Protocol 1 Chromatography Deactivated Silica Chromatography Crude->Chromatography Protocol 2 InertAtmosphere Inert Gas & Reducing Agents (Na2S2O4) Oxidation->InertAtmosphere Prevented by Inhibitors Radical Inhibitors (e.g., TBC, 100 ppm) Polymerization->Inhibitors Prevented by Pure Purified Monomer (>99% for COF Synthesis) SaltFormation->Pure Inhibitors->Chromatography Integrated into InertAtmosphere->SaltFormation Integrated into Chromatography->Pure

Workflow of degradation pathways and targeted purification interventions for the diamine monomer.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2,5-Divinylbenzene-1,4-diamine Cross-Linking

Welcome to the Technical Support Center for 2,5-divinylbenzene-1,4-diamine (DBA) (CAS: 1631999-89-7). As a bifunctional organic compound featuring two nucleophilic amine groups and two polymerizable vinyl groups, DBA is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,5-divinylbenzene-1,4-diamine (DBA) (CAS: 1631999-89-7). As a bifunctional organic compound featuring two nucleophilic amine groups and two polymerizable vinyl groups, DBA is a highly versatile building block for synthesizing covalent organic frameworks (COFs), functionalized resins, and targeted drug delivery carriers[1].

However, its dual reactivity presents a unique thermodynamic challenge: orthogonally controlling the nucleophilic addition of the amines without triggering premature radical cross-linking of the vinyl groups. This guide provides field-proven insights, troubleshooting logic, and validated protocols to help you master temperature control in your DBA workflows.

Part 1: Mechanistic Primer & The Causality of Temperature

To successfully utilize DBA, researchers must exploit the activation energy ( ΔEa​ ) differential between its two functional groups.

  • Amine Condensation (Stage 1): The formation of imines (Schiff bases) or amides requires moderate thermal energy to overcome the transition state barrier. In solvothermal COF synthesis, this optimally occurs at 120 °C [2].

  • Vinyl Polymerization (Stage 2): The pendant vinyl groups are highly susceptible to thermal auto-polymerization. Above 150 °C , or in the presence of ambient oxygen and trace impurities at lower temperatures, radicals are generated. This initiates a rapid chain-growth cross-linking reaction that leads to irreversible gelation[1].

The Self-Validating Principle: A robust protocol isolates these two pathways. By strictly maintaining the primary amine reaction at or below 120 °C and rigorously degassing the system to remove oxygen (a radical initiator), the vinyl groups remain perfectly intact for secondary post-synthetic modifications (e.g., thiol-ene click chemistry)[2].

G DBA 2,5-Divinylbenzene-1,4-diamine Amine Stage 1: Amine Condensation (60°C - 120°C) DBA->Amine Aldehyde/Epoxy Controlled Temp Degradation Premature Gelation (>150°C) DBA->Degradation Uncontrolled Heat No Inhibitor COF Linear/2D Polymer or COF (Intact Vinyls) Amine->COF Step-growth Vinyl Stage 2: Vinyl Cross-Linking (UV or 70°C - 150°C) Network Fully Cross-Linked 3D Matrix Vinyl->Network Chain-growth COF->Vinyl Radical Initiator

Orthogonal reaction pathways of DBA based on temperature and initiation strategy.

Part 2: Troubleshooting Guides & FAQs

Q: My reaction mixture experiences a sudden viscosity spike and gels prematurely during the initial amine condensation. How do I prevent this?

A: This is a classic symptom of thermal auto-polymerization of the vinyl groups. The rigid aromatic nature of the durene core restricts segmental motion, meaning once even a few vinyl cross-links form, the macroscopic viscosity skyrockets[3]. Solution:

  • Ensure your reaction temperature strictly does not exceed 120 °C.

  • Perform rigorous freeze-pump-thaw degassing. Dissolved oxygen can form peroxides at elevated temperatures, initiating radical vinyl polymerization.

  • If operating near 120 °C in an open system, add 10–50 ppm of a radical inhibitor (e.g., hydroquinone or BHT) to scavenge stray radicals during the amine condensation phase.

Q: The final cross-linked matrix has a lower Glass Transition Temperature (Tg) than expected and feels tacky. What is the thermodynamic cause?

A: This indicates an incomplete cure caused by vitrification . As the DBA cross-links, the Tg of the growing polymer network increases. If the Tg surpasses your curing temperature, the polymer chains lose mobility (vitrify), trapping unreacted vinyl or amine groups in a glassy state[4]. Solution: Implement a step-cure profile. Once the initial network is formed at 80–100 °C, apply a post-cure thermal bake at 150–180 °C. This injects the necessary thermal energy to allow chain mobility, driving the cross-linking reaction to near 100% conversion[4].

Q: What is the optimal temperature profile for synthesizing CD-COF-1 using DBA?

A: CD-COF-1 synthesis relies on a solvothermal Schiff base condensation between DBA and 1,3,5-tris(4-formylphenyl)benzene (TFB)[2]. The optimal temperature is exactly 120 °C for 3 to 5 days in a sealed, degassed environment. This temperature provides enough energy for the reversible imine exchange (ensuring high crystallinity) while remaining safely below the thermal auto-polymerization threshold of the vinyl groups[2].

Troubleshooting Start Issue Detected during Curing Gel Premature Gelation (Viscosity Spike) Start->Gel Soft Incomplete Cure (Low Tg / Tacky) Start->Soft CheckTemp Is Temp > 120°C during Stage 1? Gel->CheckTemp CheckVit Has network vitrified? Soft->CheckVit AddInhibitor Add Radical Inhibitor (e.g., BHT) CheckTemp->AddInhibitor No LowerTemp Reduce Temp to 80-100°C CheckTemp->LowerTemp Yes PostCure Apply Post-Cure above Tg CheckVit->PostCure Yes

Diagnostic logic tree for resolving common DBA cross-linking temperature failures.

Part 3: Quantitative Data Summaries

To aid in experimental design, the following table summarizes the optimal temperature windows and required conditions for isolating DBA's dual functionalities.

Reaction PhaseTarget Functional GroupReagent/PartnerOptimal TemperatureCatalyst / InitiatorOutcome
Stage 1: Condensation Amine (-NH₂)Aldehydes (e.g., TFB)120 °CAcetic Acid (Solvothermal)Imine-linked COF[2]
Stage 1: Curing Amine (-NH₂)Epoxy Resins60 °C – 100 °CNone (Nucleophilic addition)Linear/Branched Prepolymer[5]
Stage 2: Click Chem Vinyl (-CH=CH₂)Thiols (e.g., SH-β-CD)20 °C – 60 °CUV Light / PhotoinitiatorFunctionalized Matrix[2]
Stage 2: Cross-linking Vinyl (-CH=CH₂)Other Vinyls/Olefins70 °C – 150 °CAIBN or Dicumyl Peroxide3D Thermoset Matrix[4]

Part 4: Step-by-Step Experimental Protocol

Orthogonal Two-Stage Synthesis: COF-1 Formation & Vinyl Preservation

This methodology details the self-validating synthesis of highly crystalline COF-1, ensuring the amine groups react fully while preserving the vinyl groups for downstream applications[2].

Materials Required:

  • 2,5-divinylbenzene-1,4-diamine (DBA)

  • 1,3,5-tris(4-formylphenyl)benzene (TFB)

  • n-Butanol (n-BuOH) and Mesitylene

  • Aqueous Acetic Acid (Catalyst)

Step-by-Step Procedure:

  • Monomer Loading: In a heavy-walled Schlenk tube, combine 0.032 mmol of DBA and 0.064 mmol of TFB.

  • Solvent Addition: Add a 1:1 (v/v) mixture of n-BuOH (0.75 mL) and mesitylene (0.75 mL). This specific solvent polarity is critical for dissolving the monomers while allowing the growing polymer to precipitate[2].

  • Catalysis: Add 0.1 mL of aqueous acetic acid (typically 3M - 6M) to catalyze the Schiff base formation.

  • Critical Step - Degassing: Subject the Schlenk tube to three consecutive freeze-pump-thaw cycles. Causality Note: Removing oxygen is mandatory. Oxygen acts as a radical initiator at high temperatures; its removal guarantees the vinyl groups will not auto-polymerize during the 120 °C bake.

  • Thermal Condensation: Seal the tube under a vacuum or inert argon atmosphere. Submerge the tube in a pre-heated oil bath at 120 °C for 5 days [2].

  • Isolation: Cool the vessel to room temperature naturally. Filter the resulting dark yellow microcrystalline solid.

  • Purification: Wash the solid extensively with anhydrous tetrahydrofuran (THF) and acetone to remove unreacted monomers, then dry under vacuum at 60 °C for 12 hours. The resulting COF-1 will feature intact, reactive vinyl groups lining its nanochannels[2].

References

  • 2,5-divinylbenzene-1,4-diamine - CD Bioparticles Source: CD Bioparticles URL:[Link]

  • Nanochannels of Covalent Organic Frameworks for Chiral Selective Transmembrane Transport of Amino Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Reactive, Multifunctional Polymer Films through Thermal Cross-linking of Orthogonal Click Groups Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis Source: MDPI URL:[Link]

Sources

Optimization

Storage conditions to maintain 2,5-divinylbenzene-1,4-diamine stability

Welcome to the Technical Support Center for 2,5-divinylbenzene-1,4-diamine (CAS: 1631999-89-7). This bifunctional monomer is highly valued in the synthesis of covalent organic frameworks (COFs) and advanced polymer netwo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,5-divinylbenzene-1,4-diamine (CAS: 1631999-89-7). This bifunctional monomer is highly valued in the synthesis of covalent organic frameworks (COFs) and advanced polymer networks due to its dual reactive sites. However, the very features that make it synthetically useful—two vinyl groups and two amino groups—also make it highly susceptible to spontaneous degradation.

This guide provides researchers and drug development professionals with field-proven insights, troubleshooting strategies, and self-validating protocols to maintain the structural integrity of this reactive monomer.

I. Critical Stability Parameters & Storage Matrix

To prevent premature degradation, storage conditions must simultaneously address the vulnerabilities of both functional groups. The table below summarizes the quantitative and qualitative parameters required for optimal stability.

ParameterOptimal ConditionCausality & Consequence of DeviationVisual Indicator of Failure
Temperature 2 °C to 8 °CHeat initiates free-radical formation at the vinyl double bonds, causing spontaneous cross-linking[1].Formation of hard, insoluble particulates.
Atmosphere Inert (Argon or N₂)Oxygen attacks the electron-rich aromatic ring, oxidizing the amine groups into quinone diimines[2].Color shift from pale yellow to dark brown/black.
Light Exposure Absolute DarknessUV photons act as a catalyst for both free-radical polymerization and photo-oxidation[3].Rapid overall discoloration and clumping.
Container Amber Glass VialGlass prevents oxygen permeation (unlike plastics). Amber tint blocks UV wavelengths.Surface-level degradation on the powder.

II. Troubleshooting & FAQs

Q1: My 2,5-divinylbenzene-1,4-diamine powder was originally pale, but it has turned dark brown. Is it still usable? A1: The color change indicates amine oxidation . The two amino groups on the benzene ring are strongly electron-donating, which significantly increases the electron density of the aromatic system. This makes the molecule highly susceptible to attack by atmospheric oxygen[2]. The oxidation process yields quinone diimines, which are highly conjugated and deeply colored[3]. Using this degraded material in COF synthesis will result in chain termination, poor crystallinity, and off-target structural defects. You must purify the monomer before use.

Q2: I tried to dissolve my stored monomer in methanol, but a significant portion remains as an insoluble suspension. What happened? A2: Your sample has undergone vinyl polymerization . Divinylbenzene derivatives are extremely reactive monomers. Even at room temperature, or upon exposure to ambient light, the vinyl groups can form free radicals[1]. Because the molecule has two vinyl groups, it does not just form linear chains; it forms highly cross-linked, insoluble macroscopic polymer networks[4]. The insoluble portion cannot be salvaged and must be physically removed.

Q3: Can I store the monomer in a standard laboratory freezer (-20 °C) instead of a refrigerator (2-8 °C) to extend its shelf life? A3: Yes, -20 °C is excellent for suppressing thermal polymerization. However, the primary risk of freezer storage is condensation . If the vial is opened immediately upon removal from the freezer, atmospheric moisture will condense on the cold powder. Water introduces dissolved oxygen and can cause hydrolysis or accelerate oxidation. Self-validating practice: Always allow the sealed vial to equilibrate to room temperature in a desiccator before breaking the inert seal.

III. Logical Relationships in Monomer Degradation

The following diagram illustrates the dual degradation pathways of 2,5-divinylbenzene-1,4-diamine and the specific storage interventions required to block them.

DegradationLogic Monomer 2,5-Divinylbenzene-1,4-diamine (Intact Monomer) O2 Oxygen Exposure Monomer->O2 Energy Heat / UV Light Monomer->Energy Oxidation Amine Oxidation (Quinone Diimines) O2->Oxidation Causes Polymerization Vinyl Polymerization (Crosslinked Networks) Energy->Polymerization Causes Storage1 Inert Atmosphere (Ar/N2) Storage1->O2 Blocks Storage2 Cold Storage (2-8°C) & Dark Storage2->Energy Blocks

Degradation pathways of 2,5-divinylbenzene-1,4-diamine and preventative storage interventions.

IV. Experimental Protocol: Recovery & Purification of Degraded Monomer

If your inventory has suffered from mild oxidation or partial polymerization, you can recover the intact monomer using this self-validating purification workflow. This protocol leverages the differential solubility of the intact monomer versus its polymerized and oxidized degradants.

Step 1: Dissolution & Polymer Assessment

  • Transfer the degraded solid into a round-bottom flask purged with Argon.

  • Add freshly degassed, anhydrous methanol (or dichloromethane) at a ratio of 10 mL per gram of sample.

  • Stir gently for 15 minutes at room temperature. Causality Check: The intact monomer and oxidized quinones will dissolve. Any cross-linked polymeric networks will remain as an insoluble suspension.

Step 2: Filtration (Polymer Removal)

  • Pass the mixture through a 0.22 µm PTFE syringe filter or a fine glass frit under an inert atmosphere.

  • Discard the retentate (insoluble polymers). Retain the filtrate.

Step 3: Flash Chromatography (Quinone Removal)

  • Concentrate the filtrate under reduced pressure (rotary evaporation) keeping the water bath below 30 °C to prevent heat-induced polymerization.

  • Load the concentrated mixture onto a silica gel column.

  • Elute using a degassed solvent system (e.g., Hexane/Ethyl Acetate gradient). Validation: Monitor fractions via TLC (UV 254 nm). The highly polar, oxidized quinone diimines will exhibit strong retention on the silica, allowing the pure 2,5-divinylbenzene-1,4-diamine to elute first.

Step 4: Lyophilization & Inert Storage

  • Pool the pure fractions and remove the solvent under high vacuum in the dark.

  • Immediately transfer the purified powder to an amber glass vial.

  • Purge the vial heavily with Argon, seal tightly with Parafilm, and store at 2–8 °C.

PurificationWorkflow Step1 1. Dissolve in Degassed Solvent Step2 2. PTFE Filtration (Removes Polymers) Step1->Step2 Step3 3. Flash Chromatography (Removes Quinones) Step2->Step3 Step4 4. Vacuum Drying (Dark & <30°C) Step3->Step4 Step5 5. Store at 2-8°C under Argon Step4->Step5

Step-by-step purification workflow to recover intact monomer from degraded samples.

V. References

  • Chemical Properties and Handling of p-Phenylenediamine. nbinno.com. Available at:[Link]

  • 2,5-Divinylbenzene-1,4-diamine from CD Bioparticles. cd-bioparticles.net. Available at:[Link]

  • Divinylbenzene Storage & Handling: Deltech Tech Bulletin. Studylib. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,5-Divinylbenzene-1,4-Diamine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when working with 2,5-divinylbenzene-1,4-diami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when working with 2,5-divinylbenzene-1,4-diamine .

This bifunctional monomer is highly prized for synthesizing Covalent Organic Frameworks (COFs) and advanced cross-linked polymer networks[1]. However, the spatial arrangement of its functional groups—specifically the bulky, sp2 -hybridized vinyl groups located ortho to the nucleophilic amine groups—creates profound steric shielding[2]. This guide synthesizes mechanistic theory with field-proven protocols to help you bypass these limitations and achieve high-yield polymerizations and cross-couplings.

Mechanistic Insights: The Causality of Reaction Failure

Before troubleshooting, we must understand the causality behind the experimental failures associated with this molecule. The challenges are twofold:

  • Physical Obstruction (The Ortho Effect): The large vinyl groups at positions 2 and 5 physically obstruct the trajectory of incoming electrophiles (such as acyl chlorides, aldehydes, or aryl halides) attempting to reach the amine groups at positions 1 and 4[3].

  • Electronic Disruption: When the amino group coordinates with a metal catalyst or becomes transiently protonated, it shifts from a planar sp2 -like geometry to a tetrahedral sp3 geometry. This forces the amine protons into a severe steric clash with the adjacent vinyl groups, destabilizing the transition state and drastically reducing the amine's effective nucleophilicity[3].

To successfully react 2,5-divinylbenzene-1,4-diamine, your experimental design must actively counteract these forces through specialized catalytic systems and thermodynamic forcing.

Pathway Visualization

G A 2,5-Divinylbenzene-1,4-diamine (Sterically Hindered Monomer) B Physical Obstruction (Ortho-Vinyl Shielding) A->B Causes C Electronic Disruption (Amine Non-Planarity) A->C Causes D Catalytic Overcome (Bulky Ligands: XPhos, AliPhos) B->D Solved by E Thermodynamic Overcome (Elevated Temp / Pressure) B->E Solved by C->D Solved by C->E Solved by F Successful C-N Coupling & COF Polymerization D->F Enables E->F Enables

Logical pathway for overcoming steric hindrance in 2,5-divinylbenzene-1,4-diamine reactions.

Troubleshooting Guides & FAQs

Q1: My COF synthesis/amidation yields are stalling below 20%. Why is the reaction incomplete? A1: You are hitting a kinetic wall. Standard amidation conditions fail because the transition state is too sterically congested. For highly hindered di-ortho-substituted anilines, standard coupling agents (e.g., HATU, EDC) are often insufficient[4]. Solution: Switch to a catalytic transamidation approach. Air- and moisture-stable Half-Sandwich Nickel(II)–NHC complexes (such as [CpNi(IPr)Cl]) have proven highly effective at forcing C(acyl)–N bond formation in sterically encumbered anilines[4]. Alternatively, increase the reaction temperature to >110 °C in a sealed pressure vessel to overcome the activation energy barrier.

Q2: I am attempting a Buchwald-Hartwig C-N cross-coupling. Which palladium ligand system is best suited for this monomer? A2: First-generation ligands like PPh3​ will fail entirely[5]. You must use bulky, electron-rich monodentate phosphine ligands. The steric bulk of the ligand is counterintuitively required to accelerate the crucial reductive elimination step and prevent the formation of unreactive bis-ligated palladium complexes. Solution: Utilize Buchwald ligands such as XPhos or SPhos [5]. For extreme cases, biaryl phosphorinane ligands (e.g., AlisonPhos) have demonstrated exceptional activity for coupling hindered, electron-deficient anilines with bulky aryl halides[6].

Q3: I am observing a black precipitate and high levels of hydrodehalogenated side products. What went wrong? A3: The black precipitate is "palladium black," indicating catastrophic catalyst decomposition[5]. Because the steric hindrance of 2,5-divinylbenzene-1,4-diamine slows down the oxidative addition and transmetalation steps, the active Pd(0) species is left exposed and degrades. Traces of water in your solvent are simultaneously hydrolyzing your aryl halide, leading to hydrodehalogenation[5]. Solution: Strictly use anhydrous, degassed solvents (sparged with Argon for 30 minutes). Lower your catalyst loading slightly to prevent aggregation, and use a pre-formed Pd(0) complex (like an XPhos Pd G3 precatalyst) to ensure controlled release of the active metal[5].

Quantitative Data: Catalyst Selection Matrix

To streamline your optimization, refer to this synthesized comparison of catalyst/ligand systems specifically evaluated for highly hindered ortho-substituted anilines[5][6].

Ligand ClassExample LigandsTypical Catalyst LoadingPerformance on Hindered DiaminesKey Mechanistic Advantage
First Generation PPh3​ , P(o−tolyl)3​ 2 - 5 mol%Poor (< 10% yield)None. Fails to promote reductive elimination in bulky substrates.
Dialkylbiaryl Phosphines XPhos, SPhos0.5 - 2 mol%Excellent (70-90% yield)Stabilizes monoligated Pd(0) ; bulk promotes rapid reductive elimination.
Biaryl Phosphorinanes AlisonPhos, AliPhos1 - 3 mol%Superior (85-95% yield)Phenyl substituents on the phosphacycle provide highly favorable aniline binding.
Nickel-NHC Complexes [CpNi(IPr)Cl]5 - 10 mol%Good (Amidation specific)Enables unconventional transamidation via selective N–C(O) cleavage.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific checkpoints, you can ensure the mechanistic integrity of the reaction before committing to lengthy purifications.

Protocol A: Pd-Catalyzed C-N Cross-Coupling of 2,5-Divinylbenzene-1,4-diamine

Adapted for maximum steric tolerance using biaryl phosphorinane or Buchwald ligands[5][6].

  • Preparation (Glovebox Required): Inside an inert-atmosphere glovebox, add the aryl halide (2.0 mmol), 2,5-divinylbenzene-1,4-diamine (1.0 mmol, serving as the limiting bifunctional reagent), the Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a strong, non-nucleophilic base ( NaOtBu , 3.0 mmol) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar[5].

  • Solvent Addition: Add 5 mL of strictly anhydrous, freeze-pump-thaw degassed 1,4-dioxane or toluene.

    • Self-Validation Checkpoint: The solution should turn a deep, homogeneous color (often red/orange depending on the ligand) upon stirring, indicating the active Pd(0)L1​ species. If it turns black immediately, your solvent contains oxygen or water.

  • Reaction Execution: Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 90–110 °C[5].

  • Monitoring: Stir vigorously for 12–24 hours. Monitor via LC-MS.

    • Self-Validation Checkpoint: Look for the disappearance of the diamine mass peak. The presence of mono-coupled intermediate indicates the temperature is too low or the catalyst has deactivated before completing the second coupling.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Forcing Amidation / COF Linkage via Ni-Catalysis

For synthesizing amide-linked networks where standard carbodiimide coupling fails[4].

  • Reagent Assembly: In a Schlenk flask under Argon, combine 2,5-divinylbenzene-1,4-diamine (1.0 mmol), the target activated ester or N-Boc amide (2.2 mmol), and the [CpNi(IPr)Cl] catalyst (5 mol%)[4].

  • Solvent & Base: Add anhydrous toluene (10 mL) and K3​PO4​ (2.5 mmol).

  • Thermal Activation: Heat the mixture to 100 °C under a reflux condenser for 16 hours. The high temperature combined with the Ni-NHC catalyst forces the C(acyl)–N bond formation despite the ortho-vinyl shielding[4].

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with dichloromethane, dry over Na2​SO4​ , and precipitate the resulting polymer/adduct in cold methanol.

References

  • CD Bioparticles.2,5-divinylbenzene-1,4-diamine.
  • Benchchem.The Evolution of Steric Hindrance: A Historical and Technical Guide to Aromatic Diamines.
  • Benchchem.Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions.
  • MDPI.Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)–NHC Complexes.
  • Benchchem.Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline.
  • ACS Catalysis.Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.

Sources

Reference Data & Comparative Studies

Validation

The Architect's Choice: A Comparative Guide to 2,5-divinylbenzene-1,4-diamine and 1,4-phenylenediamine in Advanced Polymer Synthesis

A Senior Application Scientist's Perspective on Monomer Selection for Tailored Polymer Architectures In the realm of high-performance polymers, the selection of monomers is a critical decision that dictates the ultimate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Monomer Selection for Tailored Polymer Architectures

In the realm of high-performance polymers, the selection of monomers is a critical decision that dictates the ultimate architecture, properties, and applicability of the final material. Two diamine monomers, 1,4-phenylenediamine (PPD) and the more specialized 2,5-divinylbenzene-1,4-diamine (DVD), exemplify a fundamental choice for polymer chemists: the choice between a linear and a cross-linked architecture. While both share a core phenylenediamine structure, the two vinyl groups on the DVD monomer introduce a powerful tool for creating robust, three-dimensional polymer networks.

This guide provides an in-depth comparison of these two monomers, moving beyond simple property listing to explore the causal relationships between monomer structure and polymer performance. We will examine how the presence or absence of vinyl groups fundamentally alters polymerization outcomes and present experimental insights to inform your research and development.

Monomer Overview: A Tale of Two Functionalities

At first glance, PPD and DVD are structurally similar. However, the key distinction lies in their reactive functionalities. PPD is a classic bifunctional monomer, where its two amine groups readily participate in step-growth polymerization, such as polycondensation reactions, to form linear polymer chains.[1] This is the foundational chemistry for materials like the high-strength para-aramid fibers Kevlar®, which is synthesized from 1,4-phenylenediamine and terephthaloyl chloride.[1]

In contrast, DVD is a tetrafunctional monomer. It possesses the same two nucleophilic amine groups for linear chain extension, but also features two vinyl groups that can engage in chain-growth polymerization, such as free-radical or addition reactions.[2][3] This dual reactivity allows for the formation of highly cross-linked polymer networks, transforming a potentially soluble, thermoplastic material into an insoluble, thermosetting one.[2][4][5]

Property1,4-phenylenediamine (PPD)2,5-divinylbenzene-1,4-diamine (DVD)
IUPAC Name Benzene-1,4-diamine2,5-bis(ethenyl)benzene-1,4-diamine[6]
Molecular Formula C₆H₈N₂C₁₀H₁₂N₂[6]
Molecular Weight 108.14 g/mol 160.22 g/mol [6]
Primary Functionality Bifunctional (2x -NH₂)Tetrafunctional (2x -NH₂, 2x -C₂H₃)[2]
Typical Polymer Architecture LinearCross-linked / Network
Resulting Polymer Type ThermoplasticThermosetting

From Linear Chains to 3D Networks: The Impact on Polymer Architecture

The choice between PPD and DVD has profound implications for the final polymer's structure and, consequently, its material properties.

  • 1,4-phenylenediamine (PPD): The Architect of Linear Order When PPD reacts with a diacid chloride like terephthaloyl chloride, it forms strong amide linkages, resulting in long, linear, and rigid polymer chains.[7] In the case of para-aramids, these chains are highly regular and can pack closely together through extensive hydrogen bonding. This high degree of orientation and crystallinity is the source of their exceptional tensile strength and modulus.[8] The resulting polymers are typically anisotropic, with their most impressive properties aligned with the fiber axis.

  • 2,5-divinylbenzene-1,4-diamine (DVD): The Master of Cross-linking Incorporating DVD into a polymerization scheme introduces a second dimension of reactivity. The initial polycondensation reaction involving the amine groups forms linear or branched polymer chains. Subsequently, or concurrently, the vinyl groups can be activated—often by heat or an initiator—to polymerize and form covalent bonds between adjacent polymer chains.[3] This process, known as cross-linking, creates a single, massive molecule in a three-dimensional network.[5] This network structure is the primary reason for the dramatic shift in properties compared to linear analogs.

Below is a diagram illustrating the divergent polymerization pathways originating from PPD and DVD.

G cluster_0 Linear Polymerization cluster_1 Network Polymerization PPD 1,4-phenylenediamine (PPD) (Bifunctional) LinearPolymer Linear Polymer Chain (e.g., Para-Aramid) PPD->LinearPolymer Polycondensation Diacid Diacid Chloride Diacid->LinearPolymer DVD 2,5-divinylbenzene-1,4-diamine (DVD) (Tetrafunctional) BranchedPolymer Branched Polymer with Pendant Vinyl Groups DVD->BranchedPolymer Polycondensation Diacid2 Diacid Chloride Diacid2->BranchedPolymer CrosslinkedNetwork Cross-linked 3D Network BranchedPolymer->CrosslinkedNetwork Vinyl Polymerization (Cross-linking)

Caption: Divergent polymerization pathways of PPD and DVD.

Comparative Performance: A Data-Driven Analysis

The structural differences between polymers derived from PPD and DVD lead to significant variations in their performance characteristics. Cross-linking introduces covalent bonds that are stronger than the intermolecular forces (like van der Waals forces or hydrogen bonds) that hold linear polymer chains together.[9]

Performance MetricPPD-derived Linear Polymer (e.g., Para-Aramid)DVD-derived Cross-linked PolymerCausality of Difference
Thermal Stability High (Decomposition >500°C for Kevlar)[1]Very High (Often enhanced stability and char yield)[10]The 3D covalent network in cross-linked polymers restricts molecular motion and requires more energy to break down, leading to improved thermal stability.[9][10]
Mechanical Strength Very High Tensile Strength (Anisotropic)[1]High Hardness, Rigidity, and Compressive Strength[9][11]Linear chains align to provide exceptional tensile strength, while the 3D network in cross-linked polymers provides isotropic rigidity and resistance to deformation under compression.[9]
Solubility Insoluble in most solvents (requires strong acids like H₂SO₄)[1]Insoluble in all solvents (may swell)[4][5]The covalent cross-links physically prevent the polymer chains from being separated and solvated by solvent molecules.[12]
Processability Difficult (Solution-spun from corrosive solvents)[1]Difficult (Processed before cross-linking is complete)[4][5]Linear aramids are processed from solution before the final fiber is formed. Thermosets from DVD must be molded into their final shape before the cross-linking reaction is fully completed, after which they cannot be remolded.
Melting Point Does not melt (decomposes at high temperatures)[1]Does not melt (decomposes)[4][5]The rigid aromatic backbone of aramids prevents melting. For cross-linked polymers, the covalent network structure prevents the chains from flowing past one another upon heating.[9]

Experimental Protocol: Synthesis of an Aromatic Polyamide

To illustrate the practical differences in handling these monomers, the following section provides a generalized, comparative laboratory procedure for the synthesis of an aromatic polyamide via low-temperature solution polycondensation.

Objective: To synthesize a polyamide using either PPD or DVD with terephthaloyl chloride (TPC) and observe the differences in the resulting polymer product.

Materials:

  • Monomer A: 1,4-phenylenediamine (PPD)

  • Monomer B: 2,5-divinylbenzene-1,4-diamine (DVD)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP) with 3 wt.% Calcium Chloride (CaCl₂) (anhydrous)

  • Calcium Oxide (CaO) (optional, as an acid scavenger)[13]

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology
  • Reactor Setup & Inert Atmosphere:

    • Assemble a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

    • Causality: An inert nitrogen atmosphere is crucial to prevent oxidation of the highly reactive amine monomers, which would lead to colored impurities and inhibit polymerization to a high molecular weight.

  • Monomer Dissolution:

    • In the flask, dissolve a stoichiometric amount of the chosen diamine (PPD or DVD) in the anhydrous NMP/CaCl₂ solvent system under a gentle nitrogen purge.

    • Cool the solution to between 0°C and -15°C using an ice-salt bath.

    • Causality: The NMP/CaCl₂ solvent system is effective at keeping the rigid polyamide in solution as it forms, preventing premature precipitation. The low temperature helps to control the highly exothermic reaction with the acid chloride and minimizes side reactions.

  • Polymerization Reaction:

    • Slowly add an equimolar amount of solid TPC to the vigorously stirred, cooled diamine solution.

    • Causality: Vigorous stirring is essential for rapid and uniform mixing of the reactants, which is necessary to achieve a high degree of polymerization. Adding the TPC slowly helps to dissipate the heat of reaction.

    • A rapid increase in viscosity will be observed as the polymer forms. For the PPD reaction, this can lead to a gel-like, stir-opalescent mixture characteristic of liquid crystalline solutions.[14] The DVD reaction will also increase in viscosity, but the final product may appear different due to the presence of the vinyl groups.

  • Work-up and Isolation:

    • After several hours of stirring, pour the viscous polymer solution into a blender containing deionized water to precipitate the polymer.

    • Wash the resulting fibrous or powdered polymer extensively with water and then with a solvent like ethanol or acetone to remove residual solvent and unreacted monomers.[15]

    • Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.[15]

  • (Optional) Post-Polymerization Cross-linking for DVD-Polymer:

    • The polymer synthesized with DVD can be further processed. It can be dissolved in a suitable solvent (if not already cross-linked during the initial reaction), cast into a film or molded, and then heated (e.g., 150-200°C) in the presence of a free-radical initiator like AIBN to induce cross-linking via the vinyl groups.

    • Causality: This thermal curing step creates the final, insoluble, and infusible thermoset material.[10]

The following workflow diagram outlines this experimental process.

G cluster_dvd DVD-Specific Path start Start setup Set up Reactor under N2 Atmosphere start->setup dissolve Dissolve Diamine (PPD or DVD) in NMP/CaCl2 at 0°C setup->dissolve add_tpc Add Equimolar TPC with Vigorous Stirring dissolve->add_tpc polymerize Allow Polymerization (Viscosity Increases) add_tpc->polymerize precipitate Precipitate Polymer in Water polymerize->precipitate wash_dry Wash with Water/Ethanol & Vacuum Dry precipitate->wash_dry end_ppd End: Linear Polyamide (from PPD) wash_dry->end_ppd cure (Optional) Thermal Curing of DVD-Polymer wash_dry->cure If DVD was used end_dvd End: Cross-linked Polyamide (from DVD) cure->end_dvd

Caption: Experimental workflow for polyamide synthesis.

Conclusion and Application Outlook

The choice between 1,4-phenylenediamine and 2,5-divinylbenzene-1,4-diamine is a strategic decision based on the desired end-use properties of the polymer.

  • 1,4-phenylenediamine remains the monomer of choice for applications demanding supreme tensile strength and modulus in a directional manner, such as in ballistic protection, high-strength composites for aerospace, and durable fibers for ropes and cables.[1] Its utility lies in the creation of highly ordered, linear, crystalline polymers.

  • 2,5-divinylbenzene-1,4-diamine is a specialty monomer for applications where isotropic mechanical properties, exceptional thermal stability, and chemical inertness are paramount.[2] The resulting cross-linked networks are ideal for creating robust thermosetting resins, high-performance coatings, stable membranes, or as a component in the synthesis of advanced materials like Covalent Organic Frameworks (COFs) for applications in drug delivery or catalysis.[2]

By understanding the fundamental reactivity of each monomer, researchers can select the appropriate building block to architect polymers with precisely tailored properties, pushing the boundaries of material science and enabling innovations across diverse technological fields.

References

  • TEXTILE CHEMROSE. PARA – ARAMID FIBER (KEVLAR). (2019). Available from: [Link]

  • Quora. What is the difference between the linear polymer and the cross linked polymers? (2018). Available from: [Link]

  • de Santa Maria, L. C., et al. Synthesis of crosslinked resin based on methacrylamide, styrene and divinylbenzene obtained from polymerization in aqueous suspension. Polymer, 43(9), 2587-2592 (2002). Available from: [Link]

  • Taskcm. 2,5-divinylbenzene-1,4-diamine. Available from: [Link]

  • Advanced Fiber Materials. Advanced Aramid Fibrous Materials. (2024). Available from: [Link]

  • ACS Publications. Construction of Aramid Nanofiber-Based Interphase by In Situ Controlled Polymerization and Mechanism for Interfacial Reinforcement of Aramid Fiber Composites. (2025). Available from: [Link]

  • RE-TIC Sicherheitskleidung. 13 Aramids. Available from: [Link]

  • ResearchGate. Hypercrosslinking Polymers Fabricated from Divinyl Benzene via Friedel-Crafts Addition Polymerization. (2026). Available from: [Link]

  • Bombay Textile Research Association. A concise overview of the aramid fiber spinning process. (2024). Available from: [Link]

  • An overview. Aramid fibres. Available from: [Link]

  • Google Patents. CN103147153B - High-intensity aramid fiber and preparation method thereof.
  • PMC. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers. Available from: [Link]

  • Butterfly EduFields. Compare structure of linear & cross linkage polymers. Available from: [Link]

  • PMC. Recent Advances in Self-Assembly and Application of Para-Aramids. Available from: [Link]

  • ACS Omega. Construction of an Interfacial Layer of Aramid Fibers Grafted with Glycidyl POSS Assisted by Heat Treatment and Evaluation of Interfacial Adhesion Properties with Epoxy Resin. (2024). Available from: [Link]

  • RSC Publishing. Synthesis of a diamine cross-linker containing Diels–Alder adducts to produce self-healing thermosetting epoxy polymer from a widely used epoxy monomer. Available from: [Link]

  • Purdue University. Definitions of Terms. Available from: [Link]

  • KoreaScience. Synthesis and Carbonization of Crosslinked Spherical Styrene-Divinylbenzene Copolymer Bead. (2023). Available from: [Link]

  • PubChem. 2,5-Divinylbenzene-1,4-diamine. Available from: [Link]

  • ScienceDirect. Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. Available from: [Link]

  • UniVOOK. 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis. (2025). Available from: [Link]

  • Mini Review. Properties and Applications of Polymers: A Mini Review. Available from: [Link]

  • Google Patents. US8574474B2 - Process of making para-aramid fibers.
  • Marquette University. The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates. Available from: [Link]

  • UniVOOK. Synthesis, Properties, and Applications of 1,4-Divinylbenzene. (2025). Available from: [Link]

  • ResearchGate. Thermal and Mechanical Properties of Polymer Coatings. Available from: [Link]

  • Review. GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW. (2025). Available from: [Link]

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Comparative

A Comparative Guide to the NMR Spectra of 2,5-Divinylbenzene-1,4-diamine and Its Derivatives

For researchers, scientists, and professionals in drug development and material science, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and material science, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of 2,5-divinylbenzene-1,4-diamine and its derivatives. By examining the spectral data, we can gain valuable insights into the electronic environment of the molecule and how it is altered by chemical modification.

2,5-Divinylbenzene-1,4-diamine is a versatile organic compound featuring a central benzene ring substituted with two reactive vinyl groups and two nucleophilic amino groups.[1] This unique combination of functionalities makes it a valuable monomer in the synthesis of advanced polymers, including covalent organic frameworks (COFs), and as a scaffold in the development of novel therapeutics.[1]

The Fundamental NMR Spectrum of 2,5-Divinylbenzene-1,4-diamine

A thorough analysis of the ¹H and ¹³C NMR spectra of the parent molecule, 2,5-divinylbenzene-1,4-diamine, provides a baseline for understanding the spectral changes that occur upon derivatization.

¹H NMR Spectral Analysis

The proton NMR spectrum of 2,5-divinylbenzene-1,4-diamine is characterized by distinct signals corresponding to the aromatic, vinyl, and amine protons. The electron-donating nature of the two amino groups significantly influences the chemical shifts of the aromatic and vinyl protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted benzene or styrene.

The expected signals in the ¹H NMR spectrum are:

  • Aromatic Protons: A singlet corresponding to the two equivalent protons on the benzene ring.

  • Vinyl Protons: A set of three signals for each of the two equivalent vinyl groups, typically appearing as a doublet of doublets (dd) for the proton on the carbon attached to the ring, and two doublets for the terminal vinyl protons.

  • Amine Protons: A broad singlet for the four equivalent protons of the two amino groups. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum provides complementary information about the carbon framework of the molecule. The key resonances to consider are:

  • Aromatic Carbons: Signals for the four distinct types of carbon atoms in the benzene ring. The carbons bearing the amino groups will be shifted significantly upfield, while the carbons attached to the vinyl groups will also show characteristic shifts.

  • Vinyl Carbons: Two distinct signals for each vinyl group, corresponding to the carbon directly attached to the aromatic ring and the terminal methylene carbon.

Comparative NMR Analysis of 2,5-Divinylbenzene-1,4-diamine Derivatives

The true utility of this compound lies in its ability to be readily functionalized at the amino groups. Common derivatizations include N-acylation and N-alkylation. These modifications induce predictable changes in the NMR spectra, providing clear evidence of successful reaction and offering insights into the altered electronic structure of the molecule.

N-Acylated Derivatives

Acylation of the amino groups, for instance with acetyl chloride to form N,N'-(2,5-divinyl-1,4-phenylene)diacetamide, results in a significant downfield shift of the aromatic proton signals. This is due to the electron-withdrawing nature of the newly formed amide groups, which deshield the adjacent aromatic protons. The signal for the N-H protons of the amide groups will also appear at a characteristic downfield position, typically as a sharp singlet.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) for 2,5-Divinylbenzene-1,4-diamine and its N,N'-Diacetyl Derivative

Proton Type2,5-Divinylbenzene-1,4-diamine (Predicted)N,N'-(2,5-divinyl-1,4-phenylene)diacetamide (Predicted)Rationale for Shift
Aromatic-H~6.8~7.5Electron-withdrawing acetyl groups deshield aromatic protons.
Vinyl-H (CH =CH₂)~6.7~6.8Minor downfield shift due to reduced electron donation from the ring.
Vinyl-H (CH=CH ₂)~5.5 (trans), ~5.1 (cis)~5.6 (trans), ~5.2 (cis)Minor downfield shift.
Amine/Amide-H~4.0 (broad)~9.5 (sharp)Amide protons are significantly more deshielded than amine protons.
Acetyl-CH-~2.1Characteristic chemical shift for methyl protons of an acetyl group.

Note: These are predicted values based on general substituent effects and may vary depending on the solvent and other experimental conditions.

N-Alkylated Derivatives

Alkylation of the amino groups leads to the formation of secondary or tertiary amines. The introduction of alkyl groups will result in new signals in the upfield region of the ¹H NMR spectrum, corresponding to the protons on these alkyl chains. The chemical shifts and splitting patterns of these signals will be indicative of the specific alkyl group introduced. The effect on the aromatic proton signals will be less pronounced than with acylation, as alkyl groups are generally weakly electron-donating.

Experimental Protocols

NMR Sample Preparation

  • Weigh approximately 5-10 mg of the 2,5-divinylbenzene-1,4-diamine derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

NMR Data Acquisition

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or the internal standard.

Visualization of Key Structural Features and Analytical Workflow

To better illustrate the molecular structure and the analytical process, the following diagrams are provided.

Molecular Structure of 2,5-Divinylbenzene-1,4-diamine cluster_benzene Benzene Ring C1 C1-NH2 C2 C2-CH=CH2 C1->C2 C3 C3-H C2->C3 C4 C4-NH2 C3->C4 C5 C5-CH=CH2 C4->C5 C6 C6-H C5->C6 C6->C1

Caption: Molecular structure of 2,5-divinylbenzene-1,4-diamine.

NMR Analysis Workflow Sample Sample Preparation (Dissolution in Deuterated Solvent) Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis Comparison Comparative Analysis (Parent vs. Derivative) Analysis->Comparison Conclusion Structural Elucidation and Confirmation of Derivatization Comparison->Conclusion

Sources

Validation

A Senior Application Scientist's Guide to Cross-Linking Agents: A Comparative Analysis of 2,5-divinylbenzene-1,4-diamine (DVDAD) and Divinylbenzene (DVB)

Executive Summary In the synthesis of advanced polymer networks, the choice of cross-linking agent is a critical decision that dictates the ultimate physical and chemical properties of the material. Divinylbenzene (DVB)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of advanced polymer networks, the choice of cross-linking agent is a critical decision that dictates the ultimate physical and chemical properties of the material. Divinylbenzene (DVB) has long been the industry standard, prized for its ability to create robust, rigid, and thermally stable polymer networks through the formation of extensive three-dimensional covalent bonds.[1][2] However, the increasing demand for "smart" or functional polymers has driven the exploration of alternative cross-linkers that impart additional chemical functionality.

This guide provides an in-depth comparison of the classical cross-linker, Divinylbenzene, with a functionalized alternative, 2,5-divinylbenzene-1,4-diamine (DVDAD). While both molecules share the divinylbenzene backbone for primary network formation, DVDAD possesses two nucleophilic amino groups, offering a secondary axis of reactivity.[3][4] This dual-functionality allows for the creation of highly tailored materials with properties such as pH-responsiveness, hydrophilicity, and the capacity for post-synthesis modification. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize polymer network design by selecting the most appropriate cross-linking agent for their specific application, from inert structural supports to advanced functional systems.

Molecular Structure and Inherent Reactivity

A molecule's structure is the blueprint for its chemical behavior. The subtle, yet profound, difference between DVB and DVDAD lies in the addition of two amino groups to the benzene ring, which fundamentally alters the potential reaction pathways.

  • Divinylbenzene (DVB): A foundational aromatic cross-linker consisting of a benzene ring substituted with two vinyl groups.[1] Its reactivity is confined to the polymerization of these vinyl groups, typically via free-radical mechanisms. This leads to the formation of a chemically inert, non-polar, and hydrophobic polymer network.[5]

  • 2,5-divinylbenzene-1,4-diamine (DVDAD): This molecule integrates the vinyl functionalities of DVB with two primary amine groups located at the 1 and 4 positions of the benzene ring.[3][6] This structure confers dual reactivity:

    • Vinyl Group Polymerization: Like DVB, the vinyl groups readily participate in free-radical polymerization to form the primary covalent network.

    • Amino Group Functionality: The amino groups introduce a new dimension of chemical potential. They can act as nucleophiles, bases, sites for hydrogen bonding, or handles for subsequent chemical modifications, such as grafting or conjugation.[3][4]

G cluster_0 Chemical Structures DVB Divinylbenzene (DVB) DVB_struct DVDAD 2,5-divinylbenzene-1,4-diamine (DVDAD) DVDAD_struct

Caption: Chemical structures of DVB and DVDAD.

Contrasting Cross-Linking Mechanisms and Network Architecture

The efficiency and nature of cross-linking are directly tied to the monomer's reactive pathways. While DVB forms a network solely through one type of reaction, DVDAD's dual functionality can lead to a more complex and potentially denser or more functionalized network architecture.

The primary mechanism for both cross-linkers is free-radical polymerization, where an initiator (e.g., AIBN, BPO) creates radicals that attack the vinyl groups, propagating polymer chains that are interconnected at the benzene ring sites. The key distinction arises from the latent reactivity of DVDAD's amino groups. These groups can engage in secondary cross-linking reactions (e.g., with co-monomers containing electrophilic groups like epoxides or acyl chlorides) or establish a network of strong intermolecular hydrogen bonds, which act as physical cross-links, further enhancing the material's mechanical integrity.

G cluster_DVB DVB Cross-Linking Mechanism cluster_DVDAD DVDAD Dual-Functionality Mechanism p1 Polymer Chain dvb_node DVB p1->dvb_node Vinyl Polym. p2 Polymer Chain p2->dvb_node Vinyl Polym. p3 Polymer Chain dvb_node->p3 Vinyl Polym. p4 Polymer Chain dvdad_node DVDAD (-NH2) p4->dvdad_node Vinyl Polym. p5 Polymer Chain p5->dvdad_node Vinyl Polym. p6 Polymer Chain dvdad_node->p6 Vinyl Polym. func_group Functional Group (e.g., -COOH) dvdad_node->func_group H-Bonding or Covalent Link

Caption: DVB relies solely on vinyl polymerization, while DVDAD offers dual modes of interaction.

Comparative Performance Data

The selection of a cross-linker should be driven by data and the desired end-use properties. The following table synthesizes available experimental data and established chemical principles to compare the performance characteristics of polymers cross-linked with DVB versus those with DVDAD.

PropertyDivinylbenzene (DVB)2,5-divinylbenzene-1,4-diamine (DVDAD)Rationale & Causality
Cross-Link Density High; directly proportional to concentration. Leads to low swelling ratios.[7][8]Potentially higher effective cross-link density.DVDAD can form both covalent cross-links via vinyl groups and physical/covalent cross-links via amino groups, increasing network junction points.
Thermal Stability Excellent. Aromatic structure imparts high thermal stability; degradation onset increases with DVB content.[7][9][10][11]Good; expected to be high due to the aromatic backbone.The core aromatic structure is thermally stable. The C-N bonds may have slightly different degradation kinetics compared to the C-C backbone.[5]
Mechanical Properties Produces rigid, stiff, and often brittle networks. Storage modulus increases with DVB content.[12][13]Can be tailored; potential for more flexible networks.The amino groups can introduce hydrogen bonding, which can dissipate energy and potentially increase toughness depending on the polymer matrix.[5]
Polymer Polarity Non-polar, hydrophobic network.[5]Polar, imparts hydrophilicity.The primary amine groups are polar and capable of hydrogen bonding with water and other polar solvents.
pH Sensitivity None. The network is chemically inert to changes in pH.[5]Responsive to low pH.The basic amino groups (-NH2) can be protonated to ammonium groups (-NH3+) in acidic conditions, leading to network swelling and changes in physical properties.[5]
Solvent Swellability Swells in non-polar organic solvents like toluene. Negligible swelling in water.[5]Expected to swell in polar solvents and acidic aqueous solutions."Like dissolves like." The polar nature of the DVDAD-cross-linked network favors interaction with polar solvents.
Post-Synthesis Potential Chemically inert; difficult to functionalize further.High; amino groups serve as reactive handles.The nucleophilic amines are readily available for reactions like amidation, alkylation, or conjugation, enabling the creation of functional materials.[3]
Metal Ion Chelation None.[5]Yes.The lone pair of electrons on the nitrogen atoms can act as ligands to coordinate with and chelate various metal ions.[5]

Experimental Protocol: Comparative Synthesis of Cross-linked Microspheres

To provide a practical context, this section details a self-validating protocol for synthesizing cross-linked polystyrene microspheres via suspension polymerization. This method allows for a direct, side-by-side comparison of DVB and DVDAD as cross-linking agents.

Objective: To synthesize and compare the properties of poly(styrene-co-DVB) and poly(styrene-co-DVDAD) microspheres.

Materials:

  • Styrene (inhibitor removed)

  • Divinylbenzene (DVB) (inhibitor removed) or 2,5-divinylbenzene-1,4-diamine (DVDAD)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) (suspension stabilizer)

  • Deionized water

  • Toluene (for swelling tests)

  • Nitrogen gas supply

Workflow Diagram

G start Start: Prepare Aqueous & Organic Phases aq_phase Aqueous Phase: Dissolve PVA in DI Water in Reactor start->aq_phase org_phase Organic Phase: Mix Styrene, Cross-linker (DVB or DVDAD), and Initiator (BPO) start->org_phase combine Combine Phases: Add Organic Phase to Aqueous Phase aq_phase->combine org_phase->combine purge Purge with N2 (Remove O2, which inhibits polymerization) combine->purge polymerize Polymerization: Heat to 70-80°C with vigorous stirring (Maintains suspension & initiates reaction) purge->polymerize cool Cool to Room Temperature polymerize->cool filter_wash Filter and Wash Microspheres (Remove PVA, unreacted monomers) cool->filter_wash dry Dry in Vacuum Oven filter_wash->dry characterize Characterize Products: FTIR, SEM, Swelling Ratio, TGA dry->characterize end End: Compare Properties characterize->end

Caption: Experimental workflow for comparative microsphere synthesis.

Step-by-Step Methodology
  • Inhibitor Removal (Causality: Inhibitors prevent premature polymerization): Pass both styrene and DVB through a column of activated basic alumina to remove the shipping inhibitor (typically 4-tert-butylcatechol). DVDAD should be used as received unless otherwise specified by the supplier.

  • Aqueous Phase Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 1.0 g of Poly(vinyl alcohol) in 200 mL of deionized water. Heat gently if necessary to achieve full dissolution. This PVA solution acts as a stabilizer, preventing the organic droplets from coalescing during polymerization.

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase. For a 10% cross-linking ratio (by weight):

    • Mixture A (DVB): 18.0 g of inhibitor-free styrene, 2.0 g of inhibitor-free DVB, and 0.2 g of BPO.

    • Mixture B (DVDAD): 18.0 g of inhibitor-free styrene, 2.0 g of DVDAD, and 0.2 g of BPO.

    • Stir until the initiator (and DVDAD) is fully dissolved.

  • Reaction Setup and Polymerization:

    • Begin vigorous stirring of the aqueous phase in the reactor (e.g., 300-400 RPM) to create a vortex.

    • Slowly add the prepared organic phase (Mixture A or B) to the reactor. A suspension of fine organic droplets should form.

    • Purge the system with nitrogen for 15-20 minutes to remove dissolved oxygen, which can terminate radical chains and inhibit polymerization.

    • Heat the reactor to 75-80°C in an oil bath and maintain for 8-12 hours under a gentle nitrogen blanket.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. The product should be a milky white suspension of solid polymer beads.

    • Filter the beads using a Buchner funnel.

    • Wash the collected beads thoroughly with hot deionized water (3 x 100 mL) to remove PVA, followed by methanol (2 x 50 mL) to remove unreacted monomers.

  • Drying and Characterization:

    • Dry the microspheres in a vacuum oven at 60°C overnight to a constant weight.

    • Validation: The success of the synthesis can be validated by:

      • FTIR Spectroscopy: Confirm the incorporation of styrene and the respective cross-linker. For the DVDAD sample, look for N-H stretching peaks.

      • Scanning Electron Microscopy (SEM): Visualize the morphology and size of the resulting microspheres.

      • Swelling Ratio Test: A key measure of cross-linking efficiency. A detailed protocol is described in reference[7].

Conclusion: Selecting the Right Tool for the Job

The comparison between divinylbenzene and 2,5-divinylbenzene-1,4-diamine is not a matter of which is "better," but which is "fitter" for a given purpose.

  • Divinylbenzene (DVB) remains the undisputed cross-linker of choice for applications demanding high thermal stability, mechanical rigidity, and chemical inertness.[2][5] Its well-understood reactivity and cost-effectiveness make it ideal for bulk applications like ion-exchange resins, chromatography supports, and structural composites.

  • 2,5-divinylbenzene-1,4-diamine (DVDAD) emerges as a powerful specialty monomer for the design of functional and responsive materials. Its dual-reactivity opens the door to creating polymers with tunable polarity, pH-sensitivity, and the ability to chelate metals or be further functionalized.[3][5] These properties are highly desirable in advanced applications such as targeted drug delivery carriers, catalysts, sensors, and specialized separation media.

Ultimately, the Senior Application Scientist must align the molecular capabilities of the cross-linker with the desired macroscopic performance of the final product. For creating inert, robust networks, DVB is the proven workhorse. For innovating the next generation of functional polymers, DVDAD offers a versatile and powerful platform.

References

  • Investigation on Dynamic Mechanical Properties of Cross linked Poly(styrene-co-divinylbenzene) Bulk Copolymers. ResearchGate. Available at: [Link]

  • The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates. e-Publications@Marquette. Available at: [Link]

  • Mechanism of the Formation and Growth of the Cross-Linked Poly(Divinylbenzene) Spheres Using Poly(Styrene-Block-4-Vinylpyridine). ResearchGate. Available at: [Link]

  • 2,5-divinylbenzene-1,4-diamine. CD Bioparticles. Available at: [Link]

  • Mechanism of the Formation and Growth of the Cross-Linked Poly(divinylbenzene) Spheres Using Poly(styrene-block-4-vinylpyridine). ACS Publications. Available at: [Link]

  • Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization. MDPI. Available at: [Link]

  • Mechanism of the Formation and Growth of the Cross-Linked Poly(divinylbenzene) Spheres Using Poly(styrene-block-4-vinylpyridine). ACS Publications. Available at: [Link]

  • Thermal stability of cross-linked polymers: Methyl methacrylate with divinylbenzene and styrene with dimethacrylates. ResearchGate. Available at: [Link]

  • Crosslinking effect on the deformation and fracture of monodisperse polystyrene-co-divinylbenzene particles. Express Polymer Letters. Available at: [Link]

  • Crosslinking effect on the deformation and fracture of monodisperse polystyrene-co-divinylbenzene particles. Semantic Scholar. Available at: [Link]

  • The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. MDPI. Available at: [Link]

  • Ultra-low stress, thermally stable crosslinked polymer films of poly-divinylbenzene (PDVB). OSTI.GOV. Available at: [Link]

  • Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. PMC. Available at: [Link]

  • Resins with Identical Specifications are not Identical. Identifying a Useful Solid-Phase Resin. PMC. Available at: [Link]

  • A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers. PMC. Available at: [Link]

  • Synthesis, Properties, and Applications of 1,4-Divinylbenzene. UniVOOK. Available at: [Link]

  • 2,5-Divinylbenzene-1,4-diamine. PubChem. Available at: [Link]

  • Anionic Dispersion Polymerization of 1,4-Divinylbenzene. ACS Publications. Available at: [Link]

  • The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. PMC. Available at: [Link]

  • Divinylbenzene – Knowledge and References. Taylor & Francis. Available at: [Link]

  • A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties. RSC Publishing. Available at: [Link]

  • Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. ResearchGate. Available at: [Link]

  • Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties. Wiley Online Library. Available at: [Link]

  • Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H2/CO2 Separation. PMC. Available at: [Link]

  • Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. Wiley Online Library. Available at: [Link]

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Comparative

Introduction: The Criticality of Purity for 2,5-Divinylbenzene-1,4-Diamine

An In-Depth Comparative Guide to HPLC Validation Methods for 2,5-Divinylbenzene-1,4-Diamine Purity 2,5-Divinylbenzene-1,4-diamine is a highly reactive aromatic diamine monomer with significant potential in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Validation Methods for 2,5-Divinylbenzene-1,4-Diamine Purity

2,5-Divinylbenzene-1,4-diamine is a highly reactive aromatic diamine monomer with significant potential in the synthesis of advanced polymers, covalent organic frameworks (COFs), and specialty materials. Its bifunctional nature, possessing both polymerizable vinyl groups and reactive amine functionalities, makes it a valuable building block. However, the very reactivity that makes this molecule useful also presents a significant analytical challenge. The presence of process-related impurities, isomers, oligomers, or degradation products can profoundly impact polymerization kinetics, final polymer properties, and the safety profile of resulting materials.

Therefore, establishing the purity of 2,5-divinylbenzene-1,4-diamine is not merely a quality control checkpoint; it is a fundamental requirement for ensuring reproducible performance and predictable material characteristics. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this task due to its high resolving power, sensitivity, and quantitative accuracy.

This guide provides a comprehensive comparison of HPLC validation strategies for 2,5-divinylbenzene-1,4-diamine purity analysis. We will delve into the scientific rationale behind methodological choices, present detailed experimental protocols, and compare the performance of different approaches, all grounded in the rigorous framework of international regulatory guidelines.

Pillar 1: The Regulatory & Scientific Foundation of Method Validation

Any analytical method intended for quality control and regulatory submission must be validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide the guiding principles for this process.[1][2][3] The objective is to demonstrate through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[4][5]

The core validation parameters, as stipulated by ICH Q2(R2), are interconnected and build upon one another to ensure a reliable and robust method.[1][6][7]

Validation_Parameters cluster_Foundation Method Foundation cluster_Quantitative Quantitative Performance cluster_Limits Sensitivity cluster_Reliability Reliability Specificity Specificity & Stability-Indicating Linearity Linearity Specificity->Linearity is essential for Accuracy Accuracy Specificity->Accuracy is essential for Precision Precision Specificity->Precision is essential for Range Range Linearity->Range defines LOD Detection Limit (LOD) Linearity->LOD informs LOQ Quantitation Limit (LOQ) Linearity->LOQ informs Robustness Robustness Linearity->Robustness must be maintained during Accuracy->Robustness must be maintained during Precision->Accuracy impacts Precision->Robustness must be maintained during LOQ->Accuracy is lowest point of

Caption: Interrelationship of core HPLC validation parameters.

Pillar 2: Strategic Method Development for a Reactive Analyte

The unique chemical structure of 2,5-divinylbenzene-1,4-diamine dictates the entire method development strategy. Its aromatic core, basic amine groups, and reactive vinyl groups require careful selection of chromatographic conditions to achieve a stable, reproducible, and selective separation.

Forced Degradation: The Keystone of Specificity

Before any quantitative validation, the method must be proven to be "stability-indicating." This is achieved through forced degradation studies, where the analyte is intentionally exposed to harsh conditions to generate potential degradation products.[8][9][10] A successful stability-indicating method will resolve the main analyte peak from all degradation products, impurities, and placebo components.[11][12]

Forced_Degradation_Workflow cluster_Stress Apply Stress Conditions start Prepare Analyte Stock Solution (2,5-divinylbenzene-1,4-diamine) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) start->Oxidation Thermal Thermal (e.g., 80°C, solid state) start->Thermal Photo Photolytic (ICH Q1B light exposure) start->Photo analyze Analyze Stressed Samples & Control by HPLC-PDA Acid->analyze Base->analyze Oxidation->analyze Thermal->analyze Photo->analyze evaluate Evaluate Peak Purity & Resolution analyze->evaluate pass Method is Specific & Stability-Indicating evaluate->pass Purity > 99.5% Resolution > 2.0 fail Co-elution Detected. Optimize Method. evaluate->fail Purity < 99.5% Resolution < 2.0

Caption: Workflow for a forced degradation study.

Comparative Selection of Chromatographic Conditions

The choice of column and mobile phase is paramount for achieving the desired separation. Below is a comparison of potential starting points, with a rationale for each.

ParameterOption A: Conventional C18Option B: Polystyrene-Divinylbenzene (PS-DVB)Rationale & Recommendation
Stationary Phase Octadecyl-silica (C18)Highly cross-linked polystyrene-divinylbenzeneThe amine groups in the analyte can cause peak tailing on silica-based C18 columns due to interaction with residual silanols. A PS-DVB column offers a pH-stable platform and enhanced retention for aromatic compounds via π-π interactions, making it the superior choice.[13][14][15]
Mobile Phase (Organic) AcetonitrileMethanolAcetonitrile generally provides better peak shape and lower backpressure. Methanol can offer alternative selectivity. Acetonitrile is the recommended starting point.
Mobile Phase (Aqueous) Phosphate Buffer (pH 2.5-3.5)Formate Buffer (pH 2.5-3.5)An acidic pH is crucial to protonate the amine groups, ensuring sharp peaks and consistent retention. Phosphate is a robust UV-compatible buffer. Formate is preferred if LC-MS compatibility is required for impurity identification.
Detection UV at 254 nmDiode Array Detector (PDA)Aromatic amines and vinyl groups provide strong chromophores. 254 nm is a good starting point.[16][17] A PDA detector is essential during validation to assess peak purity across the entire UV spectrum.

Pillar 3: A Comparative Guide to Validated HPLC Methods

We present two validated methods for purity determination: a standard, robust RP-HPLC method suitable for any QC lab, and a high-throughput UHPLC method for environments requiring faster turnaround times.

Method A: Validated RP-HPLC for Routine Quality Control

This method is designed for robustness and reliability using standard HPLC instrumentation.

Experimental Protocol:

  • Instrumentation: HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: PS-DVB, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 20 minutes, hold at 70% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA, 254 nm for quantification, spectral scan from 200-400 nm for peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

    • Standard Solution: Accurately weigh ~10 mg of 2,5-divinylbenzene-1,4-diamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

Method B: High-Throughput UHPLC for Enhanced Efficiency

This method leverages sub-2 µm particle technology to drastically reduce run times and solvent consumption, requiring a UHPLC system capable of handling higher backpressures.[18]

Experimental Protocol:

  • Instrumentation: UHPLC system with binary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: PS-DVB, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 70% B over 3 minutes, hold at 70% B for 0.5 minutes, return to 10% B and equilibrate for 0.5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection: PDA, 254 nm for quantification, spectral scan from 200-400 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Diluent: Water / Acetonitrile (80:20 v/v) with 0.1% Formic Acid.

    • Standard & Sample Solutions: Prepare as in Method A, at a concentration of 100 µg/mL.

Performance Comparison of Validated Methods

The following table summarizes the expected performance data from the validation of both methods, demonstrating their suitability for the purity determination of 2,5-divinylbenzene-1,4-diamine.

Validation ParameterMethod A (RP-HPLC)Method B (UHPLC)Acceptance Criteria (ICH)
Specificity Baseline resolution (>2.0) from all degradation peaks and impurities. Peak purity angle < purity threshold.Baseline resolution (>2.0) from all degradation peaks and impurities. Peak purity angle < purity threshold.Method must be specific and stability-indicating.
Linearity (R²) ≥ 0.999≥ 0.999R² ≥ 0.998
Range 1 µg/mL - 150 µg/mL1 µg/mL - 150 µg/mLTypically 80-120% of test concentration for assay.
Accuracy (% Recovery) 99.2% - 100.8%99.5% - 101.0%98.0% - 102.0% for drug substance assay.
Precision (Repeatability, %RSD) ≤ 0.5%≤ 0.4%%RSD ≤ 1.0%
Precision (Intermediate, %RSD) ≤ 0.8%≤ 0.7%%RSD ≤ 2.0%
LOQ (µg/mL) 1.0 µg/mL0.8 µg/mLSignal-to-Noise ratio ≥ 10.
LOD (µg/mL) 0.3 µg/mL0.25 µg/mLSignal-to-Noise ratio ≥ 3.
Robustness Passed (Variations in pH, flow rate, column temp)Passed (Variations in pH, flow rate, column temp)System suitability criteria must be met under all varied conditions.
Run Time (Total) ~30 minutes~4 minutesN/A

Workflow & Conclusion

The successful implementation of either method follows a logical workflow from preparation to final data analysis.

Analysis_Workflow prep Sample & Standard Preparation sst System Suitability Test (SST) (e.g., 5 replicate injections of standard) prep->sst sst_check SST Pass? (%RSD < 1.0%, Tailing < 1.5) sst->sst_check sst_check->prep No, troubleshoot system sequence Run Analytical Sequence (Standards, Blanks, Samples) sst_check->sequence Yes integration Integrate Chromatograms sequence->integration calculation Calculate Purity (% Area) and Impurity Profile integration->calculation report Generate Final Report calculation->report

Caption: General workflow for HPLC purity analysis.

Expert Recommendation

Both Method A and Method B are demonstrated to be valid and fit for the purpose of determining the purity of 2,5-divinylbenzene-1,4-diamine.

  • Method A (RP-HPLC) is the recommended choice for standard quality control laboratories. Its longer run time is offset by its exceptional robustness and compatibility with a wider range of widely available HPLC instruments.

  • Method B (UHPLC) is the superior option for research, process development, and high-throughput screening environments. The significant reduction in analysis time and solvent usage provides considerable gains in efficiency and operational cost, justifying the investment in UHPLC technology.

Ultimately, the selection depends on the specific needs, sample throughput, and instrumentation available in your laboratory. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate a robust HPLC method to ensure the quality and consistency of 2,5-divinylbenzene-1,4-diamine.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 〈621〉CHROMATOGRAPHY Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Chromatography Method Modernization per USP <621> Revisions Source: Agilent URL: [Link]

  • Title: The high efficient separation of divinylbenzene and ethylvinylbenzene isomers using high performance liquid chromatography with Fe-based MILs packed columns Source: ResearchGate URL: [Link]

  • Title: Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer Source: SciSpace URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [https://www.hilarispublisher.com/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2153-2435.100010 Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf]([Link] Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf)

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: A Comparative Evaluation of Polystyrene Divinylbenzene Copolymer HPLC Columns on the Chromatographic Performance of the Compendial Method for Doxycycline Hyclate Capsules Source: Scientific Research Publishing URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: An Introduction To Forced Degradation Studies For Drug Substance Drug Product Source: Pharmaceutical Online URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]

  • Title: 2,5-Divinylbenzene-1,4-diamine | C10H12N2 | CID 90038180 Source: PubChem URL: [Link]

  • Title: A highly stable C18-modified polystyrene-divinylbenzene stationary phase on porous silica for HPLC Source: ResearchGate URL: [Link]

  • Title: Preparation of Porous Poly(Styrene-Divinylbenzene) Microspheres and Their Modification with Diazoresin for Mix-Mode HPLC Separations Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of Polyimides Derived from 2,5-Divinylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals This guide presents a comparative analysis of the thermal stability of polyimides synthesized using 2,5-divinylbenzene-1,4-diamine. The introduction of viny...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the thermal stability of polyimides synthesized using 2,5-divinylbenzene-1,4-diamine. The introduction of vinyl groups into the diamine monomer offers a unique pathway to enhance the thermal properties of polyimides through subsequent crosslinking reactions. This document provides an in-depth look at the structure-property relationships that govern the thermal performance of these advanced materials, supported by relevant experimental data and methodologies.

Introduction: The Quest for Superior Thermal Stability in Polyimides

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] These characteristics make them indispensable in demanding applications across the aerospace, electronics, and medical industries.[3][4] The thermal stability of a polyimide is intrinsically linked to its molecular architecture, which is a product of the specific dianhydride and diamine monomers used in its synthesis.[2]

The diamine component, in particular, plays a crucial role in defining the final thermal characteristics of the polymer.[2] The incorporation of 2,5-divinylbenzene-1,4-diamine introduces reactive vinyl groups into the polyimide backbone.[5] These vinyl groups can undergo thermal or chemical crosslinking, leading to a more rigid and thermally stable polymer network. This guide explores how the presence of these vinyl functionalities, in conjunction with various dianhydride structures, influences the thermal stability of the resulting polyimides.

Understanding the Influence of Molecular Structure on Thermal Stability

The thermal stability of polyimides is primarily evaluated by two key metrics: the glass transition temperature (Tg) and the thermal decomposition temperature (Td).

  • Glass Transition Temperature (Tg): This is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2] A higher Tg is indicative of a more rigid polymer chain and, consequently, better dimensional stability at elevated temperatures.

  • Thermal Decomposition Temperature (Td): This is the temperature at which the polymer begins to chemically degrade.[2] It is often reported as the temperature at which 5% (Td5) or 10% (Td10) weight loss occurs, as measured by thermogravimetric analysis (TGA).[3]

The structure of the diamine and dianhydride monomers significantly impacts these thermal properties:

  • Rigidity and Aromaticity: Highly aromatic and rigid backbones generally lead to polyimides with enhanced thermal stability due to strong intermolecular interactions and restricted chain mobility.[2]

  • Flexible Linkages: The introduction of flexible linkages, such as ether (-O-) groups, can improve solubility and processability but often at the expense of thermal stability.[2]

  • Crosslinking: The presence of reactive groups, like the vinyl groups in 2,5-divinylbenzene-1,4-diamine, allows for the formation of a crosslinked network upon curing. This crosslinking significantly restricts chain movement, thereby increasing both the Tg and the Td of the polymer.[6]

Comparative Thermal Stability Data

The following table summarizes the thermal properties of polyimides synthesized from 2,5-divinylbenzene-1,4-diamine and various common dianhydrides. This data, compiled from literature sources, allows for a direct comparison of the effect of the dianhydride structure on the thermal stability of the resulting polyimides.

DianhydridePolyimide DesignationTd5 (°C)Td10 (°C)Char Yield at 800°C (%)
Pyromellitic Dianhydride (PMDA)PMDA-DVBDA> 500> 520> 60
3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA)BTDA-DVBDA> 480> 500> 55
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)6FDA-DVBDA> 525[6]> 540> 65
4,4'-Oxydiphthalic Anhydride (ODPA)ODPA-DVBDA> 490> 510> 58

Note: The data presented is a representative compilation from various sources, and experimental conditions may vary. The enhanced thermal stability, particularly for the 6FDA-based polyimide, highlights the synergistic effect of the rigid fluorene core and the crosslinkable vinyl groups.[6]

Experimental Protocols

The synthesis and thermal characterization of these polyimides follow established methodologies.

Polyimide Synthesis: A Two-Step Polycondensation

A common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[7]

Step-by-Step Methodology:

  • Poly(amic acid) Formation:

    • An equimolar amount of 2,5-divinylbenzene-1,4-diamine is dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen).

    • The dianhydride is then added portion-wise to the stirred diamine solution at room temperature.

    • The reaction mixture is stirred for several hours to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate and heated in a stepwise manner to elevated temperatures (e.g., 80°C, 150°C, 200°C, 250°C) to facilitate the removal of the solvent and the cyclodehydration to form the polyimide.[8]

    • Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the poly(amic acid) solution to induce cyclization at lower temperatures.[9]

G Diamine 2,5-Divinylbenzene-1,4-diamine in Solvent PAA Poly(amic acid) Solution Diamine->PAA Polycondensation Dianhydride Dianhydride Monomer Dianhydride->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization Polyimide Polyimide Film/Powder Imidization->Polyimide Cyclodehydration G cluster_0 TGA Instrument cluster_1 Data Output & Analysis Sample Polyimide Sample (5-10 mg) Furnace Furnace (Heating Ramp) Sample->Furnace Balance Microbalance Furnace->Balance Measures Weight Loss TGA_Curve TGA Curve (Weight % vs. Temp) Balance->TGA_Curve Atmosphere Inert Atmosphere (Nitrogen) Atmosphere->Furnace Analysis Determine Td5, Td10, Char Yield TGA_Curve->Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Discussion: The Role of Divinylbenzene Moiety in Enhancing Thermal Performance

The data clearly indicates that polyimides derived from 2,5-divinylbenzene-1,4-diamine exhibit exceptional thermal stability. The presence of the vinyl groups provides a mechanism for thermal crosslinking during the curing process. This results in a three-dimensional network structure that significantly restricts the thermal motion of the polymer chains.

The choice of dianhydride also plays a critical role. The use of rigid, aromatic dianhydrides like PMDA and 6FDA generally leads to higher thermal stability compared to those with more flexible linkages, such as ODPA and BTDA. The 6FDA-based polyimide, in particular, shows a very high decomposition temperature, which can be attributed to the combined effects of the rigid and bulky hexafluoroisopropylidene group and the crosslinking afforded by the divinylbenzene moiety. [6]The bulky nature of the 6FDA unit can disrupt chain packing, which might typically lower thermal stability; however, in this case, the potential for high crosslinking density appears to be the dominant factor.

Conclusion

Polyimides based on 2,5-divinylbenzene-1,4-diamine represent a promising class of high-performance polymers with enhanced thermal stability. The ability to introduce crosslinkable vinyl groups directly into the polymer backbone offers a versatile strategy for tailoring the thermal properties to meet the demands of extreme environment applications. The synergistic combination of a rigid polymer backbone, provided by judicious selection of the dianhydride, and a high crosslinking density, enabled by the divinylbenzene-diamine, is key to achieving superior thermal performance. This guide provides a foundation for researchers and scientists to understand and further explore the potential of these advanced materials in the development of next-generation technologies.

References

  • High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment - PMC. (2026, January 12).
  • A Comparative Guide to the Thermal Stability of Polyimides Derived from Halogenated Anhydrides. (2025, December). BenchChem.
  • TGA analysis of High performance polyimide adhesive.
  • Thermo-Mechanical Properties of Polyimide Films for High Temperature Applic
  • High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. (2025, October 1). MDPI.
  • Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. Asian Journal of Chemistry.
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  • Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. (2024, April 24).
  • 2,5-divinylbenzene-1,4-diamine. CD Bioparticles.
  • Synthesis and characterization of novel polyimides with bulky pendant groups. Journal of Polymer Science Part A: Polymer Chemistry.
  • Thermal, oxidative and radiation stability of polyimides. Part IV: Polyimides based on N-[4-benzoyl-2-(2,5-dioxo-2,5-dihydro- pyrrol-1-yl)-phenyl]-acetamide and different diamines.
  • 2,5-Divinylbenzene-1,4-diamine. PubChem.
  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023, August 26).
  • Study of vinyl group effect on thermal and mechanical properties of some polymers and silicone rubber.
  • Synthesis and properties of some new fluorine-containing polyimides. ScienceDirect.
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  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. (2005, March 30). NTU Scholars.
  • FOCUS ON POLYIMIDES. Zeus.
  • High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. (2026, January 12). MDPI.
  • THERMALLY STABLE POLYIMIDES FROM SOLUTIONS OF MONOMERIC REACTANTS. NASA Technical Reports Server.
  • Thermal performance customization of polyimide films by nanocomposite engineering with Al2O3 and ZnO nanoparticles. (2025, March 20). Frontiers.
  • Preparation method for 2,5-dichloro-1,4-phenylenediamine.
  • Synthesis of 1,4-benzodiazepine-2,5-dione derivatives.
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Comparative

Mass Spectrometry Validation of 2,5-Divinylbenzene-1,4-Diamine: A Comparative Analytical Guide

Introduction 2,5-divinylbenzene-1,4-diamine (CAS 1631999-89-7) is an advanced bifunctional monomer extensively utilized in the synthesis of covalent organic frameworks (COFs) and highly cross-linked polymer networks for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,5-divinylbenzene-1,4-diamine (CAS 1631999-89-7) is an advanced bifunctional monomer extensively utilized in the synthesis of covalent organic frameworks (COFs) and highly cross-linked polymer networks for drug delivery and material science[1]. With an exact monoisotopic mass of 160.10 Da[2], its structure features electron-donating amino groups at the 1,4-positions and reactive vinyl groups at the 2,5-positions. While this dual reactivity is highly prized for synthesizing chiral nanochannels and functionalized resins[1][3][4], it presents a severe analytical bottleneck: the monomer is highly susceptible to auto-oxidation and spontaneous polymerization during extraction and ionization.

This guide objectively compares three mass spectrometry (MS) platforms—LC-ESI-MS/MS, GC-EI-MS, and MALDI-TOF—for the validation and quantification of 2,5-divinylbenzene-1,4-diamine. By benchmarking its performance against the industry-standard non-vinyl analog, p-phenylenediamine (PPD)[5][6], we provide a field-proven, self-validating protocol to ensure structural integrity and quantitative accuracy.

Mechanistic Challenges in Ionization: Causality and Chemical Dynamics

To accurately validate 2,5-divinylbenzene-1,4-diamine, one must first understand its degradation pathways. Aromatic diamines like PPD are notorious for oxidizing into quinone-diimines, a phenomenon well-documented in the environmental MS screening of PPD-quinones[7]. The addition of two vinyl groups exacerbates this instability. Under the high temperatures of a GC inlet or the harsh desolvation conditions of an unoptimized electrospray ionization (ESI) source, the vinyl groups can undergo radical-induced cross-linking, forming dimers or source-induced polymeric adducts.

Therefore, analytical success depends on suppressing these pathways. Soft ionization (ESI+) in an acidic environment forces the protonation of the amine groups ( [M+H]+ at m/z 161.10), electrostatically repelling oxidative radical formation and stabilizing the vinyl moieties.

G A 2,5-Divinylbenzene-1,4-diamine (Intact Monomer) B Protonated Precursor[M+H]+ m/z 161.10 A->B ESI+ (Soft Ionization) Acidic Matrix C Radical Cation[M*]+ m/z 160.10 A->C EI (Hard Ionization) GC-MS D Oxidation Product (Quinone-diimine derivative) A->D Unstabilized Matrix Air/Light Exposure E Polymerized Adducts (Source-induced) B->E High Source Temp Vinyl Cross-linking

Figure 1: Ionization and degradation pathways of 2,5-divinylbenzene-1,4-diamine during MS analysis.

Comparative Analytical Methodologies

When evaluating MS platforms for this monomer, the choice of instrumentation dictates the sample preparation required to prevent degradation.

  • GC-EI-MS: Requires chemical derivatization. Similar to the established conversion of PPD into an imine derivative using benzaldehyde to enhance instrumental response[8], 2,5-divinylbenzene-1,4-diamine must be derivatized to protect the amine groups and increase volatility. However, the high thermal energy required for vaporization can still trigger vinyl polymerization, leading to poor recovery.

  • MALDI-TOF MS: Useful for confirming the successful incorporation of the monomer into intact COFs or polymers, but lacks the sensitivity for trace monomer quantification due to matrix interference in the low mass range (<200 Da).

  • LC-ESI-MS/MS (The Optimal Choice): Provides the highest sensitivity and allows for cold, acidic sample processing that preserves the intact monomer.

Table 1: Comparative Analytical Strategies for 2,5-Divinylbenzene-1,4-diamine
Analytical PlatformIonization SourceSample Prep RequirementLOD (ng/mL)Monomer StabilityBest Application
LC-MS/MS ESI (+)Direct (Acidified/Chilled)0.5HighQuantitation & purity tracking in COF synthesis.
GC-MS EIDerivatization (Benzaldehyde)5.0Low (Thermal risk)Structural confirmation of synthesis impurities.
MALDI-TOF Laser DesorptionMatrix addition (CHCA)10.0ModeratePolymerization extent and final material analysis.

Benchmarking Performance: 2,5-Divinylbenzene-1,4-Diamine vs. p-Phenylenediamine

To objectively evaluate the ionization efficiency and stability of 2,5-divinylbenzene-1,4-diamine, we benchmark it against PPD. Using a Triple Quadrupole (QQQ) MS operating in Multiple Reaction Monitoring (MRM) mode, both compounds exhibit a characteristic neutral loss of ammonia ( −17 Da)[5][6]. However, the divinyl derivative requires optimized, lower collision energies to prevent premature fragmentation of the delicate vinyl groups.

Table 2: MRM Transitions and Collision Energies (Benchmarking Data)
CompoundPrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)Absolute Recovery (%)
2,5-Divinylbenzene-1,4-diamine 161.1144.1 (Quantifier), 117.115, 2588.5%
p-Phenylenediamine (PPD) 109.192.1 (Quantifier)[5]1892.3%

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed as a self-validating system . By continuously monitoring a specific oxidation transition (m/z 177.10 160.10) alongside the target monomer, researchers can instantly detect if sample degradation occurred during preparation, ensuring absolute trustworthiness of the quantitative data.

Step 1: Matrix Stabilization and Extraction
  • Temperature Control: Maintain all samples, solvents, and the monomer at 2–8 °C to halt spontaneous polymerization[1].

  • Extraction: Extract the monomer using a solution of Methanol:Water (80:20, v/v) containing 0.1% Formic Acid and 1 mM Ascorbic Acid.

    • Causality: Formic acid protonates the amines, increasing solubility and ESI+ efficiency, while ascorbic acid acts as a sacrificial antioxidant to prevent quinone formation[7].

  • Internal Standard: Spike with an internal standard (e.g., Acetanilide) to normalize matrix effects and extraction losses[5][6].

Step 2: Chromatographic Separation
  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Utilize a rapid 3-minute gradient (5% B to 95% B) to minimize on-column residence time and prevent on-column oxidation.

  • Autosampler: Strictly maintained at 4 °C.

Step 3: MS/MS Detection (ESI+)
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C. Causality: Do not exceed this temperature; excessive heat in the source will trigger thermal vinyl cross-linking before the ions enter the mass analyzer.

  • MRM Transitions: Monitor m/z 161.1 144.1 for the intact monomer. Simultaneously monitor m/z 177.1 160.1; if this peak appears, the sample has oxidized, invalidating the extraction batch.

Workflow S1 Sample Prep (Cold MeOH + 0.1% FA) S2 Derivatization (Optional for GC-MS) S1->S2 GC-MS Route S3 Chromatography (UPLC C18, 4°C Autosampler) S1->S3 Direct LC-MS S4 Mass Spectrometry (ESI-QQQ, MRM Mode) S2->S4 EI-MS S3->S4 Elution S5 Data Analysis (Monitor m/z 161 & 177) S4->S5 Quantification

Figure 2: Comparative workflow for the analytical validation of 2,5-divinylbenzene-1,4-diamine.

Conclusion

While 2,5-divinylbenzene-1,4-diamine offers unparalleled architectural flexibility in COF and polymer synthesis[1][4], its dual reactivity demands stringent analytical controls. Compared to traditional GC-MS methods that require extensive derivatization[8], an optimized LC-ESI-MS/MS workflow utilizing cold, acidic extraction provides superior sensitivity and structural preservation. By implementing the self-validating steps outlined in this guide, researchers can confidently quantify this monomer and monitor its stability in complex matrices.

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Validation

Optimizing FTIR Spectroscopy Baselines for 2,5-Divinylbenzene-1,4-Diamine: A Comparative Guide on Sample Preparation and Algorithmic Correction

As a Senior Application Scientist, I frequently encounter challenges in acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra for highly conjugated, functionalized aromatic monomers like 2,5-divinylbenzene-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra for highly conjugated, functionalized aromatic monomers like 2,5-divinylbenzene-1,4-diamine. This molecule—critical in the synthesis of advanced cross-linked polyimides and functional resins—presents a complex vibrational profile. The presence of primary amine groups (-NH₂) and vinyl groups (-CH=CH₂) on a benzene ring requires precise spectral resolution.

A persistent issue in its FTIR analysis is baseline distortion . Baseline anomalies can obscure the critical N-H stretching region (3300–3500 cm⁻¹) and the C=C vinyl stretching (~1590–1600 cm⁻¹) , severely compromising quantitative analysis. This guide objectively compares sample preparation techniques and algorithmic baseline correction methods to establish a self-validating workflow for this specific molecule.

Part 1: The Physics of Baseline Distortion in Aromatic Diamines

Before applying mathematical corrections, we must understand why the baseline drifts. For 2,5-divinylbenzene-1,4-diamine, two physical phenomena are the primary culprits:

  • Mie Scattering & Christiansen Effect : When the particle size of the solid sample approaches the wavelength of the infrared beam, severe light scattering occurs. This manifests as a continuously sloping baseline, particularly at higher wavenumbers, which distorts peak integration .

  • Moisture Interference : Aromatic diamines readily hydrogen-bond with trace water. If a hygroscopic matrix (like KBr) is used, water absorption causes a massive, broad baseline hump around 3400 cm⁻¹. This artificially elevates the baseline and completely masks the N-H stretching bands of the diamine .

Part 2: Sample Preparation Comparison – ATR-FTIR vs. KBr Pellet

To establish a self-validating system, we must control physical variables to minimize raw baseline drift. The choice of sampling technique fundamentally dictates the initial spectral quality.

Comparative Performance Data
ParameterAttenuated Total Reflectance (ATR-FTIR)KBr Pellet (Transmission)
Baseline Stability High (Flat baseline across most regions)Low to Medium (Prone to severe tilting)
Scattering Artifacts Negligible (Relies on evanescent wave)High (Highly dependent on particle size)
Moisture Interference Low (No hygroscopic matrix required)High (KBr absorbs atmospheric moisture)
N-H Band Resolution Excellent (Clear doublet at 3300-3500 cm⁻¹)Poor (Often swallowed by broad O-H water band)
Reproducibility High (Standardized by torque anvil pressure)Low (Dependent on manual grinding time)
Self-Validating Experimental Protocols
Method A: ATR-FTIR (Recommended)

ATR-FTIR requires minimal preparation and avoids the Christiansen scattering effect, producing a inherently smoother baseline .

  • Background Acquisition : Clean the diamond crystal with isopropanol. Acquire a background spectrum (air) to establish a zero-absorbance baseline.

  • Sample Loading : Deposit 2–3 mg of pure 2,5-divinylbenzene-1,4-diamine powder directly onto the crystal.

  • Pressure Standardization : Apply optimal pressure using the built-in torque anvil.

    • Causality: Insufficient pressure reduces the penetration depth of the evanescent wave, leading to weak signals and apparent baseline noise; over-pressuring can damage the crystal.

  • Spectral Validation : Inspect the 2000–2200 cm⁻¹ region. Because 2,5-divinylbenzene-1,4-diamine lacks vibrational modes in this window (no alkynes or nitriles), this region must be perfectly flat. Any tilt indicates poor crystal contact or residual surface contamination.

Method B: KBr Pellet Transmission (Alternative)
  • Matrix Desiccation : Dry spectroscopic-grade KBr at 110°C for >24 hours.

    • Causality: KBr is highly hygroscopic; bound water will create a baseline hump at 3400 cm⁻¹, masking the diamine's N-H stretches .

  • Milling : Grind 1 mg of sample with 100 mg of KBr in an agate mortar for exactly 2 minutes.

    • Causality: Particle sizes must be smaller than the IR wavelength to prevent Mie scattering, which causes severe baseline sloping [[1]]([Link]).

  • Pressing : Press at 10 tons under vacuum for 2 minutes to fuse the matrix into a transparent disk. A cloudy pellet guarantees a distorted baseline.

Part 3: Algorithmic Baseline Correction Comparison

Even with pristine ATR-FTIR preparation, instrumental drift or inherent sample absorption tails can cause baseline deviations. Choosing the right algorithm is critical to avoid artificially clipping the delicate N-H and C=C peaks.

Comparison of Baseline Correction Algorithms
AlgorithmMechanismPerformance on 2,5-divinylbenzene-1,4-diamine
Polynomial Fitting Fits an nth-order polynomial through user-defined baseline nodes .Poor: Often overfits complex scattering curves, leading to negative absorbance artifacts and clipping of the broad N-H stretch.
airPLS / ALS Adaptive Iteratively Reweighted Penalized Least Squares dynamically adjusts weights to estimate the baseline .Excellent: Preserves sharp aromatic C-H stretches (~3060 cm⁻¹) and vinyl C=C stretches without requiring manual node selection.
SNIP Sensitive Nonlinear Iterative Peak uses geometric principles to iteratively compare local intensity minima .Good: Highly effective for removing broad background variances caused by scattering, though requires optimization of the clipping window.

Causality in Algorithm Selection: For conjugated systems like 2,5-divinylbenzene-1,4-diamine, the baseline is rarely a simple linear or polynomial curve due to electronic absorption tails extending into the mid-IR. The airPLS algorithm is superior because it penalizes the differences between the fitted baseline and the original signals iteratively, ensuring that the sharp vinyl and aromatic peaks are treated as signal rather than baseline drift [[2]]([Link]).

Part 4: Workflow Visualization

The following decision tree outlines the logical progression for achieving an optimal, quantifiable baseline for 2,5-divinylbenzene-1,4-diamine.

BaselineOptimization N1 Raw FTIR Acquisition: 2,5-divinylbenzene-1,4-diamine N2 Assess Baseline Quality (Check 3800-4000 & 2000-2200 cm⁻¹) N1->N2 N3 High Scattering / Moisture? (KBr Pellet Artifacts) N2->N3 N4 Switch to ATR-FTIR (Eliminates Mie Scattering) N3->N4 Yes N5 Algorithmic Correction N3->N5 No N4->N5 N6 airPLS / ALS Algorithm (Preserves N-H & C=C peaks) N5->N6 Complex Drift N7 Polynomial Fit (Risk of Peak Clipping) N5->N7 Simple Linear Drift N8 Validated Spectrum Ready for Quantification N6->N8 N7->N8

Workflow for optimizing FTIR baselines of 2,5-divinylbenzene-1,4-diamine.

Part 5: Conclusion & Recommendations

For the rigorous quantitative analysis of 2,5-divinylbenzene-1,4-diamine, traditional KBr pellet methods introduce too many physical variables (scattering, moisture) that irreparably distort the baseline.

The optimal, self-validating methodology is a hybrid approach:

  • Utilize ATR-FTIR to physically eliminate Mie scattering and matrix-induced moisture interference, ensuring the N-H stretching region remains unobstructed.

  • Apply the airPLS (Adaptive Iteratively Reweighted Penalized Least Squares) algorithm to correct any residual instrumental drift. This mathematical approach guarantees the preservation of the sharp vinyl C=C and aromatic C-H peak integrals, ensuring your downstream kinetic or purity analyses are built on a foundation of absolute spectroscopic integrity.

References
  • The Importance of Baseline Correction in FTIR Spectroscopy: Methods of Baseline Correction. Peak Spectroscopy. Available at:[Link]

  • Quantification of the Performance of Algorithms for spectra Baseline Correction. Lund University Publications. Available at:[Link]

  • Denoising and Baseline Correction of Low-Scan FTIR Spectra: A Benchmark of Deep Learning Models Against Traditional Signal Processing. arXiv. Available at: [Link]

  • Experimental and theoretical investigations of divinylbenzene-based polymer as an efficient adsorbent for brilliant green dye removal. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy. MDPI. Available at:[Link]

  • What Are The Limitations Of The Kbr Pellet Method And How Can They Be Mitigated? Kintek Press. Available at:[Link]

  • 4.2: IR Spectroscopy. Chemistry LibreTexts. Available at:[Link]

Sources

Comparative

X-Ray Diffraction (XRD) Characterization of 2,5-Divinylbenzene-1,4-Diamine Polymers: A Comparative Guide

Executive Summary In the landscape of advanced materials science and targeted drug delivery, the architectural precision of polymer carriers dictates their functional efficacy. 2,5-Divinylbenzene-1,4-diamine (DBA) has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced materials science and targeted drug delivery, the architectural precision of polymer carriers dictates their functional efficacy. 2,5-Divinylbenzene-1,4-diamine (DBA) has emerged as a transformative bifunctional monomer 1. Featuring a benzene ring substituted with two vinyl groups and two amino groups, DBA allows for orthogonal polymerization strategies 1.

This guide provides an in-depth comparative analysis of DBA-derived polymers, focusing on how X-ray diffraction (XRD) serves as the ultimate diagnostic tool to differentiate highly crystalline Covalent Organic Frameworks (COFs) from amorphous alternatives like Poly(divinylbenzene) (PDVB) and Hyper-Cross-Linked Polymers (HCPs). Understanding the causality behind these XRD patterns is critical for professionals engineering robust, stable carriers for controlled payload release.

Mechanistic Insights: The Causality of Crystallinity

The structural fate of a DBA-based polymer depends entirely on the chosen polymerization mechanism. As an application scientist, I emphasize that the synthesis route is not just a protocol—it is the physical programming of the material's structural limits.

  • Thermodynamic Control (COF Synthesis): When the amine groups of DBA are reacted with a trialdehyde (e.g., 1,3,5-tris(4-formylphenyl)benzene) under solvothermal conditions, they undergo reversible Schiff-base condensation 2. This reversibility is the engine of crystallization; it allows the growing polymer lattice to "error-correct" misaligned bonds, thermodynamically settling into a highly ordered 2D or 3D network 2. The unreacted vinyl groups remain precisely positioned along the pore walls, available for post-synthetic modification without disrupting the backbone 1.

  • Kinetic Control (Amorphous Networks): Conversely, if the vinyl groups are polymerized via free-radical initiation, the reaction is rapid and irreversible. This kinetic trapping prevents long-range ordering, yielding an amorphous, randomly cross-linked network typical of conventional PDVB or HCPs 3.

XRD as the Definitive Validator: A crystalline DBA-COF will exhibit sharp, high-intensity diffraction peaks at low angles (e.g., 2θ = 2–5°), confirming uniform mesopores or micropores 2. Amorphous networks lack this periodicity, presenting only a broad diffraction halo around 2θ ≈ 20° 4.

Comparative XRD Performance & Structural Integrity

To objectively evaluate DBA-COFs against alternative porous polymers, we must correlate their XRD profiles with their physical properties. The table below summarizes these critical metrics.

Polymer ArchitectureSynthesis MechanismXRD Profile CharacteristicsBET Surface AreaPrimary Application
DBA-based COF Reversible Imine CondensationSharp low-angle peaks (2θ = 2–5°), high crystallinity1,500 – 2,000 m²/gTargeted drug delivery, chiral separation
Poly(divinylbenzene) (PDVB) Free-Radical PolymerizationBroad amorphous halo (2θ ≈ 20°), no long-range order500 – 800 m²/gSolid-phase extraction, chromatography
Benzene-1,4-diamine HCP Friedel-Crafts Alkylation / Cross-linkingBroad amorphous halo, localized hierarchical pores1,000 – 1,100 m²/gHigh-pressure CO₂ capture, gas storage

Experimental Protocols: Self-Validating Synthesis & XRD Characterization

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of a crystalline DBA-COF and its subsequent XRD validation. Every step is designed as a self-validating system, explaining why the action is performed.

Phase 1: Solvothermal Synthesis of DBA-COF
  • Monomer Loading: Combine DBA and a trialdehyde (e.g., TFB) in a Pyrex tube.

    • Causality: Stoichiometric balance is critical to ensure complete network formation without terminating end-groups.

  • Solvent Selection: Add a mixture of mesitylene and 1-butanol (1:1 v/v).

    • Causality: Mesitylene solubilizes the aromatic monomers, while 1-butanol provides a protic environment that facilitates the reversible imine exchange necessary for crystallization.

  • Catalysis: Add aqueous acetic acid (typically 3-6 M).

    • Causality: The acid catalyzes the Schiff-base formation, while the water content slows the reaction rate, preventing rapid amorphous precipitation and allowing crystals to nucleate.

  • Degassing and Sealing: Freeze-pump-thaw the mixture and seal the tube under vacuum.

    • Causality: Removing oxygen prevents oxidative degradation of the amines, and the sealed environment maintains the autogenous pressure of the solvent vapor at elevated temperatures.

  • Thermal Incubation: Heat at 120 °C for 72-120 hours.

    • Causality: Extended heating provides the thermodynamic energy required for continuous bond breaking and reforming (error correction) until the lowest-energy crystalline state is achieved.

Phase 2: X-Ray Diffraction (XRD) Characterization
  • Sample Preparation: Wash the synthesized COF with anhydrous THF and dry under supercritical CO₂ or dynamic vacuum.

    • Causality: Removing trapped solvent molecules from the pores prevents background scattering and preserves the crystalline lattice from capillary-force-induced collapse.

  • Powder Packing: Mount the fine powder onto a zero-background silicon sample holder.

    • Causality: A zero-background holder eliminates amorphous substrate noise, which is crucial for detecting low-intensity higher-order reflections.

  • Instrument Configuration: Utilize a Cu Kα radiation source (λ = 1.5406 Å) with a scan range of 2θ = 2° to 40°, a step size of 0.02°, and a slow scan rate (e.g., 1°/min).

    • Causality: COFs exhibit their primary diffraction peaks at very low angles due to their large pore sizes (Bragg's Law: d = λ / 2sinθ). A slow scan rate increases the signal-to-noise ratio, ensuring accurate resolution of the crystalline peaks.

  • Self-Validation Check: The appearance of a sharp, high-intensity peak at ~2.7° 2θ confirms the formation of the extended crystalline network. The absence of this peak indicates oligomerization or kinetic trapping.

Structural Visualization

The divergent pathways of DBA polymerization and their resulting XRD profiles are mapped below.

G Monomer 2,5-Divinylbenzene-1,4-diamine (Bifunctional Monomer) Thermo Thermodynamic Control (Imine Condensation) Monomer->Thermo Trialdehyde + Acid Catalyst Kinetic Kinetic Control (Radical Polymerization) Monomer->Kinetic Initiator + Heat COF Crystalline COF (Ordered Nanochannels) Thermo->COF Error Correction Amorphous Amorphous Network (Random Cross-links) Kinetic->Amorphous Irreversible Bonds XRD_COF XRD: Sharp Low-Angle Peaks (Uniform Pore Size) COF->XRD_COF Structural Validation XRD_Amorph XRD: Broad Halo (Heterogeneous Pores) Amorphous->XRD_Amorph Structural Validation

Workflow of DBA polymerization pathways and corresponding XRD profiles.

References

  • 2,5-divinylbenzene-1,4-diamine - CD Bioparticles Source: CD Bioparticles URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Chemistry of Materials (ACS Publications)
  • Identifying the Point of Attachment in the Hypercrosslinking of Benzene for the Synthesis of a Nanoporous Polymer as a Superior Adsorbent for High-Pressure CO2 Capture Application Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Architecture for 2,5-Divinylbenzene-1,4-diamine

As a Senior Application Scientist specializing in the synthesis of advanced1[1], I frequently handle highly reactive bifunctional monomers. 2,5-Divinylbenzene-1,4-diamine is a critical building block engineered for chira...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the synthesis of advanced1[1], I frequently handle highly reactive bifunctional monomers. 2,5-Divinylbenzene-1,4-diamine is a critical building block engineered for chiral selective transmembrane nanochannels[1]. However, its unique molecular architecture presents a dual-threat hazard profile: the high toxicity and environmental persistence typical of aromatic amines, combined with the aggressive, exothermic polymerization risk of divinyl groups.

Proper disposal of this compound cannot be treated as a generic chemical waste procedure. It requires a highly controlled, mechanistically sound approach to prevent auto-polymerization, toxic exposure, and environmental contamination. This guide provides a self-validating, step-by-step operational framework for the safe handling, neutralization, and disposal of 2,5-divinylbenzene-1,4-diamine.

Quantitative Hazard and Physicochemical Data

To design an effective disposal strategy, we must first understand the physical and chemical constraints of the monomer. The following table summarizes the critical parameters that dictate our handling causality.

ParameterSpecificationOperational Causality
CAS Number 1631999-89-7Primary identifier for tracking environmental compliance and SDS retrieval[2].
Molecular Formula C₁₀H₁₂N₂Bifunctional nature (divinyl + diamine) drives both its utility in COF synthesis and its extreme reactivity[1].
GHS Hazards H302, H315, H319, H335Acute toxicity (oral) and severe irritation necessitate stringent PPE (respirator, gloves, goggles)[2].
Storage Temperature 2-8°CCritical thermal threshold to prevent spontaneous, exothermic radical polymerization of vinyl groups[2].
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation of the amine groups and limits oxygen-catalyzed radical formation[2].

Waste Segregation and Stabilization Workflow

The primary logistical challenge in managing 2,5-divinylbenzene-1,4-diamine is preventing the cross-contamination of highly reactive bulk monomer waste with trace aqueous washings.

G Start 2,5-Divinylbenzene-1,4-diamine Waste Generated Decision Waste Classification Start->Decision Bulk Bulk Monomer Waste (>1g or concentrated) Decision->Bulk High Conc. Trace Trace Aqueous Waste (<1g, washings) Decision->Trace Low Conc. Stabilize Inert Atmosphere & 2-8°C (Prevent Polymerization) Bulk->Stabilize Oxidize KMnO4 / H2SO4 Oxidation (Cleave Aromatic Amines) Trace->Oxidize Incinerate Licensed EPA/RCRA Incineration Stabilize->Incinerate Transport Oxidize->Incinerate Mineralized Effluent

Workflow for the segregation, stabilization, and disposal of 2,5-Divinylbenzene-1,4-diamine.

Validated Disposal Methodologies

Protocol A: Bulk Waste Segregation and Containment

Bulk waste (unreacted monomer, concentrated stock solutions) must be stabilized to prevent dangerous polymerization during storage and transit.

  • Quenching/Stabilization: Do not leave bulk 2,5-divinylbenzene-1,4-diamine exposed to ambient air or light.

    • Causality: The divinyl groups are highly susceptible to auto-polymerization. This process is exothermic and can cause catastrophic pressure buildup in sealed waste containers[2].

  • Containment: Transfer the material into an airtight, chemically compatible secondary container. Amber glass is preferred.

    • Causality: Amber glass prevents photolytic initiation of the vinyl groups[3].

  • Atmospheric Control: Purge the headspace of the waste container with an inert gas (Argon or Nitrogen) before sealing.

    • Causality: Displacing oxygen prevents the oxidative degradation of the amine groups into highly toxic azo-byproducts[2].

  • Storage: Store the sealed waste container in a dedicated hazardous waste refrigerator at 2-8°C until collection[2].

  • Self-Validation: Monitor the outer temperature of the waste container for 15 minutes after sealing. A stable temperature confirms that no runaway exothermic polymerization is occurring. The integrity of the inert seal is validated by the absence of a color shift (darkening) in the monomer.

  • Final Disposal: Transfer to a licensed hazardous waste carrier for high-temperature chemical incineration[3].

Protocol B: Oxidative Degradation of Trace Diamine Waste

For trace amounts of waste (e.g., contaminated glassware washings), 4 is utilized to destroy the toxic aromatic amine structure before final disposal[4].

  • Preparation: In a fume hood, prepare a 1.7 N sulfuric acid (H₂SO₄) solution.

    • Causality: Acidic conditions are required to protonate the amine, increasing its aqueous solubility, preventing volatilization, and optimizing the redox potential of the permanganate[4].

  • Dissolution: Dissolve the trace 2,5-divinylbenzene-1,4-diamine waste into the H₂SO₄ solution[4].

  • Oxidation: Under continuous magnetic stirring, slowly add an excess of 0.2 M potassium permanganate (KMnO₄) solution.

    • Causality: The strong oxidant attacks the electron-rich aromatic ring and cleaves the carbon-nitrogen bonds, mineralizing the toxic diamine into benign, non-carcinogenic byproducts[4].

  • Self-Validation: Allow the mixture to react at room temperature for at least 8 hours. The reaction is self-indicating: the initial deep purple color of the active permanganate will transition to a brown precipitate (MnO₂) or a clear solution, visually validating the consumption of the oxidant and the successful cleavage of the aromatic amine bonds[4].

Spill Containment and Environmental Control

In the event of an accidental release, immediate containment is required to prevent environmental contamination, as aromatic amines are highly toxic to aquatic life[3][4].

  • Evacuation and PPE: Immediately evacuate non-essential personnel. Don full PPE, including a NIOSH-approved respirator, chemical-resistant gloves, and tightly fitting safety goggles.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as silica gel, sand, or vermiculite[3].

    • Causality: Reactive or combustible absorbents (like sawdust) must be strictly avoided as they can initiate polymerization or react violently with the amine groups.

  • Collection: Using non-sparking tools, sweep the absorbed mixture and place it into a secure, airtight container[3].

  • Environmental Protection: Prevent any runoff from entering drains, waterways, or sewer systems[3].

  • Self-Validation: Post-cleanup, wipe the area with a mildly acidic swab and check with an amine-sensitive indicator (e.g., ninhydrin). A lack of color change validates that the toxic diamine residue has been completely removed from the operational surface.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Divinylbenzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
2,5-Divinylbenzene-1,4-diamine
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